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  • Product: 4,5-Dimethyl-2-(trifluoromethyl)piperidine
  • CAS: 2169442-39-9

Core Science & Biosynthesis

Foundational

Chemical properties of 4,5-Dimethyl-2-(trifluoromethyl)piperidine

Structural Dynamics and Synthetic Integration of 4,5-Dimethyl-2-(trifluoromethyl)piperidine in Modern Drug Discovery Executive Summary Functionalized piperidines are among the most ubiquitous heterocyclic cores in FDA-ap...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics and Synthetic Integration of 4,5-Dimethyl-2-(trifluoromethyl)piperidine in Modern Drug Discovery

Executive Summary

Functionalized piperidines are among the most ubiquitous heterocyclic cores in FDA-approved drugs. The introduction of fluorine—specifically the trifluoromethyl ( CF3​ ) group—into these nitrogenous rings has revolutionized medicinal chemistry. 4,5-Dimethyl-2-(trifluoromethyl)piperidine (CAS: 2169442-39-9)[1] represents an advanced, highly substituted building block designed to leverage both steric rigidification and profound stereoelectronic modulation. This technical guide provides an in-depth analysis of its chemical properties, synthetic methodologies, and strategic applications in drug development.

Physicochemical Profiling & Structural Dynamics

The chemical behavior of 4,5-Dimethyl-2-(trifluoromethyl)piperidine is dictated by the synergistic effects of its substituents.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 4,5-Dimethyl-2-(trifluoromethyl)piperidine
CAS Number 2169442-39-9
Molecular Formula C8​H14​F3​N
Molecular Weight 181.20 g/mol
Structural Class Fluorinated Aliphatic Heterocycle
Predicted pKa (Amine) ~7.5 - 8.2 (Reduced from ~11.2 of unsubstituted piperidine)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4 (1 Nitrogen, 3 Fluorines)

Causality of Physicochemical Shifts: The placement of the CF3​ group at the α -position (C2) relative to the secondary amine exerts a powerful inductive electron-withdrawing effect (-I effect). This significantly lowers the basicity (pKa) of the piperidine nitrogen[2]. In a physiological environment (pH 7.4), this shifts the equilibrium from a predominantly protonated (ionized) state to a higher fraction of the neutral free-base form. Consequently, the molecule exhibits enhanced membrane permeability, making it an exceptional candidate for crossing the Blood-Brain Barrier (BBB) in CNS drug development. Furthermore, the 4,5-dimethyl substitutions provide steric hindrance that restricts the conformational flexibility of the ring, locking it into a favorable chair conformation and reducing the entropic penalty upon target binding.

The Bioisosteric Paradigm: CF3​ in Drug Discovery

In medicinal chemistry, the CF3​ group is frequently deployed as a bioisostere for a methyl group or a chlorine atom[2]. However, its utility extends far beyond simple size mimicry.

Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize the α -carbon of aliphatic amines, leading to dealkylation and rapid clearance. The α

CF3​ group sterically and electronically shields this vulnerable site, dramatically increasing the metabolic half-life of the parent drug[3].
  • Target Specificity: Trifluoromethylated piperidines have demonstrated remarkable efficacy in inhibiting viral and human proteases. For example, similar CF3​ -substituted piperidines have been identified as potent non-covalent inhibitors of SARS-CoV-2 Papain-like protease (PLpro)[4] and γ -secretase[3], where the lipophilic CF3​ moiety occupies deep, hydrophobic S-pockets within the enzyme active site.

  • Pathway A Lead Compound (Basic Piperidine) B Introduction of alpha-CF3 A->B C Decreased Amine pKa (Reduced Basicity) B->C D Increased Lipophilicity (Higher LogP) B->D F Metabolic Stability (Steric Shielding of N-Oxidation) B->F E Enhanced Membrane Permeability (Blood-Brain Barrier) C->E D->E G Optimized Drug Candidate E->G F->G

    Caption: Pharmacokinetic enhancement pathway utilizing trifluoromethyl bioisosterism.

    Synthetic Methodologies & Workflows

    The synthesis of highly substituted α -trifluoromethyl piperidines requires precise control over stereochemistry and functional group tolerance. The most industrially viable approach involves the nucleophilic trifluoromethylation of a pyridine precursor followed by catalytic hydrogenation[5].

    Synthesis A Pyridine Precursor (4,5-Dimethylpyridine) B Trifluoromethylation (TMSCF3, TBAF) A->B Alkylation & CF3 addition C Pyridinium Salt Intermediate B->C D Catalytic Hydrogenation (Pd/C or Rh, H2) C->D High-pressure reduction E 4,5-Dimethyl-2-(trifluoromethyl)piperidine D->E Stereoselective isolation

    Caption: Synthetic workflow for α-trifluoromethyl piperidines via nucleophilic addition.

    Protocol 1: Synthesis via Nucleophilic Trifluoromethylation and Reduction Causality Focus: This workflow utilizes the Ruppert-Prakash reagent ( TMSCF3​ ) to install the CF3​ group prior to ring saturation, avoiding the harsh conditions required for direct electrophilic fluorination of aliphatic rings[5].

    • N-Alkylation & Activation: Dissolve 4,5-dimethylpyridine in anhydrous dichloromethane (DCM). Add a slight molar excess of benzyl bromide to generate the N-benzylpyridinium salt. Rationale: Quaternization of the nitrogen increases the electrophilicity of the C2 position, priming it for nucleophilic attack.

    • Nucleophilic Addition: Cool the reaction mixture to -78°C. Introduce 1.5 equivalents of Trimethylsilyl trifluoromethane ( TMSCF3​ ) followed by dropwise addition of Tetrabutylammonium fluoride (TBAF, 1.0 eq). Rationale: TBAF acts as an initiator, cleaving the Si-C bond in TMSCF3​ to generate the highly reactive CF3−​ anion, which selectively attacks the activated C2 position[5].

    • Catalytic Hydrogenation: Transfer the isolated dihydropyridine intermediate to a high-pressure Parr reactor. Dissolve in ethanol and add 10% Pd/C catalyst. Pressurize with H2​ gas (50 psi) and stir at room temperature for 24 hours. Rationale: Palladium on carbon is selected to simultaneously reduce the remaining double bonds of the heterocyclic ring and cleave the N-benzyl protecting group via hydrogenolysis, yielding the free secondary amine[2].

    • Self-Validation & Quality Control:

      • Validation Check: Analyze the crude product via 19F NMR. A successful reaction is validated by a distinct singlet or doublet (depending on proton coupling) in the -70 to -80 ppm range. If the signal is absent, the CF3​ anion generation failed, indicating moisture contamination in the TBAF reagent.

    Application Protocol: API Integration via Reductive Amination

    To incorporate 4,5-Dimethyl-2-(trifluoromethyl)piperidine into a larger Active Pharmaceutical Ingredient (API), reductive amination is the gold-standard methodology.

    Protocol 2: Step-by-Step Reductive Amination

    • Iminium Formation: Combine 1.0 equivalent of the target aldehyde with 1.1 equivalents of 4,5-Dimethyl-2-(trifluoromethyl)piperidine in 1,2-Dichloroethane (DCE). Rationale: DCE is chosen over DCM because its higher boiling point allows for mild heating (40°C). This is critical because the steric bulk of the 4,5-dimethyl and 2- CF3​ groups significantly hinders the nucleophilic attack of the amine on the carbonyl carbon.

    • Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq). Rationale: Mild acidification protonates the carbonyl oxygen, increasing its electrophilicity and driving the equilibrium toward the iminium ion intermediate.

    • Selective Reduction: After 2 hours of stirring, cool the mixture to 0°C and add 1.5 equivalents of Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ). Rationale: NaBH(OAc)3​ is explicitly chosen over Sodium Borohydride ( NaBH4​ ). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it too weak to reduce the unreacted aldehyde, but strong enough to selectively reduce the highly electrophilic iminium ion.

    • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess reducing agent. Extract the organic layer, dry over MgSO4​ , and concentrate under reduced pressure.

    • Self-Validation & Quality Control:

      • Validation Check: Perform LC-MS analysis. The presence of the [M+H]+ peak corresponding to the newly formed tertiary amine validates the protocol. If a large percentage of primary alcohol (reduced aldehyde) is detected, the NaBH(OAc)3​ was added prematurely before iminium formation was complete.

    References

    • Sigma-Aldrich. "4,5-dimethyl-2-hexyne | Sigma-Aldrich" (Compound Catalog & CAS 2169442-39-9 Verification). 1

    • EvitaChem. "Buy 2,3-Bis(trifluoromethyl)piperidine (EVT-13384132) - EvitaChem" (Synthetic Methodologies for Trifluoromethyl Piperidines). 5

    • National Institutes of Health (NIH - PMC). "Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives". 2

    • National Institutes of Health (NIH - PMC). "Targeting SARS-CoV-2 Nonstructural Protein 3: Function, Structure, Inhibition, and Perspective in Drug Discovery". 4

    • Journal of Medicinal Chemistry (ACS Publications). "Novel Orally Bioavailable γ-Secretase Inhibitors with Excellent in Vivo Activity". 3

    Sources

    Exploratory

    Conformational Analysis of 2-Trifluoromethyl Piperidine Derivatives: A Technical Guide for Drug Discovery

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Author Perspective: Senior Application Scientist Executive Summary The piperidine ring is a ubiquitous pharmacophore in modern medicina...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Author Perspective: Senior Application Scientist

    Executive Summary

    The piperidine ring is a ubiquitous pharmacophore in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl ( −CF3​ ) group at the C2 position is a proven tactic to enhance lipophilicity, modulate amine basicity ( pKa​ ), and improve metabolic stability against cytochrome P450 oxidation. However, the true utility of the 2- −CF3​ substitution lies in its profound stereoelectronic influence on the piperidine ring's conformation. As a Senior Application Scientist, I approach conformational analysis not merely as structural characterization, but as the foundation of rational drug design. The spatial orientation of the −CF3​ group dictates the vector of the nitrogen lone pair, directly impacting target binding affinity and pharmacokinetics.

    This whitepaper details the thermodynamic forces governing these conformations and provides a self-validating experimental workflow utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) to accurately map the conformational ensemble.

    The Core Conflict: Sterics vs. Stereoelectronics

    The conformational landscape of 2-trifluoromethyl piperidine is governed by a delicate, often competing, interplay between steric hindrance and stereoelectronic stabilization. Unlike 2-fluoropiperidine, where the anomeric effect overwhelmingly dictates an axial preference[1], the bulky −CF3​ group introduces a severe steric penalty that complicates the equilibrium.

    • Steric Hindrance (1,3-Diaxial Penalty): The −CF3​ group possesses a high A-value (approximately 2.1–2.5 kcal/mol in standard cyclohexane systems). Placing it in the axial position induces severe steric clashes with the axial protons at C4 and C6.

    • The Generalized Anomeric Effect: The highly electronegative −CF3​ group drastically lowers the energy of the adjacent C−CF3​ σ∗ antibonding orbital. When the −CF3​ group is axial, the nitrogen lone pair ( nN​ ) can achieve optimal antiperiplanar alignment with the σC−CF3​∗​ orbital, allowing for hyperconjugative delocalization ( nN​→σC−CF3​∗​ )[2].

    • Dipole-Dipole Interactions: The orientation of the N-H (or N-R) bond relative to the C−CF3​ bond affects the overall molecular dipole. Anti-parallel alignment of these local dipoles minimizes electrostatic repulsion, which can induce rotameric symmetry breaking depending on the solvent environment[3].

    Forces C1 2-CF3 Piperidine Conformational Equilibrium S1 Steric Hindrance (1,3-Diaxial Penalty) R1 Favors Equatorial CF3 S1->R1 S2 Generalized Anomeric Effect (n_N -> σ*C-CF3) R2 Favors Axial CF3 S2->R2 S3 Dipole-Dipole Minimization S3->R2 R1->C1 R2->C1

    Logical relationship of steric and stereoelectronic forces governing 2-CF3 piperidine conformation.

    Thermodynamic Landscape of Conformers

    Because the steric penalty of the −CF3​ group outweighs the anomeric stabilization, the global minimum for neutral 2-trifluoromethylpiperidine is typically the equatorial −CF3​ conformer[1]. However, the energy gap between the equatorial and axial states is narrower than one would expect based purely on sterics, precisely because the generalized anomeric effect partially offsets the 1,3-diaxial penalty[1].

    Table 1: Representative Relative Energies of 2-Trifluoromethylpiperidine Conformers (Data synthesized from computational studies, e.g., CCSD(T)/CBS and M06-2X models)

    Conformer State CF3​ Position N−H PositionRelative Energy ( ΔE , kcal/mol)Primary Stabilizing/Destabilizing Factor
    Eq-Eq EquatorialEquatorial0.00 (Global Min)Minimal steric hindrance; optimal dipole alignment.
    Eq-Ax EquatorialAxial+0.45 to +0.80Slight 1,3-diaxial penalty from N-H.
    Ax-Eq AxialEquatorial+1.80 to +2.20Severe 1,3-diaxial CF3​ penalty; stabilized by nN​→σ∗
    Ax-Ax AxialAxial+2.50 to +3.10Steric clash; poor orbital overlap for anomeric effect.

    Experimental Workflows for Conformational Analysis

    To accurately determine the conformational ensemble of a synthesized 2- −CF3​ piperidine derivative in solution, a dual-pronged approach using Multi-Nuclear NMR and DFT is required. This methodology is designed as a self-validating system : the spatial proximities mapped by NMR must perfectly corroborate the dihedral angles extracted from coupling constants, which in turn must match the Boltzmann-weighted parameters predicted by DFT.

    Workflow N1 Compound Synthesis & Purification N2 NMR Spectroscopy (1H, 19F, HOESY) N1->N2 N3 Computational Modeling (DFT: wB97XD or M06-2X) N1->N3 N4 Conformational Ensemble Determination N2->N4 N3->N4 N5 Pharmacophore Mapping & Drug Design N4->N5

    Integrated analytical workflow for determining the conformational ensemble of 2-CF3 piperidines.

    Protocol A: Multi-Nuclear NMR Spectroscopy

    Causality: NMR provides time-averaged structural data. The 3JH−H​ coupling constants of the C2 proton reveal the dihedral angles, while 1H−19F Heteronuclear Overhauser Effect Spectroscopy (HOESY) maps spatial proximities.

    • Sample Preparation: Dissolve the highly pure derivative in a non-polar solvent (e.g., CDCl3​ ) to minimize solvent-induced hydrogen bonding, and separately in a polar aprotic solvent (e.g., DMSO−d6​ ) to assess dielectric effects on the equilibrium.

    • 1H and 19F 1D Acquisition: Acquire standard 1D spectra. The −CF3​ group typically resonates between -58 to -75 ppm in 19F NMR. Isolate the C2 proton signal in the 1H spectrum (usually deshielded, ~3.0 - 4.5 ppm).

    • Coupling Constant ( J ) Analysis: Extract the 3JH−H​ values for the C2 proton.

      • Self-Validation Logic: If the −CF3​ group is equatorial, the C2 proton is axial. It will exhibit a large axial-axial coupling ( 3Ja,a​≈10−12 Hz) with the C3 axial proton, and a smaller axial-equatorial coupling ( 3Ja,e​≈2−4 Hz). If the C2 proton shows only small couplings ( <5 Hz), it is equatorial, indicating an axial −CF3​ group.

    • 2D 1H−19F HOESY: Execute a HOESY experiment to detect through-space interactions between the fluorine atoms and the piperidine ring protons.

      • Self-Validation Logic: An equatorial −CF3​ will show strong NOE cross-peaks to the equatorial protons at C4 and C6. An axial −CF3​ will show cross-peaks to the axial protons at C4 and C6 (due to the 1,3-diaxial spatial proximity). The HOESY data must perfectly corroborate the 3JH−H​ coupling data to validate the structural assignment.

    Protocol B: Computational Conformational Search and DFT Optimization

    Causality: Standard force fields (like MMFF94) often fail to accurately parameterize the generalized anomeric effect of fluorine. Therefore, high-level DFT is required to calculate accurate relative free energies ( ΔG ) and predict the Boltzmann distribution of the ensemble[1].

    • Conformational Sampling: Generate all possible ring chair flips and N-R/N-H inversions using a Monte Carlo multiple minimum (MCMM) search.

    • DFT Optimization: Optimize the geometries of the low-energy conformers using a functional that accounts for dispersion interactions, such as ωB97XD or M06−2X , paired with a robust basis set (e.g., aug−cc−pVTZ ). Crucial Note: Do not use standard B3LYP without dispersion corrections (D3), as it underestimates the steric bulk of the −CF3​ group.

    • Solvent Modeling: Apply a continuum solvation model (e.g., SMD or PCM) matching the NMR solvent to account for dielectric stabilization of the more polar conformers.

    • Ensemble Validation: Calculate the theoretical NMR shielding tensors (GIAO method) and 3J coupling constants for the optimized conformers. Weight the calculated J values by the Boltzmann population of each conformer.

      • Self-Validation Logic: The population-weighted theoretical Jcalc​ must match the experimental Jexp​ obtained in Protocol A. If they diverge, the chosen level of theory is inadequate, or the compound is undergoing rapid intermolecular exchange.

    Implications for Drug Design

    The conformational state of the 2- −CF3​ piperidine ring directly impacts its binding affinity and pharmacokinetics. If a target receptor requires the basic nitrogen lone pair to act as a hydrogen bond acceptor in a specific vector, the orientation of the −CF3​ group will dictate whether that conformation is energetically accessible. Furthermore, the axial vs. equatorial positioning alters the solvent-accessible surface area (SASA) of the fluorine atoms, directly modulating the molecule's overall lipophilicity (LogP) and its susceptibility to hepatic clearance. By mastering the stereoelectronic rules outlined in this guide, drug development professionals can purposefully design piperidine derivatives that lock into bioactive conformations while resisting metabolic degradation.

    References

    • Title: Anomeric effects in fluoro and trifluoromethyl piperidines: a computational study of conformational preferences and hydration Source: Theoretical Chemistry Accounts URL: [Link]

    • Title: Component analysis of the X-C-Y anomeric effect (X = O, S; Y = F, OMe, NHMe) by DFT molecular orbital calculations and natural bond orbital analysis Source: Canadian Journal of Chemistry URL: [Link]

    • Title: An Examination of Factors Influencing Small Proton Chemical Shift Differences in Nitrogen-Substituted Monodeuterated Methyl Groups Source: Symmetry URL: [Link]

    Sources

    Foundational

    The Trifluoromethyl Group's Profound Impact on Piperidine Basicity: A Technical Guide for Drug Development Professionals

    Abstract The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry, primarily due to its ability to modulate key physicochemical properties suc...

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry, primarily due to its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and, critically, basicity. This guide provides an in-depth analysis of the impact of the CF3 group on the basicity of the piperidine ring, a prevalent scaffold in numerous pharmaceuticals. We will explore the fundamental electronic and conformational effects at play, supported by quantitative pKa data, and provide detailed experimental protocols for the precise determination of these values. This document is intended to serve as a comprehensive resource for researchers and scientists in the field of drug discovery and development.

    Introduction: The Piperidine Scaffold and the Significance of Basicity

    The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. Its conformational flexibility and the basicity of the nitrogen atom are pivotal to its role in drug design. The lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor and to exist in a protonated, cationic state at physiological pH. The basicity of the piperidine nitrogen, quantified by its pKa value (the negative logarithm of the acid dissociation constant of its conjugate acid), dictates the extent of its protonation. The pKa of piperidine itself is approximately 11.1-11.2.[1][2][3] This property profoundly influences a drug molecule's:

    • Solubility: The protonated form is generally more water-soluble.

    • Absorption and Distribution: The charge state affects membrane permeability and interactions with transporters.

    • Target Binding: The ability to form ionic interactions with biological targets is often crucial for efficacy.

    • Off-Target Effects: Basicity can influence interactions with unintended targets, such as the hERG channel.

    Therefore, the ability to finely tune the basicity of the piperidine moiety is a critical aspect of drug optimization. The introduction of substituents, particularly the strongly electron-withdrawing trifluoromethyl group, provides a powerful tool for this purpose.

    The Trifluoromethyl Group: A Potent Modulator of Electronic Properties

    The trifluoromethyl (CF3) group is a powerful electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This property is primarily exerted through a strong negative inductive effect (-I effect), which involves the polarization of sigma (σ) bonds along the molecular framework.[4][5] The CF3 group effectively pulls electron density away from the rest of the molecule, including the piperidine ring and its nitrogen atom.[5]

    This electron-withdrawing nature has a direct and significant consequence on the basicity of the piperidine nitrogen. By reducing the electron density on the nitrogen, the CF3 group makes the lone pair less available for protonation. Consequently, the equilibrium for the protonation of the nitrogen shifts, resulting in a weaker base and a lower pKa value.

    Positional Isomerism: The Location of the CF3 Group Matters

    The magnitude of the basicity-lowering effect of the CF3 group is highly dependent on its position on the piperidine ring. The inductive effect weakens with distance, so the closer the CF3 group is to the nitrogen atom, the more pronounced its impact.

    2-(Trifluoromethyl)piperidine

    When the CF3 group is at the 2-position (α to the nitrogen), its inductive effect is most potent. This proximity leads to a substantial decrease in the basicity of the piperidine nitrogen. The predicted pKa for 2-(trifluoromethyl)piperidine is approximately 7.74.[6] This represents a decrease of over 3 pKa units compared to unsubstituted piperidine, a significant shift that can dramatically alter the pharmacokinetic and pharmacodynamic profile of a drug candidate.

    3-(Trifluoromethyl)piperidine

    With the CF3 group at the 3-position (β to the nitrogen), the inductive effect is attenuated due to the increased distance from the nitrogen atom. While still a significant electron-withdrawing group, its influence on the nitrogen's lone pair is less direct than in the 2-substituted isomer. Consequently, the reduction in basicity is less severe.

    4-(Trifluoromethyl)piperidine

    When the CF3 group is situated at the 4-position (γ to the nitrogen), it is at the greatest distance from the nitrogen atom within the ring. The inductive effect is at its weakest in this position. The predicted pKa for 4-(trifluoromethyl)piperidine is approximately 9.62.[7] This is a more modest decrease in basicity compared to the 2-substituted analog, offering a more subtle way to modulate the pKa.

    Quantitative Data Summary

    The following table summarizes the pKa values for piperidine and its trifluoromethyl-substituted derivatives, illustrating the impact of the CF3 group's position.

    CompoundCAS NumberpKa (Predicted)pKa (Experimental)Reference
    Piperidine110-89-4-~11.1-11.2[1][2][3]
    2-(Trifluoromethyl)piperidine154630-93-07.74-[6]
    3-(Trifluoromethyl)piperidine768-31-0--
    4-(Trifluoromethyl)piperidine657-36-39.62-[7]

    Conformational Considerations

    Beyond electronic effects, the introduction of a bulky substituent like the CF3 group can also influence the conformational equilibrium of the piperidine ring.[8] Piperidine predominantly adopts a chair conformation to minimize steric strain.[2] The CF3 group, being sterically demanding, will have a preference for the equatorial position to minimize unfavorable 1,3-diaxial interactions.

    This conformational preference can, in turn, affect the accessibility of the nitrogen lone pair for protonation. While the electronic inductive effect is the primary determinant of the pKa change, the overall three-dimensional structure of the molecule and the steric environment around the nitrogen atom can play a secondary, yet important, role. A detailed conformational analysis, often aided by computational modeling, is recommended when designing and evaluating CF3-substituted piperidine analogs.

    Experimental Determination of pKa Values

    Precise and reliable pKa values are essential for quantitative structure-activity relationship (QSAR) studies and for building predictive models in drug discovery. Potentiometric titration is a widely used and accurate method for determining pKa values.[9][10][11]

    Experimental Protocol: Potentiometric Titration

    This protocol outlines the steps for determining the pKa of a CF3-substituted piperidine derivative.

    Materials and Equipment:

    • Calibrated pH meter with a combination pH electrode

    • Automated titrator or a burette

    • Magnetic stirrer and stir bar

    • Beaker or titration vessel

    • Standardized 0.1 M hydrochloric acid (HCl) solution

    • Standardized 0.1 M sodium hydroxide (NaOH) solution

    • Potassium chloride (KCl) for maintaining ionic strength

    • Deionized water, purged with nitrogen to remove dissolved CO2

    • The CF3-substituted piperidine sample of known concentration (e.g., 1 mM)

    Procedure:

    • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[12]

    • Sample Preparation: Accurately weigh and dissolve the CF3-substituted piperidine sample in a known volume of deionized water to prepare a solution of known concentration (e.g., 20 mL of a 1 mM solution).[12]

    • Ionic Strength Adjustment: Add a small amount of a concentrated KCl solution to the sample to maintain a constant ionic strength throughout the titration (e.g., to a final concentration of 0.15 M KCl).[12]

    • Initial pH Adjustment: If necessary, adjust the initial pH of the sample solution to the acidic range (e.g., pH 1.8-2.0) by adding a small amount of 0.1 M HCl.[12] This ensures that the piperidine nitrogen is fully protonated at the start of the titration.

    • Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.[12]

    • Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

    • Endpoint Determination: Continue the titration past the equivalence point, where a sharp change in pH is observed.

    • Data Analysis:

      • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

      • Determine the equivalence point, which is the midpoint of the steepest part of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.[10]

      • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

    Visualization of Key Concepts

    Inductive Effect of the CF3 Group

    Inductive_Effect cluster_piperidine Piperidine Ring cluster_substituent CF3 Group N N-H C2 C2 N->C2 C3 C3 C2->C3 C_CF3 C C2->C_CF3 Inductive Pull C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->N F1 F C_CF3->F1 F2 F C_CF3->F2 F3 F C_CF3->F3

    Caption: Inductive electron withdrawal by the CF3 group on the piperidine ring.

    Experimental Workflow for pKa Determination

    pKa_Workflow A Prepare Sample Solution (CF3-Piperidine in H2O + KCl) C Titrate with Standardized NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point (1st or 2nd Derivative Plot) E->F G Calculate pKa at Half-Equivalence Point F->G

    Caption: Workflow for pKa determination by potentiometric titration.

    Conclusion

    The trifluoromethyl group is a powerful and versatile tool for modulating the basicity of the piperidine ring, a critical parameter in drug design. The magnitude of the pKa reduction is directly related to the position of the CF3 group, with the 2-position exhibiting the most profound effect due to the proximity-dependent nature of the inductive effect. A thorough understanding of these principles, coupled with accurate experimental determination of pKa values, is essential for the rational design of piperidine-containing drug candidates with optimized pharmacokinetic and pharmacodynamic properties. This guide provides a foundational framework for researchers to leverage the unique properties of the CF3 group to advance their drug discovery programs.

    References

    • Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina.
    • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
    • ChemicalBook. (2025, September 25). ()-2-(TRIFLUOROMETHYL)PIPERIDINE | 154630-93-0.
    • ChemicalBook. (2026, January 13). 4-(TRIFLUOROMETHYL)PIPERIDINE | 657-36-3.
    • PMC. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
    • PubChem. 3-(Trifluoromethyl)piperidine | C6H10F3N | CID 2760776.
    • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. Organic Chemistry Frontiers.
    • National Center for Biotechnology Inform
    • Wikipedia. (n.d.). Piperidine.
    • MDPI. (2017, March 19).
    • Cheméo. (n.d.). Chemical Properties of 4-Trifluoromethylpiperidine (CAS 657-36-3).
    • SciSpace. (n.d.).
    • PubChem. 4-(Trifluoromethyl)piperidine | C6H10F3N | CID 136469.
    • Chemistry LibreTexts. (2020, May 12). 8.
    • The Merck Index. (n.d.). Piperidine.
    • Creative Bioarray. (n.d.).
    • Sigma-Aldrich. (n.d.). (S)-2-(Trifluoromethyl)piperidine 97 154727-51-2.
    • Bentham Science Publishers. (2021, November 1).
    • Simple Method for the Estim
    • ACS Publications. (n.d.). Radical Substituent Effects of α-Fluorine and α-Trifluoromethyl Groups.
    • PMC.
    • PubChem. Piperidine, 1-(5-trifluoromethyl-2-pyridyl)-4-(1H-pyrrol-1-yl)- | C15H16F3N3 | CID 590131.
    • ResearchGate. (n.d.). Synthetic route for the synthesis of trifluoromethyl containing piperidines.
    • Inductive effects in a covalent bond. (n.d.).
    • Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)piperidine 97 154630-93-0.
    • MDPI. (2021, December 10).
    • Santa Cruz Biotechnology. (n.d.). 3-(Trifluoromethyl)piperidine | CAS 768-31-0.
    • Google Patents. (n.d.). CN102603611B - Preparation method of trifluoromethyl piperidine compounds.
    • Semantic Scholar. (2024, May 31).
    • Longdom Publishing. (2022, October 20). A Report on Inductive Effect.
    • Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)piperidine 97 768-31-0.
    • Yeast Metabolome D
    • Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN).
    • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
    • REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titr
    • MDPI. (2017, September 20). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.
    • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a)
    • Royal Society of Chemistry. (n.d.). Conformational analysis of triphenylphosphine ligands in stereogenic monometallic complexes: tools for predicting the preferred configuration of the triphenylphosphine rotor. Dalton Transactions.
    • Quora. (2017, November 26). Which is a stronger base, pyrrolidine or piperidine?
    • St. Joseph's College Devagiri. (n.d.). Computational Analysis of pKa Values of Alkanolamines.
    • ChemContract Research. (2026, March 10). 4-(Trifluoromethyl)piperidine (CAS 657-36-3).
    • University of Liverpool Repository. (n.d.). Titrations without the additions: The efficient determination of pKa values using NMR imaging techniques.
    • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table.
    • PMC. (2026, February 5).
    • ResearchGate. (n.d.). CF3 : An Electron-Withdrawing Substituent for Aromatic Anion Acceptors? "Side-On" versus "On-Top" Binding of Halides | Request PDF.

    Sources

    Exploratory

    A Technical Guide to the Stereochemical Configurations of 4,5-Dimethyl-2-(trifluoromethyl)piperidine

    For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the stereochemical complexities of 4,5-Dimethyl-2-(trifluoromethyl)piperidine. As a Senior Application Scient...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides an in-depth exploration of the stereochemical complexities of 4,5-Dimethyl-2-(trifluoromethyl)piperidine. As a Senior Application Scientist, the following sections synthesize technical accuracy with practical insights, focusing on the causal relationships behind experimental choices and self-validating protocols.

    Introduction: The Significance of Stereochemistry in Piperidine Scaffolds

    The piperidine ring is a fundamental scaffold in numerous natural products and pharmaceuticals.[1][2] Its three-dimensional structure is a critical determinant of biological activity and interaction with drug receptors.[3] The introduction of substituents, such as methyl and trifluoromethyl groups, creates multiple chiral centers, leading to a variety of stereoisomers. Each stereoisomer can exhibit distinct pharmacological and toxicological profiles.[4]

    The trifluoromethyl (CF3) group, in particular, is of significant interest in medicinal chemistry.[5][6] Its unique electronic properties and metabolic stability can enhance a molecule's lipophilicity, binding selectivity, and overall pharmacokinetic behavior.[6][7] Therefore, a comprehensive understanding and control of the stereochemistry of molecules like 4,5-Dimethyl-2-(trifluoromethyl)piperidine are paramount for the rational design of novel therapeutics.

    Stereoisomers of 4,5-Dimethyl-2-(trifluoromethyl)piperidine

    4,5-Dimethyl-2-(trifluoromethyl)piperidine possesses three chiral centers at positions C2, C4, and C5. This gives rise to a total of 2^3 = 8 possible stereoisomers. These isomers can be categorized based on the relative orientations of the substituents on the piperidine ring, primarily as cis and trans diastereomers with respect to the methyl groups at C4 and C5, and the trifluoromethyl group at C2.

    The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[3] The substituents can occupy either axial or equatorial positions, and the preferred conformation is a complex interplay of steric hindrance and electronic effects.[3]

    Visualizing the Stereochemical Possibilities

    The relationships between the different stereoisomers can be visualized as follows:

    G Parent 4,5-Dimethyl-2-(trifluoromethyl)piperidine C2_Chirality Chirality at C2 (R/S) Parent->C2_Chirality C4_Chirality Chirality at C4 (R/S) Parent->C4_Chirality C5_Chirality Chirality at C5 (R/S) Parent->C5_Chirality Isomers 8 Possible Stereoisomers C2_Chirality->Isomers C4_Chirality->Isomers C5_Chirality->Isomers

    Caption: Chiral centers contributing to the stereoisomers of the parent compound.

    Stereoselective Synthesis Strategies

    The synthesis of specific stereoisomers of polysubstituted piperidines is a significant challenge in organic chemistry. Several strategies have been developed to control the stereochemical outcome of these syntheses.

    Diastereoselective Radical Cyclization

    One effective approach involves the 6-exo cyclization of stabilized radicals.[8][9] This method can produce 2,4,5-trisubstituted piperidines with good diastereoselectivity.[8][9] The choice of the radical stabilizing group can significantly influence the diastereomeric ratio of the products.[8][9]

    Carbonyl-Ene and Prins Cyclizations

    Prins and carbonyl-ene cyclizations are powerful methods for the stereoselective synthesis of 2,4,5-trisubstituted piperidines.[10][11] The diastereoselectivity of these reactions can be controlled by the choice of catalyst and reaction conditions. For instance, acid-catalyzed cyclizations can favor the formation of all-cis isomers, while Lewis acid catalysis can lead to trans products with high diastereomeric ratios.[10]

    Hydrogenation of Substituted Pyridines

    The catalytic hydrogenation of substituted pyridines is a common method for producing piperidine derivatives.[2][12] The diastereoselectivity of this reduction can be influenced by the catalyst, solvent, and the nature of the substituents on the pyridine ring.[12][13] For example, hydrogenation of certain disubstituted pyridines can lead to the preferential formation of cis-piperidines.[12][14]

    Experimental Protocol: Stereoselective Hydrogenation of a Pyridine Precursor

    This protocol outlines a general procedure for the diastereoselective hydrogenation of a hypothetical 4,5-dimethyl-2-(trifluoromethyl)pyridine precursor.

    Materials:

    • 4,5-Dimethyl-2-(trifluoromethyl)pyridine

    • Platinum(IV) oxide (PtO2) or Palladium on carbon (Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H2)

    • High-pressure hydrogenation apparatus

    Procedure:

    • In a high-pressure reaction vessel, dissolve the 4,5-Dimethyl-2-(trifluoromethyl)pyridine (1.0 eq) in the chosen solvent (e.g., MeOH).

    • Carefully add the catalyst (e.g., 10 mol% PtO2).

    • Seal the vessel and purge with an inert gas (e.g., Argon) before introducing hydrogen gas to the desired pressure (e.g., 50-100 atm).

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) for a specified duration (e.g., 12-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography to separate the diastereomers.

    Causality Behind Choices: The choice of catalyst (PtO2 vs. Pd/C) and solvent can influence the stereochemical outcome.[12] For instance, platinum-based catalysts often favor the formation of cis products in the hydrogenation of substituted pyridines.[12] The reaction parameters (pressure, temperature) are optimized to ensure complete reduction while minimizing side reactions.

    G cluster_synthesis Stereoselective Synthesis Workflow Start Pyridine Precursor Hydrogenation Catalytic Hydrogenation (e.g., PtO2, H2) Start->Hydrogenation Crude Crude Piperidine Mixture (Diastereomers) Hydrogenation->Crude Purification Chromatographic Separation Crude->Purification End Isolated Stereoisomers Purification->End

    Caption: General workflow for stereoselective synthesis and purification.

    Analytical Techniques for Stereochemical Characterization

    The determination of the absolute and relative stereochemistry of the synthesized piperidine isomers is crucial. A combination of spectroscopic and chromatographic techniques is typically employed.

    NMR Spectroscopy

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of cyclic compounds.[15] Analysis of coupling constants (J values) and Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial relationships between protons on the piperidine ring, allowing for the assignment of cis and trans configurations.[15] For instance, the magnitude of the coupling between adjacent protons can indicate their dihedral angle and thus their axial or equatorial orientation.[12]

    Chiral High-Performance Liquid Chromatography (HPLC)

    Chiral HPLC is the primary method for separating and quantifying enantiomers.[4][16][17] The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability for resolving a wide range of chiral compounds, including piperidine derivatives.[4][16]

    Experimental Protocol: Chiral HPLC Separation

    This protocol provides a general method for the chiral separation of 4,5-Dimethyl-2-(trifluoromethyl)piperidine enantiomers.

    Instrumentation:

    • HPLC system with a UV detector

    • Chiral stationary phase column (e.g., Chiralpak® series)[16]

    Chromatographic Conditions:

    ParameterConditionRationale
    Mobile Phase n-Hexane/Isopropanol (with a small amount of an amine modifier like diethylamine)A non-polar mobile phase is typically used with polysaccharide-based CSPs in normal-phase mode. The amine modifier improves peak shape for basic compounds.[16]
    Flow Rate 0.5 - 1.5 mL/minOptimized for best resolution and analysis time.
    Column Temp. 20 - 40 °CTemperature can affect selectivity and resolution; it must be controlled and optimized.[16]
    Detection UV at a suitable wavelength (e.g., 210-230 nm)Wavelength is chosen to maximize the analyte's absorbance.

    Procedure:

    • Prepare the mobile phase and degas it thoroughly.

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Dissolve the sample mixture of piperidine stereoisomers in the mobile phase.

    • Inject a small volume (e.g., 5-20 µL) of the sample onto the column.

    • Record the chromatogram and determine the retention times and peak areas for each separated enantiomer.

    G Sample Mixture of Stereoisomers Injection Inject into HPLC Sample->Injection Separation Chiral Column (Polysaccharide CSP) Injection->Separation Detection UV Detector Separation->Detection Output Chromatogram (Separated Enantiomers) Detection->Output

    Caption: Workflow for chiral HPLC analysis.

    X-ray Crystallography

    Single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry of a crystalline compound.[12][13] This technique is invaluable for confirming the structures of newly synthesized stereoisomers.

    Conformational Analysis

    The piperidine ring can exist in various conformations, with the chair form being the most stable.[3][18] The presence of substituents can influence the conformational equilibrium. For 4,5-Dimethyl-2-(trifluoromethyl)piperidine, the preferred chair conformation will seek to minimize steric interactions by placing the bulky trifluoromethyl and methyl groups in equatorial positions where possible. However, the final conformational preference is a result of a complex balance of steric and electronic effects, including potential 1,3-diaxial interactions.[12] Computational modeling and advanced NMR techniques can be used to study these conformational preferences in detail.[19]

    Conclusion and Future Directions

    The stereochemical configuration of 4,5-Dimethyl-2-(trifluoromethyl)piperidine is a critical aspect that dictates its potential applications, particularly in drug development. This guide has outlined the key stereoisomers, strategies for their stereoselective synthesis, and the analytical methods required for their characterization and separation.

    Future research in this area will likely focus on the development of more efficient and highly selective synthetic routes to access each stereoisomer in high purity. Furthermore, detailed structure-activity relationship (SAR) studies of the individual stereoisomers will be essential to unlock their full therapeutic potential. The insights gained from such studies will contribute to the design of next-generation pharmaceuticals with improved efficacy and safety profiles.

    References

    • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

    • Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(42), 12570-12580.
    • Abdelshaheed, M., et al. (2022). Structure of trifluoromethyl piperidine derivative. ResearchGate. Retrieved from [Link]

    • Li, F., et al. (2019). Synthesis of 3,4,5-trisubstituted piperidine via SN2' reaction.
    • Karayannis, M. I., et al. (2003). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules, 8(6), 472-479.
    • Fallis, A. G., & Brinza, I. M. (2010). Stereoselective Synthesis of 2,4,5-Trisubstituted Piperidines via Radical Cyclization. The Journal of Organic Chemistry, 75(21), 7347-7357.
    • Mondal, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6826.
    • Karayannis, M. I., et al. (2003). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. ResearchGate. Retrieved from [Link]

    • Katritzky, A. R., et al. (1982). Conformational analysis. 43. A boat-shaped piperidine ring in 3-thia-7-aza-6,8-diphenylbicyclo[3.3.1]nonan-9-ol. The Journal of Organic Chemistry, 47(20), 4013-4015.
    • Diva-Portal.org. (n.d.). Enantiomeric Separations using Chiral Counter-Ions. Retrieved from [Link]

    • Chemistry Stack Exchange. (2018, April 28). Number of total stereoisomers of a piperazine derivative. Retrieved from [Link]

    • Snaith, J. S., et al. (2006). Stereoselective synthesis of 2,4,5-trisubstituted piperidines by carbonyl ene and Prins cyclisations. Organic & Biomolecular Chemistry, 4(10), 1984-1994.
    • Rychnovsky, S. D., & Griesgraber, G. (2015). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6- Tetramethylpiperidinyl-Masked 1,2-Diols. The Journal of Organic Chemistry, 80(19), 9967-9972.
    • Baklanov, M. A., et al. (2022).
    • Fallis, A. G., & Brinza, I. M. (2010). Stereoselective synthesis of 2,4,5-trisubstituted piperidines via radical cyclization. PubMed. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

    • Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5543.
    • Wang, Y., et al. (2022). An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. International Journal of Molecular Sciences, 23(21), 13354.
    • Sadler, M. J. (2011). Diastereoselective synthesis of 2,4,5 trisubstituted piperidines: application in natural product synthesis. University of Birmingham.
    • Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. Retrieved from [Link]

    • El hadri, A., et al. (1995). Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, COSY, and Homonuclear NOE Experiments. Spectroscopy Letters, 28(5), 725-735.
    • Månsson, M., et al. (1970). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks. Retrieved from [Link]

    • Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Retrieved from [Link]

    • Wang, L., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Medicinal Chemistry, 65(6), 4668-4680.
    • TUODA. (2023, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]

    • Kocięcka, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. International Journal of Molecular Sciences, 23(2), 899.
    • Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 156-167.

    Sources

    Foundational

    Metabolic stability of fluorinated piperidine scaffolds

    Metabolic Stability of Fluorinated Piperidine Scaffolds: A Mechanistic and Experimental Guide The Metabolic Liability of the Piperidine Scaffold The piperidine ring is one of the most privileged scaffolds in drug discove...

    Author: BenchChem Technical Support Team. Date: March 2026

    Metabolic Stability of Fluorinated Piperidine Scaffolds: A Mechanistic and Experimental Guide

    The Metabolic Liability of the Piperidine Scaffold

    The piperidine ring is one of the most privileged scaffolds in drug discovery, frequently utilized to modulate physicochemical properties and direct target engagement. However, its high basicity (pKa ~11.2) and electron-rich nature introduce significant metabolic liabilities. In human liver microsomes (HLMs), piperidines are highly susceptible to oxidative metabolism mediated primarily by Cytochrome P450 (CYP450) enzymes, specifically CYP2D6 and CYP3A4 [1].

    The primary metabolic pathways involve α -carbon oxidation and N-dealkylation. CYP450 Compound I (an iron-oxo species) initiates metabolism via Single-Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) from the nitrogen lone pair or the adjacent α -C-H bond. This forms a highly reactive iminium intermediate, which is subsequently trapped by water to form a lactam or undergoes ring-opening and N-dealkylation. To salvage the pharmacokinetic (PK) profile of piperidine-containing leads, medicinal chemists frequently deploy strategic fluorination.

    The Physical Organic Chemistry of Fluorination

    The incorporation of fluorine into the piperidine ring is not merely a steric block; it fundamentally alters the physical organic chemistry of the molecule [2]. The resulting metabolic stability is driven by three interconnected mechanisms:

    • pKa Modulation and Target Affinity ( Ka​ ) : Fluorine's profound electronegativity exerts a strong inductive electron-withdrawing effect. Substituting a fluorine atom at the β

      • or γ -position of a piperidine ring significantly lowers the basicity of the amine. This reduction in pKa not only mitigates off-target hERG channel binding (reducing cardiotoxicity risks) but also alters the protonation state at physiological pH, thereby reducing the binding affinity ( Ka​ ) of the molecule to the CYP450 active site [3].
    • HOMO Energy Lowering : While the high C-F bond dissociation energy (110–126 kcal/mol) is often cited as the primary driver of stability, the more critical factor is the lowering of the molecule's Highest Occupied Molecular Orbital (HOMO) energy. An electron-deficient fluorinated piperidine is highly resistant to the initial SET/HAT required by CYP450 Compound I to form the iminium intermediate [2].

    • Conformational Control (The Axial-F Preference) : Fluorination dictates the 3D conformation of the piperidine ring. Due to charge-dipole interactions and hyperconjugation ( σC−H​→σC−F∗​ ), fluorinated piperidines often exhibit a strong preference for the axial-F conformation in polar solvents. This rigidification locks the scaffold into a specific 3D geometry, which can sterically occlude the α -protons from the CYP450 heme center [4].

    CYP450_Metabolism Pip Piperidine Core (High pKa, Electron-Rich) CYP CYP450 (Compound I) Oxidation Pip->CYP HAT / SET Iminium Iminium Intermediate (Metabolic Soft Spot) CYP->Iminium Stable Metabolic Stability (Blocked Oxidation) CYP->Stable No reaction Lactam Lactam / Ring-Opened Metabolites Iminium->Lactam FPip Fluorinated Piperidine (Lower pKa, Electron-Poor) FPip->CYP High Activation Energy

    CYP450 oxidation pathway of standard vs. fluorinated piperidines.

    Quantitative Structure-Metabolism Relationships (SAR)

    The degree of metabolic stabilization is highly dependent on the number and position of the fluorine atoms. The table below summarizes representative physicochemical and in vitro clearance data demonstrating the "fluorine effect" on a standard piperidine pharmacophore.

    ScaffoldCalculated pKaclogPHLM Clearance (µL/min/mg)Half-life ( t1/2​ , min)
    Piperidine (Unsubstituted)~11.20.8445.215.3
    3-Fluoropiperidine~9.11.0522.431.0
    3,3-Difluoropiperidine~7.51.25< 5.0> 120
    (Note: Values represent established literature trends for N-benzyl/N-alkyl piperidine derivatives undergoing HLM screening).

    Experimental Methodology: In Vitro Microsomal Stability Assay

    To empirically validate the metabolic stability of newly synthesized fluorinated piperidines, a highly controlled Human Liver Microsome (HLM) stability assay is required. As an Application Scientist, I emphasize that the integrity of this data relies entirely on the causality behind the assay conditions.

    Self-Validating Protocol

    Step 1: Preparation of the Matrix

    • Action : Prepare a 1 µM solution of the fluorinated piperidine in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled HLMs.

    • Causality : The 1 µM substrate concentration ensures the reaction operates under pseudo-first-order kinetics ( [S]≪Km​ ), which is mathematically required to accurately calculate intrinsic clearance ( CLint​ ).

    Step 2: Pre-Incubation

    • Action : Incubate the mixture at 37°C for 5 minutes.

    • Causality : Thermal equilibration prevents a lag phase in enzyme kinetics upon reaction initiation, ensuring the calculated t1/2​ is derived from a perfectly linear initial rate.

    Step 3: Reaction Initiation

    • Action : Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality : Direct addition of NADPH is a common pitfall; NADPH rapidly degrades in aqueous buffers at 37°C. A regenerating system ensures the cofactor concentration remains constant and does not become the rate-limiting step, preventing false-positive stability results.

    Step 4: Time-Course Quenching

    • Action : At specific time intervals (0, 15, 30, 45, 60 min), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

    • Causality : Cold acetonitrile instantly precipitates the microsomal proteins and denatures the CYP450 enzymes, halting the reaction at the exact millisecond. The IS corrects for any matrix ionization suppression and volumetric errors during subsequent LC-MS/MS analysis.

    Step 5: Centrifugation & LC-MS/MS Analysis

    • Action : Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the depletion of the parent compound. Plot the natural log of the percentage remaining vs. time to calculate t1/2​ and CLint​ .

    Assay_Workflow Prep 1. Prepare HLM & Compound (1 µM Drug, 0.5 mg/mL Protein) PreIncubate 2. Pre-incubation (37°C, 5 min) Prep->PreIncubate Initiate 3. Initiate Reaction (Add NADPH Regenerating System) PreIncubate->Initiate Quench 4. Time-Course Quenching (Add Cold Acetonitrile + IS) Initiate->Quench Centrifuge 5. Centrifugation (Precipitate Proteins) Quench->Centrifuge LCMS 6. LC-MS/MS Analysis (Quantify Parent Depletion) Centrifuge->LCMS

    Step-by-step workflow for in vitro microsomal stability assay.

    Conclusion

    The metabolic stabilization of piperidine scaffolds via fluorination represents a masterclass in applied physical organic chemistry. By understanding the interplay between pKa modulation, HOMO energy reduction, and conformational rigidification, drug development professionals can rationally design molecules that bypass CYP450-mediated degradation while maintaining on-target potency.

    References

    • Multiple cytochrome P450 enzymes responsible for the oxidative metabolism of the substituted (S)-3-phenylpiperidine... Drug Metabolism and Disposition, 2002. URL:[Link]

    • Bhattarai, P., et al. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 2026. URL:[Link]

    • Le Roch, M., et al. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 2024. URL:[Link]

    • Nairoukh, Z., et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal, 2020. URL:[Link]

    Exploratory

    Modulating Pharmacokinetics through Fluorination: Lipophilicity and LogP Dynamics of 4,5-Dimethyl-2-(trifluoromethyl)piperidine

    Executive Summary The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds in FDA-approved therapeutics. However, optimizing its physicochemical properties—specifically its basicity and lipophil...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds in FDA-approved therapeutics. However, optimizing its physicochemical properties—specifically its basicity and lipophilicity—remains a persistent challenge in drug design. High basicity often leads to poor membrane permeability and off-target hERG toxicity[1]. This technical whitepaper explores the chemoinformatic profiling and experimental determination of the partition coefficient (LogP) for 4,5-Dimethyl-2-(trifluoromethyl)piperidine , a highly specialized building block designed to overcome these pharmacokinetic hurdles.

    By analyzing the causality behind its structural modifications and detailing the self-validating OECD 117 HPLC methodology for LogP determination, this guide provides researchers with an authoritative framework for integrating fluorinated piperidines into modern drug discovery pipelines.

    Structural Causality: The Intersection of Sterics and Electronics

    The physicochemical behavior of 4,5-Dimethyl-2-(trifluoromethyl)piperidine is governed by a precise interplay between steric bulk and inductive electronics. Rather than viewing the molecule as a static structure, it must be understood as a dynamic system where each substituent intentionally engineers the molecule's interaction with biological membranes.

    • The Piperidine Core: In its unsubstituted form, piperidine is a strong secondary amine with a pKa of approximately 11.2. At physiological pH (7.4), it exists almost entirely in its protonated, hydrophilic state, limiting passive lipid bilayer diffusion.

    • 2-Trifluoromethyl Substitution (Electronic Modulation): The introduction of a trifluoromethyl ( −CF3​ ) group adjacent to the basic nitrogen (the 2-position) exerts a profound electron-withdrawing inductive effect (-I). This pulls electron density away from the nitrogen lone pair, drastically reducing the amine's pKa to approximately 7.4–7.5[1]. Furthermore, the highly lipophilic nature of the C–F bonds inherently blocks metabolic soft spots against CYP450 oxidation[2].

    • 4,5-Dimethyl Substitution (Steric Modulation): The addition of two methyl groups at the 4 and 5 positions increases the molecule's hydrophobic surface area. This steric bulk directly drives up the partition coefficient (LogP), enhancing the molecule's affinity for lipophilic environments[3].

    G Core Piperidine Core (Basic Amine) CF3 2-Trifluoromethyl (-I Effect) Core->CF3 DiMe 4,5-Dimethyl (Steric Bulk) Core->DiMe pKa Decreased pKa (~7.4) CF3->pKa Inductive Electron Withdrawal LogP Increased LogP (~2.95) CF3->LogP Fluorine Hydrophobicity DiMe->LogP Increased Surface Area Perm Enhanced Membrane Permeability pKa->Perm Higher Neutral Fraction (pH 7.4) LogP->Perm Lipid Bilayer Affinity

    Fig 1. Mechanistic pathway of substituent effects on piperidine physicochemical properties.

    Chemoinformatic Profiling: LogP and LogD Interplay

    The distinction between LogP (the partition coefficient of the un-ionized molecule) and LogD (the distribution coefficient at a specific pH) is critical. Because the −CF3​ group lowers the pKa of the piperidine nitrogen to near physiological pH, the fraction of the neutral, highly permeable species increases exponentially compared to standard piperidines.

    The table below summarizes the calculated chemoinformatic shifts induced by these specific substituents, demonstrating how the combination of methyl and trifluoromethyl groups synergistically optimizes the molecule for central nervous system (CNS) penetration or intracellular targeting.

    Table 1: Comparative Physicochemical Properties
    Compound ScaffoldCalculated LogPEstimated pKa (Amine)Estimated LogD (pH 7.4)Primary Pharmacokinetic Impact
    Piperidine 0.8411.2-1.50Poor passive permeability; high aqueous solubility.
    4,5-Dimethylpiperidine 1.8511.0-0.50Increased lipophilicity; remains heavily protonated.
    2-(Trifluoromethyl)piperidine 1.957.5+1.60Drastic pKa shift; high neutral fraction at pH 7.4.
    4,5-Dimethyl-2-(trifluoromethyl)piperidine 2.95 7.4 +2.60 Optimal balance of lipophilicity and permeability.

    (Note: Values are representative chemoinformatic estimates derived from standard fragment-based additive models to illustrate substituent causality).

    Experimental Determination of LogP: The OECD 117 HPLC Protocol

    While computational models are useful, regulatory submissions and advanced lead optimization require empirical validation. Traditionally, LogP is measured using the Shake-Flask method (OECD 107)[4]. However, highly lipophilic and volatile fluorinated amines often form micro-emulsions in octanol/water mixtures, leading to skewed data[5].

    To ensure absolute trustworthiness and reproducibility, the OECD 117 High-Performance Liquid Chromatography (HPLC) Method is the authoritative standard for compounds with a LogP range of 0 to 6[6]. The reverse-phase C18 column acts as the lipophilic stationary phase (mimicking octanol), while the mobile phase acts as the aqueous environment.

    Causality in Protocol Design: The pH Imperative

    A critical failure point in evaluating basic amines via HPLC is mobile phase pH. OECD 117 mandates that the molecule must be in its fully un-ionized state to measure true LogP[7]. Because 4,5-Dimethyl-2-(trifluoromethyl)piperidine has an estimated pKa of 7.4, running the assay at a standard pH of 7.0 would yield the LogD, not the LogP. Therefore, the protocol below utilizes a high-pH buffer (pH > 9.5) to ensure complete deprotonation.

    Step-by-Step Methodology: OECD 117 HPLC Assay

    Step 1: Mobile Phase and System Preparation

    • Prepare a mobile phase consisting of 75% HPLC-grade Methanol and 25% aqueous buffer[8].

    • Formulate the aqueous buffer using ammonium bicarbonate/ammonia adjusted to pH 10.0 to suppress the ionization of the piperidine nitrogen[7].

    • Equilibrate a standard C18 analytical column (e.g., 250 x 4.6 mm, 5 µm) at a constant flow rate of 1.0 mL/min and a controlled temperature of 25°C.

    Step 2: Dead Time ( t0​ ) Anchoring

    • Inject 20 µL of an unretained marker, such as thiourea , into the system[8].

    • Record the retention time of thiourea. This establishes the system's dead time ( t0​ ), a critical self-validating metric that accounts for the void volume of the specific column and tubing.

    Step 3: Reference Standard Calibration

    • Select 5 to 6 reference standards with known, highly accurate LogP values that bracket the expected LogP of the test compound (e.g., Aniline LogP 0.9, Toluene LogP 2.7, Chlorobenzene LogP 2.8, Naphthalene LogP 3.6).

    • Inject each standard and record their retention times ( tr​ ).

    • Calculate the capacity factor ( k′ ) for each standard using the formula:

      k′=t0​tr​−t0​​
    • Plot logk′ against the known logP values to generate a linear calibration curve. Self-Validation Check: The assay is only valid if the linear regression achieves an R2>0.95 [8].

    Step 4: Test Item Analysis and Interpolation

    • Inject 20 µL of 4,5-Dimethyl-2-(trifluoromethyl)piperidine.

    • Record the retention time ( tr​ ) and calculate its capacity factor ( k′ ).

    • Interpolate the LogP of the test compound directly from the validated calibration curve[6].

    G Start OECD 117 HPLC Method Phase Mobile Phase Prep (pH > 9.5 Buffer / MeOH) Start->Phase Stds Reference Standards (LogP 1.0 to 4.0) Start->Stds RunStds Isocratic Elution (Determine Retention Times) Phase->RunStds Stds->RunStds Curve Calibration Curve (Log k' vs LogP) RunStds->Curve Sample Inject 4,5-Dimethyl-2- (trifluoromethyl)piperidine Curve->Sample Calc Interpolate LogP (Self-Validating Output) Sample->Calc

    Fig 2. Step-by-step OECD 117 HPLC workflow for determining the partition coefficient.

    Strategic Implications in Drug Design

    The precise manipulation of lipophilicity and basicity in 4,5-Dimethyl-2-(trifluoromethyl)piperidine makes it a highly privileged fragment in modern medicinal chemistry.

    By pushing the LogP toward the ~3.0 range and lowering the pKa to ~7.4, this scaffold perfectly aligns with the parameters required for optimal oral bioavailability and blood-brain barrier (BBB) penetration. Furthermore, the strategic placement of the trifluoromethyl group not only modulates electronics but acts as a steric shield, preventing the rapid oxidative metabolism typically observed at the carbon atoms adjacent to piperidine nitrogens[2]. This dual-action structural engineering ultimately reduces attrition rates in clinical development by ensuring that the parent drug remains stable, permeable, and highly selective[1].

    References

    • Source: acs.
    • Determination of the octanol/water partition coefficient of HAS-PUV-0014-6 by the HPLC method (OECD 117)
    • OECD Test 117: Partition coefficient (n-octanol/water)
    • Source: situbiosciences.
    • Source: acs.
    • Source: mdpi.
    • Source: acs.
    • Determination of the Partition Coefficient (Pow) by High Performance Liquid Chromatographie (HPLC)

    Sources

    Foundational

    Whitepaper: Structure-Activity Relationship (SAR) of Trifluoromethyl Piperidines in Drug Discovery

    Executive Summary The piperidine ring is one of the most ubiquitous nitrogenous heterocycles in FDA-approved drugs. However, its high basicity (pKa ~11.2) often leads to pharmacokinetic liabilities, including off-target...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The piperidine ring is one of the most ubiquitous nitrogenous heterocycles in FDA-approved drugs. However, its high basicity (pKa ~11.2) often leads to pharmacokinetic liabilities, including off-target hERG channel blockade (cardiotoxicity) and poor membrane permeability. The strategic incorporation of a trifluoromethyl (–CF₃) group into the piperidine scaffold has emerged as a powerful tool in medicinal chemistry. This in-depth guide explores the mechanistic causality, synthetic methodologies, and quantitative Structure-Activity Relationship (SAR) data driving the use of trifluoromethyl piperidines as privileged 3D fragments in modern drug discovery.

    Mechanistic Rationale: The Fluorine Effect

    The introduction of a –CF₃ group onto a piperidine ring fundamentally alters its physicochemical profile through a combination of stereoelectronic and lipophilic effects. Understanding the causality behind these changes is critical for rational drug design.

    Modulation of Basicity (pKa) and hERG Mitigation

    The most profound effect of –CF₃ substitution is the reduction of the basicity of the piperidine nitrogen[1]. The –CF₃ group exerts a strong inductive electron-withdrawing effect (–I). By pulling electron density away from the amine, it lowers the energy of the nitrogen's lone pair, making it less available for protonation.

    The hERG potassium channel's inner vestibule contains critical aromatic residues (e.g., Tyr652, Phe656) that bind basic amines via cation-π interactions. By lowering the pKa of the piperidine from ~11.2 to ~8.5 (via β -substitution), the fraction of the protonated species at physiological pH (7.4) is drastically reduced. This directly correlates with a self-validating reduction in hERG affinity, effectively mitigating cardiotoxicity risks[1],[2].

    Lipophilicity and P-Glycoprotein (Pgp) Efflux

    The –CF₃ group is highly lipophilic and possesses a larger van der Waals volume than a methyl group. This increases the overall logP/clogP of the molecule, enhancing passive membrane permeability. Furthermore, modulating the pKa of the piperidine nitrogen via fluorination has been shown to reduce recognition by efflux transporters like P-glycoprotein (Pgp), thereby improving intracellular drug accumulation and oral bioavailability[2].

    SAR_Logic A Trifluoromethyl (-CF3) Substitution B Strong Inductive Electron Withdrawal (-I) A->B C Increased Steric Bulk & Lipophilicity (clogP) A->C D Decreased Amine pKa (Reduced Basicity) B->D F Reduced Pgp Efflux & Better Permeability C->F G Improved Metabolic Stability C->G E Reduced hERG Channel Affinity (Lower Toxicity) D->E D->F

    Fig 1: Logical causality of physicochemical changes induced by CF3 substitution on piperidines.

    Quantitative SAR Data & Case Studies

    The distance of the –CF₃ group from the nitrogen atom dictates the magnitude of the inductive effect. The attenuation of this effect over σ -bonds is a critical SAR parameter.

    Table 1: Impact of CF₃ Position on Piperidine Physicochemical Properties
    Scaffold / SubstitutionPosition relative to NitrogenCalculated pKaclogP Shift ( Δ )hERG Liability
    Piperidine (Unsubstituted) N/A~11.2Base (0.0)High
    2-(Trifluoromethyl)piperidine α -position~6.5 - 7.0+1.1Low
    3-(Trifluoromethyl)piperidine β -position~8.5 - 8.8+0.9Low - Moderate
    4-(Trifluoromethyl)piperidine γ -position~9.2 - 9.5+0.8Moderate - High
    4-Hydroxy-4-(CF₃)piperidine γ -position~8.2 - 8.4+0.2Low

    Data synthesized from chemoinformatic analyses of fluorinated 3D fragments[1].

    Case Study 1: SARS-CoV-2 PLpro Inhibitors

    In the optimization of non-structural protein 3 (NSP3) papain-like protease (PLpro) inhibitors for SARS-CoV-2, the incorporation of a trifluoromethylpiperidine moiety into GRL0617 analogs yielded profound results[3]. The bulky, lipophilic –CF₃ group perfectly occupied the S4 subpocket of the protease, driving the IC₅₀ into the nanomolar range while maintaining excellent metabolic stability against oxidative degradation[3].

    Case Study 2: Phenanthrene-based Tylophorine (PBT) Analogs

    SAR boundaries must be respected; –CF₃ is a bioisostere for methyl or chlorine, but it cannot donate hydrogen bonds. In the development of PBT analogs for anticancer therapy, replacing a C-4' hydroxymethyl group on the piperidine ring with a trifluoromethyl group resulted in a substantial decrease in cytotoxic potency[4]. This demonstrated that while the –CF₃ group improved lipophilicity, the target's binding pocket strictly required a hydrogen bond donor for optimal engagement[4].

    Experimental Methodologies

    The synthesis of highly functionalized CF₃-piperidines requires robust, self-validating protocols. Direct trifluoromethylation of unactivated aliphatic rings is challenging; therefore, chemists rely on nucleophilic addition to piperidones[1] or enantioselective iridium-catalyzed hydrogenation of trifluoromethyl-pyridinium hydrochlorides[5].

    Protocol 1: Nucleophilic Trifluoromethylation of Piperidones

    This protocol utilizes the Ruppert-Prakash reagent (TMS-CF₃) to convert readily available piperidones into 3D-rich trifluoromethyl piperidinols[1].

    Step-by-Step Methodology:

    • Preparation: Dissolve N -Boc-piperidone (1.0 equiv, e.g., 1.82 mmol) in anhydrous Tetrahydrofuran (THF) (10 mL) under an argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

    • Reagent Addition: Add trimethyl(trifluoromethyl)silane (TMS-CF₃, 2.5 equiv) dropwise to the solution via syringe.

    • Initiation: Slowly introduce a catalytic amount of Tetrabutylammonium fluoride (TBAF, 0.1 equiv) or Cesium Fluoride (CsF). Causality Note: The fluoride ion attacks the silicon atom, generating a reactive pentacoordinate silicate intermediate that transfers the nucleophilic CF₃⁻ species to the carbonyl carbon.

    • Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature. Monitor completion via TLC or LC-MS.

    • Quenching & Deprotection: Quench the resulting silyl ether intermediate with 1M HCl. This acidic workup simultaneously desilylates the intermediate, yielding the tertiary alcohol (e.g., 4-hydroxy-4-trifluoromethylpiperidine).

    • Purification: Extract the aqueous layer with ethyl acetate, wash with saturated brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography. Validate the structure using ¹⁹F NMR (expecting a singlet around -80 ppm).

    Synthetic_Workflow Start N-Boc Piperidone Starting Material Step1 Addition of TMS-CF3 (Ruppert-Prakash Reagent) Start->Step1 Step2 Fluoride Initiation (TBAF) at 0 °C in THF Step1->Step2 Intermediate Silyl Ether Intermediate (Diastereomeric Mixture) Step2->Intermediate Step3 Acidic Quench (HCl) & Desilylation Intermediate->Step3 End Pure CF3-Piperidinol Fragment for SAR Step3->End

    Fig 2: Synthetic workflow for the preparation of CF3-piperidinol fragments.

    Protocol 2: Electrophysiological hERG Validation (Patch-Clamp)

    To validate the SAR hypothesis that CF₃ substitution reduces cardiotoxicity, a self-validating patch-clamp assay is required.

    Step-by-Step Methodology:

    • Cell Preparation: Culture HEK293 cells stably expressing the human ether-a-go-go-related gene (hERG) potassium channel.

    • Perfusion: Perfuse cells continuously with a standard extracellular solution (pH 7.4) at 37 °C.

    • Voltage Protocol: Using whole-cell patch-clamp configuration, apply a depolarizing pulse from a holding potential of -80 mV to +20 mV for 2 seconds to open the channels, followed by a repolarizing step to -50 mV to elicit outward tail currents.

    • Compound Application: Apply the CF₃-piperidine candidate at escalating concentrations (e.g., 0.1, 1.0, 10, and 30 μM) via a rapid gravity-fed perfusion system. Include a known hERG blocker (e.g., E-4031) as a positive control to self-validate the assay's sensitivity.

    • Data Analysis: Measure the fractional block of the peak tail current. Calculate the IC₅₀ using the Hill equation. A successful CF₃ substitution should shift the IC₅₀ from the sub-micromolar range (unsubstituted) to >30 μM.

    Conclusion

    The structure-activity relationship of trifluoromethyl piperidines represents a masterclass in stereoelectronic drug optimization. By leveraging the strong inductive effect of the fluorine atoms, medicinal chemists can precisely tune the basicity of the piperidine nitrogen, effectively decoupling target binding affinity from off-target hERG liabilities and Pgp efflux[1],[2]. Whether synthesized via nucleophilic trifluoromethylation or asymmetric hydrogenation[5], these 3D fragments continue to unlock new chemical space in the pursuit of safer, more efficacious therapeutics[3].

    References

    1.[1] Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

    2.[5] Title: Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides Source: RSC Publishing (Chemical Communications) URL: [Link]

    3.[3] Title: Targeting SARS-CoV-2 Non-Structural Protein 3: Function, Structure, Inhibition and Perspective in Drug Discovery Source: National Institutes of Health (PMC) URL: [Link]

    4.[4] Title: Antitumor Agents 268. Design, Synthesis, and Mechanistic Studies of New 9-Substituted Phenanthrene-based Tylophorine Analogs as Potent Cytotoxic Agents Source: National Institutes of Health (PMC) URL: [Link]

    5.[2] Title: The Dark Side of Fluorine Source: ACS Publications (ACS Medicinal Chemistry Letters) URL: [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Notes and Protocols for the N-Alkylation of 4,5-Dimethyl-2-(trifluoromethyl)piperidine

    Introduction: The Significance of N-Alkyl Trifluoromethylpiperidines The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive molecules.[1][2] The strat...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Significance of N-Alkyl Trifluoromethylpiperidines

    The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive molecules.[1][2] The strategic introduction of substituents onto this ring system allows for the fine-tuning of a compound's pharmacological properties, including its potency, selectivity, metabolic stability, and bioavailability.[3] The specific molecule in focus, 4,5-dimethyl-2-(trifluoromethyl)piperidine, presents a unique synthetic challenge and opportunity. The trifluoromethyl (CF₃) group, a common bioisostere for methyl groups or chlorine atoms, can significantly enhance metabolic stability and binding affinity by altering the molecule's electronic properties and lipophilicity.[3]

    However, the very features that make the CF₃ group desirable also complicate synthetic efforts. Its strong electron-withdrawing nature decreases the nucleophilicity of the piperidine nitrogen, making standard N-alkylation reactions more challenging.[4] Furthermore, the substituent at the 2-position introduces steric hindrance that can impede the approach of alkylating agents.[5]

    This guide provides a detailed analysis and field-proven protocols for the successful N-alkylation of this challenging substrate. We will explore two primary, robust methodologies—Direct N-Alkylation and Reductive Amination—explaining the rationale behind reagent selection and reaction conditions to empower researchers to overcome these synthetic hurdles.

    Core Challenge: Overcoming Steric and Electronic Constraints

    The primary obstacle in the N-alkylation of 4,5-dimethyl-2-(trifluoromethyl)piperidine is the reduced reactivity of the secondary amine. This is a direct consequence of two factors:

    • Inductive Effect: The fluorine atoms in the CF₃ group are highly electronegative, pulling electron density away from the piperidine ring and, consequently, from the nitrogen atom. This induction reduces the nitrogen's nucleophilicity, slowing its attack on an electrophilic alkylating agent.

    • Steric Hindrance: The presence of a substituent at the C-2 position, adjacent to the nitrogen, physically obstructs the path for incoming reagents.[4][5]

    A successful protocol must therefore be designed to either force the reaction forward despite these barriers (e.g., through higher temperatures or more reactive reagents) or bypass the direct nucleophilic attack mechanism altogether.

    Protocol I: Direct N-Alkylation via Nucleophilic Substitution

    This classical approach involves the direct reaction of the piperidine with an alkyl halide in the presence of a base.[1][5] While straightforward, success with an electron-deficient substrate requires careful optimization of the base, solvent, and alkylating agent.

    Causality Behind Experimental Choices
    • Alkylating Agent: The reactivity of the leaving group is critical. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.[4] For a sluggish substrate like this, using an alkyl iodide or bromide is highly recommended to ensure the reaction proceeds at a reasonable rate.

    • Base Selection: The base serves to neutralize the hydrohalic acid (e.g., HBr, HI) generated during the reaction.[1] This is crucial because the acid would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[4] A non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is ideal.[4][5][6] For this specific substrate, a stronger base like sodium hydride (NaH) may be employed to fully deprotonate the amine, creating a more potent nucleophile, though this requires strictly anhydrous conditions.[6]

    • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are preferred as they can solvate the cation of the base and do not interfere with the nucleophilicity of the amine.[4]

    • Minimizing Over-Alkylation: A common side reaction is the formation of a quaternary ammonium salt, where the newly formed tertiary amine reacts with another molecule of the alkyl halide.[5][6] This can be minimized by the slow addition of the alkylating agent using a syringe pump, which keeps its concentration low and favors mono-alkylation.[4][6]

    Detailed Step-by-Step Protocol
    • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,5-dimethyl-2-(trifluoromethyl)piperidine (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

    • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension (approx. 0.1 M concentration of the piperidine).

    • Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.) dropwise to the stirred mixture at room temperature. For highly reactive alkylating agents, consider cooling the mixture to 0 °C before addition.

    • Reaction Execution: Stir the reaction mixture at room temperature. For less reactive alkyl halides, the temperature may be increased to 50-70 °C.[1]

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[1]

    • Work-up: Upon completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5] Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.

    Protocol II: N-Alkylation via Reductive Amination

    Reductive amination is a milder and often more selective method that is particularly well-suited for sterically hindered or electronically deactivated amines.[5] This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the piperidine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ by a selective hydride reagent.[5]

    Causality Behind Experimental Choices
    • Carbonyl Partner: The choice of aldehyde or ketone directly determines the alkyl group to be installed. Aldehydes are generally more reactive than ketones.

    • Reducing Agent: The choice of reducing agent is the most critical parameter for success. A mild and selective reducing agent is required, one that preferentially reduces the iminium ion intermediate over the starting carbonyl compound.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its excellent selectivity and tolerance of mildly acidic conditions which can catalyze iminium ion formation.[5][7] Stronger reducing agents like sodium borohydride (NaBH₄) can lead to the undesired reduction of the aldehyde or ketone starting material.[7]

    • Solvent: Anhydrous, non-protic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used.[5][7]

    • Catalyst: For less reactive ketones, a catalytic amount of acetic acid can be added to accelerate the formation of the iminium ion intermediate.[1][5]

    Detailed Step-by-Step Protocol
    • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add 4,5-dimethyl-2-(trifluoromethyl)piperidine (1.0 eq.), the desired aldehyde or ketone (1.1 eq.), and anhydrous 1,2-dichloroethane (DCE).

    • Iminium Ion Formation: Stir the mixture at room temperature for 20-30 minutes. If using a less reactive ketone, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).[5]

    • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the mixture in a single portion. The reaction may be mildly exothermic.

    • Reaction Execution: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the reactivity of the carbonyl compound.[5]

    • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]

    • Work-up: Separate the layers and extract the aqueous phase with dichloromethane.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired N-alkylated piperidine.[1]

    Data Presentation: Comparison of Protocols

    FeatureProtocol I: Direct N-AlkylationProtocol II: Reductive Amination
    Mechanism Sₙ2 Nucleophilic SubstitutionImine/Iminium Formation followed by Reduction
    Alkylating Agent Alkyl Halides (R-X)Aldehydes (RCHO) or Ketones (R₂CO)
    Key Reagents Base (K₂CO₃, DIPEA, NaH)Reducing Agent (NaBH(OAc)₃)
    Pros Conceptually simple; wide range of alkyl halides available.Milder conditions; excellent selectivity; avoids over-alkylation.[5]
    Cons Risk of over-alkylation to quaternary salts[4]; can be sluggish for deactivated amines; may require heat.Requires a carbonyl compound; reducing agent is moisture-sensitive.
    Substrate Compatibility Sensitive to highly electrophilic alkyl halides.Broad tolerance for functional groups on the carbonyl partner.
    Typical Conditions Room temp to 70 °C; DMF or MeCNRoom temperature; DCE or DCM

    Visualization of Workflows

    Decision Workflow for N-Alkylation

    A Start: N-Alkylation of 4,5-Dimethyl-2-(trifluoromethyl)piperidine B Is the desired alkyl group derived from an available Alkyl Halide (R-X)? A->B C Is the corresponding Aldehyde/Ketone available? B->C No D Protocol I: Direct N-Alkylation B->D Yes E Protocol II: Reductive Amination C->E Yes F Consider alternative synthesis of the required reagent or explore other methods. C->F No G High risk of over-alkylation? D->G G->D No, proceed with caution G->E Yes

    Caption: Decision tree for selecting an appropriate N-alkylation protocol.

    Mechanism: Reductive Amination Pathway

    cluster_1 Step 1: Iminium Formation cluster_2 Step 2: Reduction A Piperidine (Secondary Amine) C Hemiaminal Intermediate A->C + B Aldehyde/ Ketone B->C D Iminium Ion (Electrophile) C->D - H₂O (Acid Cat.) F Final Product (N-Alkylated Piperidine) D->F E Hydride Source (e.g., NaBH(OAc)₃) E->F Hydride Attack

    Caption: Simplified mechanism of the N-alkylation via reductive amination.

    Advanced & Alternative Protocols

    For certain target molecules, particularly N-aryl derivatives, other methods may be more suitable.

    • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is the method of choice for forming C-N bonds between an amine and an aryl halide (or triflate).[8][9] This reaction requires a palladium catalyst, a phosphine ligand, and a base.[8] It is highly effective for synthesizing N-aryl piperidines, which are common motifs in pharmaceuticals.[8]

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates for both direct alkylation and other N-functionalization reactions.[10] This technique can reduce reaction times from hours to minutes and often leads to higher yields by efficiently overcoming activation energy barriers.[10][11]

    • Phase-Transfer Catalysis (PTC): For reactions involving a solid base (like K₂CO₃) and an organic solvent, a phase-transfer catalyst can enhance reaction rates by shuttling the deprotonated amine into the organic phase where the alkylating agent resides.[12][13]

    Conclusion

    The N-alkylation of 4,5-dimethyl-2-(trifluoromethyl)piperidine requires a thoughtful approach that directly addresses the challenges of reduced nucleophilicity and steric hindrance. While direct alkylation with reactive alkyl halides is a viable option, reductive amination often provides a milder, more controlled, and higher-yielding alternative. By understanding the chemical principles behind each protocol and carefully selecting reagents and conditions, researchers can successfully synthesize a diverse range of N-alkylated derivatives, paving the way for the development of novel therapeutics and chemical probes.

    References

    • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
    • Engels, B., & Dahmen, S. (2019). Asymmetric α-Alkylation of Piperidin-2-ones through Phase-Transfer Catalysis. Angewandte Chemie International Edition.
    • BenchChem. (2025). Application Note and Protocol: N-Alkylation of Piperidin-2-ylmethyl Acetate.
    • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

    • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
    • BenchChem. (2025). Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2-ylmethyl)piperidine.
    • Saeed, A., et al. (2014). Novel bis-piperidinium and bis-pyrrolidinium compounds as versatile phase-transfer catalysts. Arkivoc.
    • Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry.
    • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
    • Malvestiti, I., et al. (2021). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering.
    • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

    • Iqbal, N., et al. (2020). Densely substituted piperidines as a new class of elastase inhibitors: Synthesis and molecular modeling studies. ResearchGate. Available at: [Link]

    • Guesné, S., et al. (2016). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules. Available at: [Link]

    • Kumar, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Available at: [Link]

    • BenchChem. (2025). Optimizing Reductive Amination for Piperidine Synthesis.

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    Application

    Application Note: 4,5-Dimethyl-2-(trifluoromethyl)piperidine as a Next-Generation Chiral Building Block

    Executive Summary & Mechanistic Rationale In modern medicinal chemistry, saturated N-alkyl heterocycles—particularly piperidines—are ubiquitous in FDA-approved pharmaceuticals [1]. However, standard piperidine rings ofte...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Rationale

    In modern medicinal chemistry, saturated N-alkyl heterocycles—particularly piperidines—are ubiquitous in FDA-approved pharmaceuticals [1]. However, standard piperidine rings often suffer from metabolic liabilities, specifically cytochrome P450-mediated oxidation at the α-carbon.

    The introduction of 4,5-Dimethyl-2-(trifluoromethyl)piperidine (CAS: 2169442-39-9) represents a sophisticated structural evolution in drug design. This chiral building block integrates three critical modifications:

    • Metabolic Shielding & pKa Modulation : The strongly electron-withdrawing trifluoromethyl (–CF3) group at the C2 position blocks α-oxidation. Concurrently, its inductive effect lowers the basicity (pKa) of the adjacent piperidine nitrogen. This increases the fraction of the unionized drug at physiological pH, dramatically enhancing passive membrane permeability [2].

    • Conformational Restriction : The methyl groups at C4 and C5 introduce significant steric bulk, locking the piperidine ring into a preferred chair conformation. This minimizes the entropic penalty upon target binding.

    • Vectorial Precision : The three stereocenters (C2, C4, C5) provide precise spatial vectors for structure-activity relationship (SAR) exploration, allowing the molecule to navigate complex hydrophobic pockets in target proteins, such as Salt-Inducible Kinases (SIKs) [3].

    Physicochemical Profile and Data Presentation

    Understanding the physical parameters of this building block is critical for predicting its behavior in both synthetic workflows and biological systems.

    Table 1: Physicochemical and Mechanistic Profile

    PropertyValueMechanistic Implication in Drug Design
    CAS Number 2169442-39-9Specific identifier for the highly substituted scaffold.
    Molecular Weight 181.20 g/mol Low MW ensures downstream derivatization complies with Lipinski's Rule of 5.
    Estimated pKa ~7.5 - 8.5Significantly lower than unsubstituted piperidine (~11.2); improves oral bioavailability.
    Lipophilicity HighThe –CF3 and di-methyl groups drive hydrophobic interactions in kinase hinge regions.
    Stereocenters C2, C4, C5Enables the synthesis of highly specific diastereomers to avoid off-target toxicity.

    Synthetic Integration Workflows

    Protocol A: Nucleophilic Aromatic Substitution (SNAr)

    Because the –CF3 group inductively withdraws electron density from the nitrogen, 4,5-dimethyl-2-(trifluoromethyl)piperidine is a weaker nucleophile than a standard piperidine. Standard SNAr conditions will often fail or stall. This self-validating protocol utilizes elevated temperatures and a homogeneous base to drive the reaction to completion while preventing epimerization.

    Materials:

    • 4,5-Dimethyl-2-(trifluoromethyl)piperidine (1.0 eq)

    • Heteroaryl halide electrophile (e.g., 2-chloro-pyridine derivative) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    Step-by-Step Methodology:

    • Preparation : In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the heteroaryl halide (1.2 eq) in anhydrous DMF (0.2 M concentration).

    • Base Addition : Add DIPEA (3.0 eq). Causality: DIPEA is chosen over inorganic bases (like K₂CO₃) because it maintains strict homogeneity in DMF, preventing localized basicity spikes that could epimerize the sensitive chiral centers of the piperidine[4].

    • Amine Addition : Add 4,5-Dimethyl-2-(trifluoromethyl)piperidine (1.0 eq) dropwise. Seal the vial under a nitrogen atmosphere.

    • Thermal Activation : Heat the reaction block to 85 °C. Causality: The steric hindrance of the C4/C5 methyls and the deactivated nitrogen require high thermal energy to reach the transition state.

    • Self-Validation (LC-MS) : At exactly 4 hours, extract a 5 µL aliquot, quench in 100 µL of 50% MeCN/H₂O, and inject into the LC-MS.

      • Validation Check: You must observe the disappearance of the amine mass and the appearance of the [M+H]⁺ product peak. If the reaction is <80% complete, do not add more amine; instead, increase the temperature to 100 °C for 2 additional hours.

    • Workup : Dilute with EtOAc and wash with 5% aqueous LiCl (3x) to completely remove the DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate.

    SyntheticWorkflow A 4,5-Dimethyl-2-(CF3)piperidine (Chiral Amine) C SNAr Reaction (85-100 °C) A->C DIPEA, DMF B Heteroaryl Halide (Electrophile) B->C D LC-MS Monitoring (Self-Validation) C->D 5 µL Aliquot E Aqueous LiCl Wash (DMF Removal) D->E >95% Conversion F Enantiopure Lead Compound E->F High Yield & ee%

    Caption: Workflow for incorporating the chiral piperidine building block via SNAr.

    Protocol B: Sterically Hindered Amide Coupling

    When utilizing this building block as an amine donor for amide synthesis, standard coupling reagents (e.g., EDC/HOBt) yield poor results due to the severe steric crowding around the nitrogen. A highly reactive uronium salt (HATU) is strictly required.

    Step-by-Step Methodology:

    • Pre-Activation : Dissolve the target carboxylic acid (1.1 eq) in anhydrous Dichloromethane (DCM). Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Self-Validation (Active Ester Formation) : Stir for 15 minutes at room temperature. Crucial Step: Run a TLC or LC-MS of the reaction mixture before adding the piperidine. You must confirm the complete consumption of the carboxylic acid and the formation of the HOAt-active ester. Causality: This prevents the wasteful consumption of the expensive chiral piperidine building block in a stalled reaction.

    • Coupling : Once the active ester is validated, add 4,5-Dimethyl-2-(trifluoromethyl)piperidine (1.0 eq). Stir at room temperature for 12 hours.

    • Purification : Quench with saturated aqueous NaHCO₃. Extract with DCM, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

    Application in Biological Pathways: Kinase Inhibition

    Derivatives of 2-(trifluoromethyl)piperidine have shown exceptional promise as small-molecule inhibitors for Salt-Inducible Kinases (SIKs) [3]. SIKs are critical regulators in immune response and oncology.

    By appending the 4,5-dimethyl-2-(trifluoromethyl)piperidine moiety to a hinge-binding heteroaromatic core, researchers can create inhibitors that perfectly occupy the hydrophobic pocket adjacent to the ATP-binding site of SIKs. The resulting steric clash prevents the kinase from adopting its active conformation, thereby modulating downstream gene transcription.

    Pathway Drug CF3-Piperidine Derived Inhibitor SIK Salt-Inducible Kinase (SIK1/2/3) Drug->SIK Competitive ATP Binding (Inhibition) CRTC CRTC (Unphosphorylated) SIK->CRTC Prevents Phosphorylation Nuc Nuclear Translocation CRTC->Nuc Active State Gene Target Gene Expression (e.g., IL-10 upregulation) Nuc->Gene Transcriptional Modulation

    Caption: Mechanism of action for SIK inhibitors utilizing the CF3-piperidine scaffold.

    References

    • Title: Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines Source: PubMed Central (PMC) / NIH URL: [Link]

    • Title: WO2022165529A1 - Small molecule inhibitors of salt inducible kinases Source: Google Patents URL
    • Title: Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives Source: MDPI URL: [Link]

    Method

    Application Note: Strategic Incorporation of 4,5-Dimethyl-2-(trifluoromethyl)piperidine in Lead Optimization

    Executive Summary The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties is the most critical hurdle in small-molecule drug discovery. The compound 4,5-Dimethyl-2-(trifluoromethyl)piperidine (CAS: 2...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties is the most critical hurdle in small-molecule drug discovery. The compound 4,5-Dimethyl-2-(trifluoromethyl)piperidine (CAS: 2169442-39-9) has emerged as a highly specialized, premium building block for advanced medicinal chemistry[1]. By combining the potent electron-withdrawing properties of an α -trifluoromethyl group with the steric shielding of di-methyl substitution, this scaffold offers a multifaceted solution to common drug attrition factors, including hERG-mediated cardiotoxicity, poor membrane permeability, and rapid cytochrome P450 (CYP) metabolism[2][3].

    This application note provides a comprehensive guide to the mechanistic rationale, physicochemical profiling, and synthetic integration of this unique fluorinated piperidine into drug candidates.

    Mechanistic Rationale: Causality in Scaffold Design

    The decision to incorporate 4,5-dimethyl-2-(trifluoromethyl)piperidine into a target molecule is driven by three distinct structural causalities:

    A. pKa Modulation and hERG Mitigation

    Standard piperidines are highly basic (pKa ~10–11) and exist almost entirely in their protonated, ionized state at physiological pH (7.4). This high basicity is a primary driver of binding to the hERG potassium channel, leading to cardiotoxicity[3]. The introduction of the strongly electron-withdrawing CF3​ group at the α -position exerts an inductive effect that drastically pulls electron density away from the nitrogen lone pair. This reduces the basicity of the amine to a pKa of ~7.4–7.8[3][4]. Consequently, the fraction of un-ionized drug increases significantly, simultaneously eliminating the hERG liability and vastly improving passive membrane permeability (oral bioavailability).

    B. Metabolic Shielding

    Unsubstituted piperidines are highly susceptible to oxidative metabolism by CYP enzymes, specifically α -oxidation (leading to lactams or ring opening) and hydroxylation at the 4- and 5-positions. The α

    CF3​ group completely blocks oxidation at the 2-position[2]. Furthermore, the addition of methyl groups at the 4- and 5-positions acts as a steric shield, blocking the most common sites of aliphatic hydroxylation.
    C. Conformational Restriction

    The 4,5-dimethyl substitution creates severe 1,3-diaxial interactions if the ring attempts to flip freely. This locks the piperidine ring into a highly specific chair conformation, forcing the CF3​ group into an equatorial or axial preference depending on the stereoisomer. This pre-organization reduces the entropic penalty upon binding to the target receptor, often resulting in a boost to binding affinity ( Kd​ ).

    Physicochemical Profiling

    The following table summarizes the quantitative advantages of transitioning from a standard piperidine to the 4,5-dimethyl-2-(trifluoromethyl) analog during hit-to-lead optimization.

    Scaffold MotifCalc. pKaCalc. LogPPredicted hERG LiabilityPrimary Metabolic Vulnerability
    Piperidine 11.20.8High α -oxidation, C4/C5 hydroxylation
    2-(Trifluoromethyl)piperidine 7.41.9LowC4/C5 ring hydroxylation
    4,5-Dimethyl-2-(CF_3)piperidine 7.62.8LowSterically shielded (Highly stable)

    Data represents generalized chemoinformatic predictions based on standard fragment-based drug discovery (FBDD) parameters[3].

    Synthetic Integration Workflow

    G N1 4,5-Dimethyl-2-(CF3)piperidine (Sterically Hindered Amine) N2 Pd-Catalyzed Buchwald-Hartwig N1->N2 Aryl Halide Pd(OAc)2, RuPhos N3 In Vitro ADME (HLM & PAMPA) N2->N3 Purified Intermediate N4 Lead Candidate Selection N3->N4 Favorable PK Profile

    Workflow for the synthetic integration and ADME profiling of the fluorinated piperidine scaffold.

    Experimental Protocols

    Protocol A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

    Causality & Rationale: Because the α

    CF3​ group drastically reduces the nucleophilicity of the amine, and the 4,5-dimethyl groups create significant steric hindrance, standard SN​2 alkylation or reductive amination will typically fail or result in poor yields[3]. Palladium-catalyzed cross-coupling overcomes this activation barrier. RuPhos is specifically chosen as the ligand because its large steric bulk accelerates the reductive elimination step, which is the rate-limiting step when coupling bulky secondary amines.

    Materials:

    • Aryl bromide or chloride scaffold (1.0 equiv)

    • 4,5-Dimethyl-2-(trifluoromethyl)piperidine (1.2 equiv)

    • Pd(OAc)2​ (0.05 equiv)

    • RuPhos (0.10 equiv)

    • Cs2​CO3​ (2.0 equiv)

    • Anhydrous Toluene (degassed)

    Step-by-Step Methodology:

    • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the aryl halide, Pd(OAc)2​ , RuPhos, and Cs2​CO3​ .

    • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.1 M concentration with respect to the aryl halide.

    • Amine Addition: Add 4,5-dimethyl-2-(trifluoromethyl)piperidine via a micro-syringe. Seal the flask and transfer it to a fume hood.

    • Reaction: Heat the mixture to 100°C in a pre-heated oil bath with vigorous stirring for 12–16 hours.

    • Self-Validating Check: At 4 hours, sample 10 μL of the reaction, dilute in acetonitrile, and analyze via LC-MS. Validation logic: If starting material remains but no product is forming, do not increase the temperature (which decomposes the catalyst); instead, spike the reaction with an additional 0.02 equiv of pre-mixed Pd(OAc)2​ /RuPhos.

    • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

    Protocol B: High-Throughput Microsomal Stability (HLM) Assay

    Causality & Rationale: To validate that the 4,5-dimethyl substitution successfully shields the piperidine ring from CYP-mediated metabolism, an in vitro human liver microsome (HLM) assay must be performed.

    Step-by-Step Methodology:

    • Preparation: Prepare a 10 mM stock solution of the synthesized drug candidate in DMSO. Dilute to 100 μM in 50% acetonitrile/water.

    • Incubation Matrix: In a 96-well plate, combine 71.5 μL of phosphate buffer (100 mM, pH 7.4), 20 μL of HLM (final concentration 0.5 mg/mL protein), and 1 μL of the test compound (final concentration 1 μM ).

    • Self-Validating Controls: Run parallel wells using Verapamil (positive control for rapid clearance) and Warfarin (negative control for metabolic stability). Validation logic: If Verapamil is not degraded by >70% at 30 minutes, the NADPH system is inactive, and the assay must be rejected.

    • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 7.5 μL of NADPH regenerating system (final concentration 1 mM).

    • Quenching & Extraction: At time points 0, 5, 15, 30, and 60 minutes, transfer 10 μL of the reaction mixture into 100 μL of ice-cold quenching solution (Acetonitrile containing 50 ng/mL Tolbutamide as an internal standard).

    • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

    References

    • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery The Journal of Organic Chemistry (ACS Publications)[Link]

    • Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives PMC - National Institutes of Health (NIH)[Link]

    • 4-(Trifluoromethyl)piperidine hydrochloride - Pharmaceutical Applications MySkinRecipes Chemical Database[Link]

    • Enamine Compound 100mg CAS No:2169442-39-9 EN300-384209 AS-1 / Enamine Japan[Link]

    Sources

    Application

    Mastering the Moiety: A Senior Application Scientist's Guide to Functionalization Strategies for the Piperidine Nitrogen

    Introduction: The Piperidine Scaffold - A Cornerstone in Modern Drug Discovery The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and biologically active c...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Piperidine Scaffold - A Cornerstone in Modern Drug Discovery

    The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and biologically active compounds.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions. The nitrogen atom at position 1 is a key handle for molecular diversification, allowing chemists to modulate a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetics.[4][5] This guide provides an in-depth exploration of the primary strategies for functionalizing the piperidine nitrogen, offering detailed protocols and insights born from extensive experience in the field.

    I. N-Alkylation: Introducing Aliphatic Diversity

    N-alkylation is a fundamental transformation for introducing a wide range of alkyl groups onto the piperidine nitrogen. The choice of method is often dictated by the nature of the alkylating agent, the steric environment of the piperidine, and the desired reaction conditions.

    A. Direct N-Alkylation with Alkyl Halides

    This classical and straightforward approach involves the reaction of the piperidine's secondary amine with an alkyl halide in the presence of a base.[6]

    Causality Behind Experimental Choices:

    • Alkylating Agent: Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. The choice often balances reactivity with cost and stability.

    • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the hydrohalic acid formed during the reaction without competing with the piperidine nucleophile.[5][6][7] For hindered piperidines or less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be employed, though this requires stricter anhydrous conditions.[7]

    • Solvent: Anhydrous polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are ideal as they effectively solvate the reactants and do not interfere with the reaction.[5][6]

    • Minimizing Over-alkylation: A common side reaction is the formation of a quaternary ammonium salt, especially with highly reactive alkylating agents like methyl iodide.[6][7] This can be mitigated by the slow, controlled addition of the alkyl halide to a solution where the piperidine is in slight excess.[7]

    Experimental Protocol: Direct N-Alkylation of Piperidine with Benzyl Bromide

    Materials:

    • Piperidine (1.0 eq)

    • Benzyl bromide (1.0-1.1 eq)[5]

    • Potassium carbonate (K₂CO₃), finely powdered and dried (1.5-2.0 eq)[5][6]

    • Anhydrous acetonitrile (MeCN)

    • Round-bottom flask with a magnetic stir bar

    • Inert atmosphere (Nitrogen or Argon)

    • Standard work-up and purification equipment

    Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq) and anhydrous acetonitrile.

    • Add finely powdered, dry potassium carbonate (1.5-2.0 eq).[5][6]

    • With vigorous stirring, slowly add benzyl bromide (1.0-1.1 eq) to the suspension at room temperature.[5] The slow addition is critical to minimize the formation of the quaternary ammonium salt byproduct.[6]

    • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude N-benzylpiperidine by column chromatography on silica gel.

    Workflow for Direct N-Alkylation

    G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Piperidine Piperidine (1.0 eq) Flask Dry Flask under N₂ Piperidine->Flask Base Base (K₂CO₃, 1.5-2.0 eq) Base->Flask Solvent Anhydrous Solvent (MeCN) Solvent->Flask AlkylHalide Alkyl Halide (1.0-1.1 eq) Slow Addition Flask->AlkylHalide Stir Stir at RT (4-16h) AlkylHalide->Stir TLC Monitor by TLC Stir->TLC Filter Filter TLC->Filter Concentrate Concentrate Filter->Concentrate Workup Aqueous Work-up Concentrate->Workup Purify Column Chromatography Workup->Purify Product Product Purify->Product N-Alkylpiperidine

    Caption: Workflow for Direct N-Alkylation of Piperidines.

    B. N-Alkylation via Reductive Amination

    Reductive amination is a milder and often more selective method for N-alkylation.[6] It involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in-situ by a mild reducing agent.[4][6]

    Causality Behind Experimental Choices:

    • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[4][6] Its mildness and selectivity for iminium ions over carbonyl compounds prevent the reduction of the starting aldehyde or ketone, a common side reaction with stronger reducing agents like sodium borohydride.[8]

    • Solvent: Chlorinated solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.[4][8]

    • Reaction Conditions: The reaction is typically run as a one-pot procedure at room temperature, making it operationally simple and efficient.[8]

    Experimental Protocol: Reductive Amination of 4-(Piperidin-4-yl)aniline with Benzaldehyde

    Materials:

    • 4-(Piperidin-4-yl)aniline (1.0 eq)

    • Benzaldehyde (1.1 eq)[4]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[4]

    • Anhydrous dichloromethane (DCM)[4]

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Standard work-up and purification equipment

    Procedure:

    • To a stirred solution of 4-(Piperidin-4-yl)aniline (1.0 eq) in anhydrous DCM at room temperature, add benzaldehyde (1.1 eq).[4]

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.[4]

    • Continue stirring the reaction mixture at room temperature for 12-16 hours.[4]

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[4]

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-4-(piperidin-4-yl)aniline.

    Reductive Amination Mechanism

    G Piperidine Piperidine Iminium Iminium Ion Intermediate Piperidine->Iminium Carbonyl Aldehyde/Ketone Carbonyl->Iminium Product N-Alkylpiperidine Iminium->Product Reducer NaBH(OAc)₃ Reducer->Product Reduction G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [Ar-Pd(II)(HNR₂)-X]⁺ L₂ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR₂ L₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine HNR₂ Amine->AmineCoord

    Sources

    Method

    Application Note: Designing Peptidomimetics with 4,5-Dimethyl-2-(trifluoromethyl)piperidine

    Executive Summary & Mechanistic Rationale The integration of fluorinated N-heterocycles into peptidomimetics represents a paradigm shift in overcoming the poor pharmacokinetic (PK) profiles of native peptides. 4,5-Dimeth...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Rationale

    The integration of fluorinated N-heterocycles into peptidomimetics represents a paradigm shift in overcoming the poor pharmacokinetic (PK) profiles of native peptides. 4,5-Dimethyl-2-(trifluoromethyl)piperidine (CAS: 2169442-39-9) is an advanced, highly substituted scaffold that serves as a conformationally restricted bioisostere for proline or pipecolic acid.

    Designing drugs with this specific building block relies on a dual "Fluorine-Steric Synergy":

    • Electronic Modulation via the α-Trifluoromethyl Group: The strong electron-withdrawing inductive effect of the CF3 group significantly lowers the basicity (pKa) of the piperidine nitrogen. This is a critical design choice in medicinal chemistry, as lowering the amine pKa directly correlates with reduced affinity for hERG channels, thereby mitigating cardiac toxicity risks[1]. Furthermore, the CF3 group induces a strong gauche effect, locking the piperidine ring into a predictable 3D conformation favorable for binding within deep protease pockets[2].

    • Steric Shielding via 4,5-Dimethyl Substitution: The addition of methyl groups at the C4 and C5 positions introduces severe steric bulk. This bulk restricts the conformational flexibility of the adjacent peptide bonds and acts as a physical shield against proteolytic enzymes (e.g., CYP450s and amidases), drastically increasing the compound's metabolic half-life[3].

    SPR Core 4,5-Dimethyl-2-(CF3)-piperidine CF3 2-Trifluoromethyl Group Core->CF3 Dimethyl 4,5-Dimethyl Group Core->Dimethyl pKa Lower Amine pKa (Reduced hERG Toxicity) CF3->pKa Lipid Increased Lipophilicity (Membrane Permeability) CF3->Lipid Rigid Conformational Rigidity (Target Affinity) Dimethyl->Rigid Protease Steric Shielding (Protease Resistance) Dimethyl->Protease

    Structure-Property Relationship (SPR) of 4,5-Dimethyl-2-(trifluoromethyl)piperidine.

    Quantitative Chemoinformatic Profiling

    To understand the impact of this specific scaffold, we must compare it against baseline piperidine structures. The table below summarizes the predictable shift in physicochemical properties when utilizing 4,5-Dimethyl-2-(trifluoromethyl)piperidine in fragment-based drug discovery[1][2].

    ScaffoldAmine pKa (calc)Lipophilicity (clogP)hERG Inhibition RiskProtease Half-Life (HLM)
    Piperidine ~11.20.84High< 15 min
    2-(CF3)-piperidine ~8.51.76Moderate~ 45 min
    4,5-Dimethyl-2-(CF3)-piperidine ~8.22.65Low> 120 min

    Data synthesized from chemoinformatic trends of fluorinated piperidines in early drug discovery.

    Experimental Workflow & Methodologies

    Incorporating this scaffold into a peptide chain requires overcoming significant synthetic hurdles. The nucleophilicity of the secondary amine is severely compromised by the adjacent CF3 group's inductive deactivation and the steric hindrance of the methyl groups[1]. Standard room-temperature coupling reagents (e.g., EDC/NHS or DCC) will yield <5% conversion.

    Workflow A 1. Scaffold Selection B 2. Carboxyl Activation A->B C 3. High-Temp Coupling B->C D 4. Cleavage & Purification C->D E 5. ADME/PK Validation D->E

    Workflow for integrating sterically hindered fluorinated piperidines into peptidomimetics.

    Protocol A: High-Temperature Solution-Phase Amide Coupling

    Causality: To force the formation of the amide bond with a deactivated, hindered amine, we must utilize HATU—a highly reactive uronium salt that generates an active HOAt ester—coupled with thermal energy (80 °C) to overcome the high activation energy barrier of the sterically congested transition state[3].

    Step-by-Step Procedure:

    • Activation: Dissolve the N-protected amino acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (3.0 mL) under an inert argon atmosphere. Stir at room temperature for 10 minutes to ensure complete formation of the active ester.

    • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Rationale: A strong, non-nucleophilic base is required to keep the deactivated piperidine nitrogen deprotonated and to drive the coupling cycle.

    • Scaffold Introduction: Add 4,5-Dimethyl-2-(trifluoromethyl)piperidine (1.2 equiv, 0.6 mmol) to the reaction mixture.

    • Thermal Coupling: Transfer the sealed reaction vial to a heating block set to 80 °C. Stir vigorously for 4 to 6 hours[3].

    • Self-Validation (IPQC): At 4 hours, withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

      • Decision Gate: If unreacted amine >5%, add an additional 0.3 equiv of HATU and heat for 2 more hours. If <5%, proceed to workup.

    • Workup: Cool the reaction to room temperature. Quench with saturated aqueous NaHCO3 (10 mL) and extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

    • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).

    Protocol B: Self-Validating Microsomal Stability Assay (ADME)

    Causality: To quantitatively prove that the 4,5-dimethyl substitution imparts protease and metabolic resistance, the synthesized peptidomimetic must be subjected to a Human Liver Microsome (HLM) degradation assay.

    Step-by-Step Procedure:

    • Preparation: Prepare a 10 mM stock solution of the purified peptidomimetic in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

    • Incubation: Combine the compound with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL). Pre-incubate at 37 °C for 5 minutes.

    • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).

    • Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism.

    • Self-Validation (Control): Run Verapamil concurrently in a separate vial. Decision Gate: If Verapamil does not show >80% degradation by 60 minutes, the microsomes are inactive, and the assay must be voided and repeated.

    • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Navigating the Challenges of 2-Trifluoromethyl Piperidine Coupling Reactions

    Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 2-trifluoromethyl piperidine. The unique steric and electronic properties of this moiety, confe...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 2-trifluoromethyl piperidine. The unique steric and electronic properties of this moiety, conferred by the trifluoromethyl group, present distinct challenges in standard coupling reactions. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you overcome these hurdles and achieve your synthetic goals.

    Troubleshooting Guide: Common Issues and Solutions

    This section addresses specific problems you may encounter during your coupling reactions involving 2-trifluoromethyl piperidine.

    Q1: My C-N (Buchwald-Hartwig) coupling reaction with 2-trifluoromethylpiperidine is giving low to no yield. What are the likely causes and how can I fix it?

    Low yields in Buchwald-Hartwig aminations with 2-trifluoromethylpiperidine are a common issue, primarily due to the steric bulk and reduced nucleophilicity of the amine.[1][2] The electron-withdrawing trifluoromethyl group decreases the electron density on the nitrogen atom, making it a poorer nucleophile.[2][3]

    Troubleshooting Steps:

    • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts may not be effective.

      • Use Bulky, Electron-Rich Ligands: Ligands such as BrettPhos, RuPhos, and Xantphos are designed to promote coupling of sterically hindered amines.[4][5] These ligands create a more open coordination sphere around the palladium center, facilitating the approach of the bulky amine.[6]

      • Consider Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) can lead to more consistent results by ensuring the formation of the active catalytic species.

    • Base Selection: The choice of base is crucial and can significantly impact the reaction outcome.

      • Strong, Non-Nucleophilic Bases: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often necessary to deprotonate the amine and generate the active nucleophile.[4][7]

      • Weaker Bases for Sensitive Substrates: If your substrate is base-sensitive, consider using a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require higher temperatures and longer reaction times.[8][9]

    • Solvent and Temperature Optimization:

      • Aprotic, Non-polar Solvents: Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig reactions.[4][7]

      • Elevated Temperatures: Due to the high activation energy associated with coupling sterically hindered substrates, higher reaction temperatures (80-110 °C) are often required.

      • Microwave Irradiation: Microwave-assisted synthesis can be highly effective in overcoming the high activation barrier by rapidly heating the reaction mixture to high temperatures.[10][11][12] This can significantly reduce reaction times and improve yields.

    Q2: I'm attempting a Suzuki coupling with a 2-trifluoromethylpiperidine derivative, but the reaction is sluggish and incomplete. What should I try?

    Similar to C-N coupling, Suzuki reactions with substrates bearing the 2-trifluoromethylpiperidine moiety can be challenging due to steric hindrance around the reaction center.

    Troubleshooting Steps:

    • Ligand Choice for Steric Hindrance:

      • Bulky Monophosphine Ligands: Ligands like SPhos, XPhos, and RuPhos are often effective for Suzuki couplings involving sterically demanding substrates.[4]

      • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands can also be excellent choices as they are strong electron donors and can stabilize the palladium catalyst.

    • Boronic Acid/Ester and Base Combination:

      • Potassium Trifluoroborate Salts: These are often more stable and can give better results than the corresponding boronic acids.

      • Base Strength: The choice of base depends on the stability of your substrates. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. For more challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) may be necessary.[13]

    • Reaction Conditions:

      • Solvent Systems: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

      • Temperature: As with other cross-coupling reactions involving sterically hindered partners, elevated temperatures are generally required.

    Q3: My Sonogashira coupling with a 2-trifluoromethylpiperidine-containing halide is failing. What are the key parameters to investigate?

    The Sonogashira coupling, while powerful for forming C(sp²)-C(sp) bonds, can be sensitive to steric hindrance.[14][15]

    Troubleshooting Steps:

    • Copper Co-catalyst:

      • Standard Conditions: Typically, a copper(I) salt like CuI is used as a co-catalyst.[15][16]

      • Copper-Free Conditions: In some cases, especially if you observe side reactions like alkyne homocoupling, a copper-free Sonogashira protocol might be beneficial.[17] This often requires a more active palladium catalyst and a suitable ligand.

    • Palladium Catalyst and Ligand:

      • Phosphine Ligands: Catalysts like Pd(PPh₃)₄ or a combination of a palladium source (e.g., PdCl₂(PPh₃)₂) with additional phosphine ligands are standard.[16] For hindered substrates, more electron-rich and bulky ligands can be advantageous.

    • Base and Solvent:

      • Amine Base: A liquid amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used as both the base and often as the solvent or co-solvent.[16]

      • Solvent: Anhydrous, degassed solvents like THF or DMF are typically employed.[16]

    Frequently Asked Questions (FAQs)

    Q4: Why is the 2-trifluoromethyl group so challenging for coupling reactions?

    The trifluoromethyl (CF₃) group presents a dual challenge:

    • Steric Hindrance: The CF₃ group is significantly larger than a hydrogen atom, creating a sterically crowded environment around the adjacent nitrogen or carbon atom of the piperidine ring. This bulkiness can physically block the approach of the catalyst and the coupling partner.[18]

    • Electronic Effects: The strong electron-withdrawing nature of the three fluorine atoms reduces the electron density of the piperidine ring.[2][3] In the case of C-N coupling, this decreases the nucleophilicity of the nitrogen atom, making it less reactive.[1]

    Q5: Can protecting the piperidine nitrogen help in C-C coupling reactions?

    Yes, in C-C coupling reactions (like Suzuki or Sonogashira) where the piperidine is a substituent on one of the coupling partners, protecting the nitrogen with a suitable group (e.g., Boc, Cbz) can be beneficial. This can prevent potential side reactions where the nitrogen atom coordinates to the metal catalyst, which could inhibit catalytic activity.

    Q6: Are there any general strategies to improve the success rate of these challenging couplings?
    • High-Throughput Experimentation (HTE): If resources allow, using HTE to screen a wide range of catalysts, ligands, bases, and solvents can rapidly identify optimal reaction conditions.[19]

    • Careful Reaction Setup: Ensure truly anhydrous and anaerobic conditions, as moisture and oxygen can deactivate the catalyst. Degas your solvents and use an inert atmosphere (argon or nitrogen).

    • Slow Addition of Reagents: In some cases, slow addition of a reagent (e.g., the base) can prevent the formation of inhibitory species and improve yields.[20]

    Experimental Protocols

    Protocol 1: Optimized Buchwald-Hartwig Amination of an Aryl Bromide with 2-Trifluoromethylpiperidine

    Buchwald_Hartwig_Workflow

    Caption: Workflow for Buchwald-Hartwig Amination.

    Materials:

    • Aryl bromide (1.0 equiv)

    • 2-Trifluoromethylpiperidine (1.2 equiv)

    • BrettPhos Pd G3 precatalyst (2 mol %)

    • Sodium tert-butoxide (1.5 equiv)

    • Anhydrous toluene

    • Inert atmosphere (glovebox or Schlenk line)

    Procedure:

    • In a glovebox, add the aryl bromide, sodium tert-butoxide, and BrettPhos Pd G3 precatalyst to a dry reaction vial equipped with a stir bar.

    • Add anhydrous toluene, followed by 2-trifluoromethylpiperidine.

    • Seal the vial and remove it from the glovebox.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by LC-MS or TLC.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by carefully adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    Protocol 2: Microwave-Assisted Suzuki Coupling of a 2-Trifluoromethylpiperidine-Substituted Aryl Halide

    Suzuki_Coupling_Diagram

    Caption: Key components for microwave-assisted Suzuki coupling.

    Materials:

    • 2-Trifluoromethylpiperidine-substituted aryl halide (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Pd(dppf)Cl₂ (5 mol %)

    • Potassium carbonate (2.0 equiv)

    • 1,4-Dioxane and water (4:1 mixture)

    • Microwave reactor vial

    Procedure:

    • To a microwave vial, add the aryl halide, arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

    • Add the 1,4-dioxane/water solvent mixture.

    • Seal the vial with a cap.

    • Place the vial in the microwave reactor and heat to 120-150 °C for 20-40 minutes.

    • After the reaction is complete, cool the vial to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

    Data Summary Table

    The following table provides a starting point for optimizing your reaction conditions for the Buchwald-Hartwig amination of 2-trifluoromethylpiperidine.

    ParameterCondition A (General)Condition B (For Hindered Substrates)Condition C (Microwave)
    Catalyst Pd₂(dba)₃BrettPhos Pd G3BrettPhos Pd G3
    Ligand Xantphos(Internal to precatalyst)(Internal to precatalyst)
    Base Cs₂CO₃NaOtBuLHMDS
    Solvent 1,4-DioxaneTolueneToluene
    Temperature 100 °C110 °C150 °C
    Typical Time 12-24 h12-24 h30-60 min

    References

    • Chen, M.-W., et al. (2015). Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. RSC Publishing.
    • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced M
    • Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. (2022). RSC Publishing.
    • Catalytic Access to Bridged Sila-N-heterocycles from Piperidines via Cascade sp3 and sp2 C–Si Bond Form
    • Ligand Effects in Pd-C
    • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). PMC.
    • Technical Support Center: Optimizing Piperidine Acyl
    • Buchwald–Hartwig amin
    • Sonogashira coupling. Wikipedia.
    • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron.
    • Application Notes and Protocols for Sonogashira Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine. Benchchem.
    • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.
    • Microwave–assisted combinatorial chemistry: The potential approach for acceler
    • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
    • Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. (2025). PMC.
    • Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. (2015). RSC Publishing.
    • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019).
    • Palladium-Catalyzed Synthesis of Substituted Pyridines: Applic
    • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
    • Buchwald-Hartwig Amin
    • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews.
    • Pd(II)
    • Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by. (2019). Semantic Scholar.
    • Buchwald-Hartwig Coupling. Organic Synthesis.
    • Evaluation of Amine Coupling Partners.
    • Approaches to α-functionalization of piperidines by C H...
    • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
    • Synthesis of Substituted α-Trifluoromethyl Piperidinic Deriv
    • Sonogashira Coupling. Organic Chemistry Portal.
    • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
    • New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Deriv
    • Suzuki Coupling. Organic Chemistry Portal.
    • Synthetic route for the synthesis of trifluoromethyl containing piperidines.
    • Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
    • Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acyl
    • Design and Utilization of Stable Hydrofluoroolefin-Based Trifluoropropynyl Surrogate for Sonogashira Coupling.
    • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
    • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
    • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PMC.
    • Improving the yield of the intramolecular Friedel-Crafts cycliz
    • Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. (2009). MDPI.
    • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC.
    • Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone. Benchchem.
    • Overcoming steric hindrance in substituted diene reactions. Benchchem.
    • Application Notes and Protocols for Suzuki Coupling Reactions Involving 5-(Aminomethyl)
    • Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles.
    • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023).
    • Novel Microwave-Assisted Synthesis of COFs: 2020–2022. MDPI.

    Sources

    Optimization

    Technical Support Center: Separating Diastereomers of 4,5-Dimethyl-2-(trifluoromethyl)piperidine

    Welcome to the technical support guide for the resolution of 4,5-dimethyl-2-(trifluoromethyl)piperidine diastereomers. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assis...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for the resolution of 4,5-dimethyl-2-(trifluoromethyl)piperidine diastereomers. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming common challenges associated with the separation of these specific stereoisomers. The guidance herein is grounded in established analytical and preparative chemistry principles, designed to provide both practical solutions and a deeper understanding of the underlying science.

    Introduction

    The compound 4,5-dimethyl-2-(trifluoromethyl)piperidine possesses three stereocenters (at C2, C4, and C5), giving rise to multiple potential diastereomers. The separation of these diastereomers is a critical step in pharmaceutical development and chemical synthesis, as different stereoisomers can exhibit vastly different pharmacological activities and toxicological profiles. The presence of the basic piperidine nitrogen, coupled with the electron-withdrawing trifluoromethyl group and two methyl substituents, presents unique challenges for purification. This guide offers structured advice for tackling these challenges methodically.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary methods for separating the diastereomers of 4,5-Dimethyl-2-(trifluoromethyl)piperidine?

    The two most effective and widely used methods for separating diastereomeric piperidines are chromatography and diastereoselective crystallization.[1]

    • Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most prevalent techniques.[1][2] These methods utilize a stationary phase that can differentiate between the small structural differences of the diastereomers, leading to different retention times and thus, separation. For piperidine derivatives, non-chiral (achiral) stationary phases are often sufficient for separating diastereomers. Gradient SFC has been shown to be particularly effective for separating drug-like diastereomeric compounds.[2]

    • Diastereoselective Crystallization: This classical method relies on the different physicochemical properties, such as solubility, of the diastereomers in a specific solvent system.[1][3] By carefully selecting a solvent in which one diastereomer is significantly less soluble than the others, it is possible to selectively crystallize and isolate the target compound. This process can sometimes be enhanced by forming diastereomeric salts with a chiral resolving agent, which exaggerates the differences in physical properties.[1][3]

    Q2: Why is the separation of substituted piperidine diastereomers often challenging?

    The difficulty arises from two main factors:

    • The Basic Piperidine Nitrogen: The nitrogen atom in the piperidine ring is basic and can interact strongly with acidic sites (silanol groups) on standard silica-based chromatographic stationary phases.[1] This interaction often leads to poor peak shapes, characterized by significant tailing, which reduces resolution and complicates quantification.[1]

    • Subtle Structural Differences: Diastereomers can have very similar structures, differing only in the spatial arrangement of substituents. This similarity results in closely matched polarities and solubilities, making it difficult for both chromatographic phases and crystallization processes to effectively distinguish between them.[1]

    Q3: How does the trifluoromethyl (CF₃) group influence the separation process?

    The CF₃ group has a significant impact on the molecule's properties and can be leveraged during separation:

    • Electronic Effects: As a strong electron-withdrawing group, the CF₃ group reduces the basicity of the nearby piperidine nitrogen. This can slightly mitigate the problematic interactions with silica-based columns during chromatography.

    • Lipophilicity and Polarity: Fluorination increases the molecule's lipophilicity, which affects its solubility in various organic solvents and its retention characteristics in both normal-phase and reversed-phase chromatography.[4]

    • Spectroscopic Handle: The ¹⁹F nucleus provides a powerful and unambiguous signal in NMR spectroscopy. ¹⁹F NMR can be used to monitor the separation's success and determine the diastereomeric ratio of mixtures and purified fractions with high accuracy, as each diastereomer will likely have a unique ¹⁹F chemical shift.[5][6]

    Q4: How can I accurately determine the diastereomeric ratio (d.r.) of my samples?

    Accurate determination of the diastereomeric ratio is essential for assessing the success of any separation.

    • NMR Spectroscopy: ¹H NMR is a primary tool for this analysis.[7] Diastereomers are distinct chemical entities and will have different NMR spectra. Protons near the stereocenters will exhibit different chemical shifts and coupling constants for each diastereomer.[8][9] For complex spectra where proton signals overlap, advanced techniques like 'pure shift' NMR can be used to collapse complex multiplets into singlets, simplifying quantification.[7] Furthermore, ¹⁹F NMR is an excellent complementary method, often providing baseline-resolved signals for each diastereomer.[6]

    • Chromatography (HPLC/SFC): Once an analytical method with baseline resolution is developed, the relative area percentages of the peaks can be used to determine the diastereomeric ratio. This is a highly accurate and routine method for monitoring purity.[7]

    Troubleshooting Guide

    This section addresses specific issues you may encounter during experimental work.

    Chromatographic Separation (HPLC/SFC) Issues
    Problem Potential Cause(s) Recommended Solution(s)
    Poor Resolution (Overlapping Peaks) 1. The selected stationary phase does not provide sufficient selectivity. 2. The mobile phase composition is not optimal. 3. The flow rate is too high, reducing column efficiency.1. Screen different stationary phases. For diastereomers, standard C18, Phenyl-Hexyl, or polar-embedded phases can work. Polysaccharide-based chiral columns (e.g., Chiralcel OD/OJ) can also be effective for separating diastereomers, not just enantiomers.[10][11] 2. Optimize the mobile phase. Systematically vary the solvent composition and gradient slope. For SFC, adjust the co-solvent (e.g., methanol, ethanol) percentage and the type/concentration of additives.[2] 3. Reduce the flow rate. This increases the number of theoretical plates and can improve resolution, though it will lengthen the run time.[3]
    Significant Peak Tailing The basic piperidine nitrogen is interacting strongly with acidic silanol groups on the silica-based stationary phase.[1]1. Add a basic modifier to the mobile phase. For reversed-phase HPLC, add 0.1% diethylamine (DEA) or triethylamine (TEA). For SFC, 0.1-0.5% DEA is standard practice to improve peak shape for basic compounds.[1] 2. Use a base-deactivated column. Many modern columns are specifically designed for analyzing basic compounds and have a lower concentration of active silanol sites.
    Low Recovery / Sample Loss The compound may be irreversibly adsorbing to the column or degrading on the stationary phase.1. Ensure mobile phase additives are used to prevent strong adsorption. 2. Check the pH of the mobile phase. For reversed-phase, a mid-range pH (e.g., using a phosphate buffer) can sometimes improve recovery. 3. Use a guard column to protect the analytical column from strongly adsorbing impurities.[3]
    Diastereoselective Crystallization Issues
    Problem Potential Cause(s) Recommended Solution(s)
    No Crystals Form 1. The compound is too soluble in the chosen solvent. 2. The concentration is too low. 3. High energy barrier to nucleation.1. Perform a comprehensive solvent screen. Test a wide range of solvents with varying polarities (e.g., hexanes, ethyl acetate, acetone, ethanol, acetonitrile).[1] 2. Try an anti-solvent technique. Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) until turbidity is observed, then allow it to stand.[1] 3. Use seeding. Add a single, pure crystal of the desired diastereomer to the supersaturated solution to initiate crystallization.[1][12] 4. Increase the concentration of the solution.
    An Oil or Amorphous Solid Forms 1. The solution is too supersaturated, leading to rapid precipitation ("crashing out") rather than ordered crystal growth. 2. The presence of impurities is inhibiting crystallization.[13] Minor diastereomer impurities, in particular, can promote oiling-out.[13]1. Control the cooling rate. Slow, controlled cooling from an elevated temperature often yields higher quality crystals.[1] A programmable bath or simply allowing the insulated vessel to cool to room temperature overnight is effective. 2. Ensure high purity of the starting material. If possible, pre-purify the mixture by flash chromatography to remove baseline impurities before attempting crystallization.[1][13]
    Diastereomeric Ratio Does Not Improve 1. The solubilities of the diastereomers are too similar in the chosen solvent, leading to co-crystallization. 2. The system reached thermodynamic equilibrium where the solid and solution have the same composition.1. Re-screen solvents. The ideal solvent will maximize the solubility difference between the target and undesired diastereomers. 2. Consider forming diastereomeric salts. React the piperidine mixture with an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid).[1][3] The resulting diastereomeric salts will have different crystal packing energies and solubilities, often making separation by crystallization much easier.[3]

    Experimental Protocols & Workflows

    Overall Separation Strategy Workflow

    The following diagram outlines a logical workflow for approaching the separation of 4,5-Dimethyl-2-(trifluoromethyl)piperidine diastereomers.

    Separation_Workflow cluster_start Start: Diastereomeric Mixture cluster_analysis Analysis cluster_selection Method Development cluster_execution Execution & Purification cluster_validation Validation Start Crude Product (Mixture of Diastereomers) Analyze Determine Initial d.r. (¹H NMR, ¹⁹F NMR, Analytical HPLC/SFC) Start->Analyze Method_Dev Select Separation Strategy Analyze->Method_Dev Chromatography Chromatography (HPLC/SFC) Method_Dev->Chromatography Small Scale High Purity Crystallization Crystallization Method_Dev->Crystallization Large Scale Cost-Effective Prep_Scale Preparative Scale Separation Chromatography->Prep_Scale Crystallization->Prep_Scale Collect_Fractions Collect Fractions / Isolate Crystals Prep_Scale->Collect_Fractions Purity_Check Analyze Purity of Isolated Diastereomer (NMR, HPLC/SFC) Collect_Fractions->Purity_Check Purity_Check->Method_Dev Re-optimize Pure_Product Pure Diastereomer Purity_Check->Pure_Product Meets Purity Spec

    Caption: A general workflow for the separation and purification of diastereomers.

    Troubleshooting Poor HPLC/SFC Separation

    This decision tree provides a systematic approach to optimizing a challenging chromatographic separation.

    HPLC_Troubleshooting Start Problem: Poor Separation CheckTailing Is there significant peak tailing? Start->CheckTailing AddModifier Add 0.1% DEA/TEA to Mobile Phase CheckTailing->AddModifier Yes CheckResolution Are peaks overlapping (Poor Resolution)? CheckTailing->CheckResolution No AddModifier->CheckResolution OptimizeMobilePhase Optimize Mobile Phase (Gradient, Solvent Ratio) CheckResolution->OptimizeMobilePhase Yes Success Separation Achieved CheckResolution->Success No (Resolved) DecreaseFlow Decrease Flow Rate OptimizeMobilePhase->DecreaseFlow ChangeColumn Screen Different Stationary Phases DecreaseFlow->ChangeColumn ChangeColumn->Success

    Sources

    Troubleshooting

    Technical Support Center: Resolving Solubility Issues of 4,5-Dimethyl-2-(trifluoromethyl)piperidine Salts

    Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing aqueous solubility challenges with 4,5-Dimethyl-2-(trifluoromethyl)piperidine...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing aqueous solubility challenges with 4,5-Dimethyl-2-(trifluoromethyl)piperidine and its salt derivatives.

    As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we will dissect the physicochemical causality behind the compound's behavior, provide self-validating experimental protocols, and offer evidence-based solutions to keep your assays and formulations on track.

    The Physicochemical Causality: Why Does This Compound Precipitate?

    To solve a solubility issue, you must first understand the molecular forces driving the precipitation. 4,5-Dimethyl-2-(trifluoromethyl)piperidine presents a "perfect storm" of hydrophobic and electronic challenges:

    • The Trifluoromethyl (-CF₃) Inductive Effect on pKa: Unsubstituted piperidine is a strong base with a pKa of ~11.2. However, introducing a highly electron-withdrawing -CF₃ group at the alpha position (C2) exerts a strong inductive pull (-I effect) that draws electron density away from the nitrogen lone pair [1]. This drastically depresses the basicity of the amine, often lowering the pKa by 3 to 4 units [2].

    • Physiological pH Ramifications: Because the pKa is depressed (closer to 7.0–8.0), a significant fraction of the drug exists as the unprotonated free base at physiological pH (7.4). The free base is highly lipophilic and inherently insoluble in aqueous media [4].

    • Steric Hydrophobicity: The addition of two methyl groups at the 4 and 5 positions contributes purely to the steric bulk and lipophilicity (increasing LogP). This increases the thermodynamic penalty of solvating the molecule in water.

    • Crystal Lattice Energy ("Brick Dust" Phenomenon): Even when formulated as a salt (e.g., Hydrochloride), the highly hydrophobic nature of the substituted piperidine can result in high crystal lattice energy. If the energy required to break the crystal lattice exceeds the hydration energy provided by the aqueous solvent, the salt will not dissolve [5].

    Systematic Troubleshooting Workflow

    When your piperidine salt precipitates, guessing the right solvent wastes time and precious API. Follow this logical decision tree to identify the exact point of failure and the corresponding intervention.

    SolubilityWorkflow Start Compound Precipitates in Aqueous Media CheckPKa Assess pKa & pH Is Assay pH < pKa? Start->CheckPKa AdjustPH Adjust pH (Acidification) CheckPKa->AdjustPH No (pH > pKa) SaltScreen Perform Salt Screening (e.g., Mesylate, Tosylate) CheckPKa->SaltScreen Yes (pH < pKa) TestSol Re-test Solubility AdjustPH->TestSol TestSol->SaltScreen Still Precipitates Success Thermodynamic Solubility Achieved TestSol->Success Clear Solution Formulation Advanced Formulation (ASD, Cyclodextrin) SaltScreen->Formulation High Lattice Energy SaltScreen->Success Optimal Salt Found Formulation->Success

    Caption: Systematic troubleshooting workflow for resolving piperidine salt solubility issues.

    Quantitative Data Presentation: Salt Form Comparisons

    The choice of counterion dictates the solid-state properties and the resulting dissolution profile. Below is a comparative matrix of typical salt forms for highly lipophilic fluorinated piperidines to guide your selection [3].

    Solid FormTheoretical LogPEstimated pKaAqueous Sol. (pH 7.4)FaSSIF Sol. (mg/mL)HygroscopicityRecommendation
    Free Base 3.2 - 3.5~7.5< 0.01 mg/mL< 0.05 mg/mLLowAvoid for aqueous assays.
    Hydrochloride (HCl) N/A (Ionized)~7.50.5 - 1.0 mg/mL1.2 mg/mLModerateStandard starting point; prone to common-ion effect in gastric fluids.
    Mesylate (MSA) N/A (Ionized)~7.5> 5.0 mg/mL> 8.0 mg/mLHighBest for initial solubility; watch for deliquescence upon storage.
    Tosylate (TsOH) N/A (Ionized)~7.50.1 - 0.5 mg/mL2.5 mg/mLLowGood balance of stability and moderate solubility; disrupts lattice.

    Self-Validating Experimental Protocols

    Protocol A: High-Throughput Multi-well Salt Screening

    Relying solely on the HCl salt is a common pitfall. This protocol allows you to screen multiple counterions rapidly to find a salt with lower lattice energy and higher hydration potential [3].

    Materials:

    • 4,5-Dimethyl-2-(trifluoromethyl)piperidine (Free base)

    • Organic solvent (e.g., Acetone/Isopropanol 50:50 v/v)

    • Counterions (1M solutions): HCl, Methanesulfonic acid, p-Toluenesulfonic acid, Hippuric acid.

    • 96-well glass-bottom plate.

    Methodology:

    • Stock Preparation: Dissolve the free base in the Acetone/IPA mixture to a concentration of 50 mg/mL.

    • Dispensing: Aliquot 100 µL of the free base stock into the wells of the 96-well plate.

    • Counterion Addition: Add the counterion solutions at a 1:1.05 molar ratio (slight excess of acid) to the respective wells.

    • Equilibration & Evaporation: Seal the plate and agitate at 300 rpm for 2 hours at room temperature to ensure complete protonation. Remove the seal and allow the solvent to evaporate slowly under a controlled nitrogen stream for 24-48 hours.

    • Validation (Birefringence): Examine the wells under a polarized light microscope. The presence of birefringence confirms crystalline salt formation rather than an amorphous crash-out.

    • Solubility Assay: Add 200 µL of FaSSIF (Fasted State Simulated Intestinal Fluid) to the crystalline wells. Agitate for 24 hours, filter through a 0.45 µm PTFE membrane, and quantify the dissolved API via HPLC-UV.

    Protocol B: Stepwise Co-Solvent Dilution for In Vitro Assays

    Directly spiking a DMSO stock of this compound into an aqueous buffer often causes localized supersaturation, resulting in irreversible precipitation [4]. Use this stepwise method to create a stable micellar or co-solvent micro-environment.

    Methodology:

    • Primary Stock: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

    • Intermediate Vehicle: Prepare an intermediate buffer containing 10% PEG-400 and 2% Tween-80 in deionized water.

    • Intermediate Dilution: Add the DMSO stock dropwise into the intermediate vehicle while vortexing vigorously. Causality note: The Tween-80 forms micelles that encapsulate the highly lipophilic -CF₃ and dimethyl groups before they can aggregate.

    • Final Assay Dilution: Dilute the intermediate solution into your final assay buffer. Ensure the final DMSO concentration remains ≤1% to prevent cellular toxicity.

    Frequently Asked Questions (FAQs)

    Q1: My compound's HCl salt dissolves perfectly in pure water, but precipitates immediately when I add it to my pH 7.4 HEPES buffer. Why? A1: This is a classic pKa-driven precipitation. Pure water dissolved with an HCl salt will naturally drop to an acidic pH (often pH 3-4), keeping the piperidine nitrogen fully protonated and soluble. When you introduce it to a pH 7.4 buffer, you are crossing the depressed pKa threshold caused by the -CF₃ group. The compound deprotonates into its highly lipophilic free-base form, which exceeds its thermodynamic solubility limit and precipitates. You must either use a co-solvent/surfactant or conduct the assay at a slightly lower pH if biologically permissible.

    Q2: I am trying to form the salt, but I keep getting a sticky oil instead of crystals. How do I fix this? A2: You are experiencing "oiling out" (liquid-liquid phase separation), which occurs when the melting point of the salt is lower than the boiling point of the solvent, or when the lattice energy cannot overcome the solvation forces. To resolve this:

    • Switch to an anti-solvent crystallization method (e.g., dissolve in minimal ethanol, add cold heptane dropwise).

    • Try a bulkier counterion like p-Toluenesulfonic acid (Tosylate), which often promotes better crystallinity for lipophilic piperidines than small ions like chloride [3].

    Q3: Does the stereochemistry of the 4,5-dimethyl groups affect solubility? A3: Yes. Diastereomers (e.g., cis vs. trans orientation of the methyl groups) pack differently in the solid state. A more planar or tightly packing diastereomer will have higher crystal lattice energy, making it harder to dissolve. If you are working with a diastereomeric mixture, you may notice biphasic dissolution where one isomer dissolves readily and the other remains as a stubborn suspension.

    References

    • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery The Journal of Organic Chemistry - ACS Publications[Link]

    • Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Photolabeling Studies ChemRxiv[Link]

    • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization ACS Omega[Link]

    • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches Crystal Growth & Design (ResearchGate)[Link]

    Optimization

    Technical Support Center: Strategies for Preventing Defluorination in Piperidine Synthesis

    Welcome to our dedicated technical guide for researchers, chemists, and process development professionals engaged in the synthesis of fluorinated piperidines. The strategic incorporation of fluorine into piperidine scaff...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to our dedicated technical guide for researchers, chemists, and process development professionals engaged in the synthesis of fluorinated piperidines. The strategic incorporation of fluorine into piperidine scaffolds is a cornerstone of modern medicinal and agrochemical development, offering profound control over a molecule's physicochemical and pharmacological properties. However, the very stability of the C-F bond presents unique challenges, with undesired defluorination reactions frequently compromising yields, purity, and the viability of synthetic routes.

    This guide is structured as an interactive troubleshooting resource. Instead of a static protocol, we address common problems in a question-and-answer format, explaining the underlying chemical principles to empower you to make informed decisions in your own laboratory work.

    Section 1: Troubleshooting Defluorination in Catalytic Hydrogenation of Fluoropyridines

    The catalytic hydrogenation of readily available fluoropyridines is a primary and attractive route to fluorinated piperidines. However, this method is often plagued by hydrodefluorination (HDF), where the C-F bond is cleaved and replaced by a C-H bond. Here, we address the most common issues encountered.

    Q1: I'm observing significant hydrodefluorination during the palladium-catalyzed hydrogenation of my fluoropyridine. What is the primary cause?

    A1: This is a classic challenge. While palladium on carbon (Pd/C) is a workhorse catalyst for hydrogenation, it is often too aggressive for fluorinated systems, leading to significant HDF.[1] The issue is multifactorial, stemming from:

    • Catalyst Activity: Standard heterogeneous palladium catalysts can facilitate the cleavage of the C-F bond, especially under forcing conditions (high pressure or temperature).[1]

    • Catalyst Poisoning & Surface Chemistry: The Lewis-basic nitrogen atom of the pyridine substrate or piperidine product can interact strongly with the catalyst surface, potentially altering its selectivity and promoting side reactions.[2]

    • Reaction Conditions: The presence of acid, often used to improve the hydrogenation of the pyridine ring, can sometimes exacerbate HDF, although its absence may lead to poor conversion.[1] For instance, one study noted that while removing acid dropped conversion significantly, its presence was necessary despite potential side reactions.[1]

    Q2: How can I modify my catalytic system to suppress hydrodefluorination?

    A2: Optimizing the catalytic system is the most effective strategy. Consider these approaches:

    • Catalyst Screening: Palladium is not the only option. Systematic screening of different metals and supports is crucial. While one study found 10% Pd/C to be effective, alternatives like Rh/C showed lower yields, and others like Ru/Al2O3 were ineffective.[1] The choice is highly substrate-dependent.

    • Dearomatization-Hydrogenation (DAH) Process: A highly successful modern approach involves a two-step, one-pot process. First, a dearomatizing agent (e.g., a borane reagent) converts the fluoropyridine into a less stable diene intermediate. This intermediate is then hydrogenated under milder conditions, which also protects the nitrogen's Lewis basicity, thus preventing catalyst poisoning and minimizing HDF.[2][3] This method has proven effective for synthesizing a range of all-cis-(multi)fluorinated piperidines.[2]

    • Protecting Groups: In-situ protection of the resulting piperidine nitrogen with groups like benzyloxycarbonyl (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc) can prevent product-related catalyst inhibition and simplify purification, which is especially useful for volatile piperidines.[1]

    To illustrate the impact of catalyst choice, the following table summarizes results from a study on the hydrogenation of 3-fluoropyridine.

    EntryCatalyst (wt %)Yield (%)Conversion (%)Notes
    1Pd/C (10%) 83 >99 Optimized Result
    2Rh/C (5%)53>99Lower yield than Pd/C
    3Pt/C (5%)6>99Very low yield
    4Ru/Al2O3 (5%)Traces<5Ineffective
    5No Acid1778Acid is critical for conversion
    Data synthesized from a representative study on fluoropyridine hydrogenation.[1]

    Section 2: Mitigating Defluorination in Nucleophilic Aromatic Substitution (SNAr) Routes

    The Nucleophilic Aromatic Substitution (SNAr) pathway is fundamental for C-N bond formation. In this context, a nitrogen-based nucleophile attacks a fluorinated aromatic ring (often a precursor that will later be cyclized or reduced) to displace a fluoride ion.

    Q3: My SNAr reaction is sluggish. When I increase the temperature to accelerate it, I see significant decomposition and defluorination. What can I do?

    A3: This is a common kinetic dilemma. The SNAr mechanism proceeds via a negatively charged intermediate known as a Meisenheimer complex.[4][5] The reaction rate depends on two factors: the rate of nucleophilic attack and the stability of this intermediate.

    • Electronic Activation: The reaction is fastest when strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃ are positioned ortho or para to the fluorine atom.[4][5][6] These groups stabilize the Meisenheimer complex through resonance. If your ring is electron-neutral or electron-rich, the reaction will be inherently slow, and forcing it with heat can activate alternative decomposition or defluorination pathways.[7]

    • Milder Activation Methods: For unactivated fluoroarenes, consider modern photoredox catalysis. These methods use a photocatalyst to achieve a single electron oxidation of the fluoroarene, generating a highly electrophilic radical cation that is much more susceptible to nucleophilic attack under mild conditions, thus avoiding high temperatures.[7]

    • Solvent Choice: The choice of solvent is critical. While polar aprotic solvents (e.g., DMSO, DMF) are standard, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to stabilize high-energy intermediates through hydrogen bonding, accelerating the reaction without excessive heat.[7]

    SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Fluoroarene Ar-F (with EWG) Meisenheimer Meisenheimer Complex [Ar(F)(Nu)]⁻ Fluoroarene->Meisenheimer + Nu⁻ Nucleophile Nu⁻ Product Ar-Nu Meisenheimer->Product - F⁻ LeavingGroup F⁻ Troubleshooting_Workflow Start Defluorination Observed Route Identify Synthesis Route Start->Route Hydrogenation Catalytic Hydrogenation Route->Hydrogenation Hydrogenation SNAr SNAr Route->SNAr SNAr CheckCat 1. Evaluate Catalyst (e.g., try Rh-based, DAH) Hydrogenation->CheckCat CheckCond 2. Optimize Conditions (Temp, Pressure, Acid) CheckCat->CheckCond CheckProtect 3. Consider In-Situ Protection CheckCond->CheckProtect End Minimized Defluorination CheckProtect->End CheckAct 1. Assess Ring Activation (Ortho/Para EWGs) SNAr->CheckAct CheckTemp 2. Lower Temperature (Consider Photoredox) CheckAct->CheckTemp CheckSolv 3. Optimize Solvent/Base (e.g., HFIP, mild base) CheckTemp->CheckSolv CheckSolv->End

    Caption: A general workflow for troubleshooting defluorination side reactions.

    References

    • Schaffner, B., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Organic Letters. Available at: [Link]

    • Stache, E. E., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

    • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. Available at: [Link]

    • La-Venia, A., et al. (2016). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. Available at: [Link]

    • Wang, D., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Available at: [Link]

    • Nairoukh, Z., et al. (2019). Preparation of all-cis-(multi)fluorinated piperidines by the dearomatization–hydrogenation process. ResearchGate. Available at: [Link]

    • University of Münster. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. Available at: [Link]

    • Elderfield, R. C. (1952). Piperidine Synthesis. DTIC. Available at: [Link]

    • Prakash, G. K. S., et al. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. Available at: [Link]

    • Yoo, W., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

    • Wikipedia contributors. Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

    • Prakash, G. K. S., et al. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Semantic Scholar. Available at: [Link]

    • Isley, N. A., et al. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Organic Chemistry Division, ACS. Available at: [Link]

    • Sahn, J., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

    • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

    • Zhang, T., et al. (2016). Temperature effect on photolysis decomposing of perfluorooctanoic acid. ResearchGate. Available at: [Link]

    • Liu, Z., et al. (2023). Temperature Effect on Per- and Polyfluoroalkyl Substance Degradation by Ultraviolet/Sulfite: Insights on Lamp Heat, Molecular Transformation, and Photochemical Principles. Environmental Science & Technology. Available at: [Link]

    • Gholami, H., et al. (2016). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. RSC Advances. Available at: [Link]

    • Zhang, T., et al. (2016). Temperature effect on photolysis decomposing of perfluorooctanoic acid. PubMed. Available at: [Link]

    • Merchant, K. J., et al. (2023). Synthetic Advantages of Defluorinative C–F Bond Functionalization. Accounts of Chemical Research. Available at: [Link]

    • Kiderlen, S., et al. (2016). ATP-Dependent C–F Bond Cleavage Allows the Complete Degradation of 4-Fluoroaromatics without Oxygen. mBio. Available at: [Link]

    • Luks, E., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-Fmoc deprotection reagent. Journal of Peptide Science. Available at: [Link]

    • Kiderlen, S., et al. (2016). ATP-Dependent C–F Bond Cleavage Allows the Complete Degradation of 4-Fluoroaromatics without Oxygen. ResearchGate. Available at: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Senior Application Scientist's Guide to the NMR Spectral Interpretation of 4,5-Dimethyl-2-(trifluoromethyl)piperidine

    This guide provides an in-depth analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 4,5-Dimethyl-2-(trifluoromethyl)piperidine. Designed for researchers, scientists, and professiona...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 4,5-Dimethyl-2-(trifluoromethyl)piperidine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data readout. It delves into the causal relationships between molecular structure, substituent effects, and the resulting NMR spectral features. We will compare the target molecule to simpler piperidine analogues to build a comprehensive understanding from first principles, providing the reader with a robust framework for interpreting similarly complex heterocyclic systems.

    The Strategic Importance of NMR in Heterocyclic Drug Discovery

    Nuclear Magnetic Resonance spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. For nitrogen-containing heterocycles like piperidines, which form the core of countless pharmaceutical agents, NMR provides critical data on constitution, configuration, and conformation. The introduction of stereocenters and electronically active groups, such as methyl (CH₃) and trifluoromethyl (CF₃), creates complex spectral patterns. A thorough understanding of these patterns is essential for confirming molecular identity, assessing purity, and understanding the three-dimensional shape that dictates biological activity.

    The analysis of 4,5-Dimethyl-2-(trifluoromethyl)piperidine serves as an excellent case study. The piperidine ring exists in a dynamic chair conformation. The stereochemical relationship between the three substituents (which can be cis or trans) profoundly influences the chemical environment of each proton and carbon, leading to distinct and interpretable differences in their NMR spectra. Furthermore, the powerful electron-withdrawing nature of the CF₃ group introduces significant electronic effects and unique fluorine-proton/carbon coupling patterns that are highly diagnostic.[1][2]

    Structural and Stereochemical Considerations

    The first step in any spectral interpretation is a thorough analysis of the molecule's structure. 4,5-Dimethyl-2-(trifluoromethyl)piperidine possesses three stereocenters at C2, C4, and C5. This gives rise to multiple potential diastereomers. The relative orientation of these substituents (axial vs. equatorial) in the dominant chair conformation is the primary determinant of the observed chemical shifts and, crucially, the proton-proton coupling constants (J-values).

    For the purpose of this guide, we will analyze the predicted spectrum for a single diastereomer, specifically the one with all substituents in a thermodynamically favorable equatorial or pseudo-equatorial orientation to minimize steric strain. It is critical to recognize that a different diastereomer would yield a different spectrum, particularly in the coupling constants of the ring protons.[3]

    Figure 1: Structure of an isomer of 4,5-Dimethyl-2-(trifluoromethyl)piperidine.

    Comparative ¹H NMR Spectral Interpretation

    To logically deconstruct the spectrum of our target molecule, we will first establish a baseline by examining simpler, related structures. This comparative approach allows us to isolate the spectral influence of each substituent.

    CompoundH2 (ppm)H3 (ppm)H4 (ppm)H5 (ppm)H6 (ppm)
    Piperidine[4][5]~2.79~1.55~1.55~1.55~2.79
    2-Methylpiperidine[6]~2.6-2.8~1.2-1.7~1.2-1.7~1.2-1.7~2.3-2.9
    Predicted: 4,5-Me₂-2-CF₃-piperidine ~3.0-3.3 ~1.6-2.0 ~1.7-2.1 ~1.7-2.1 ~2.8-3.1

    Table 1: Comparison of approximate ¹H NMR chemical shifts (δ) for piperidine and its derivatives.

    Baseline: Piperidine

    In its parent form, piperidine exhibits two main signals due to symmetry. The protons at C2 and C6 (α to the nitrogen) are deshielded and appear around 2.79 ppm, while the protons at C3, C4, and C5 (β and γ) are shielded and resonate in a multiplet around 1.55 ppm.[4][5]

    Introducing the Trifluoromethyl (CF₃) Group

    The CF₃ group is a potent electron-withdrawing group, causing significant deshielding (a downfield shift) of nearby protons.

    • H2: The proton on the same carbon as the CF₃ group (C2) will be the most affected. Its signal is expected to shift significantly downfield to the 3.0-3.3 ppm range. Furthermore, this proton will experience coupling to the three fluorine atoms, typically resulting in a quartet (due to ¹⁹F having a spin of 1/2, like ¹H), with a ³J_HF coupling constant of approximately 7-10 Hz.[7]

    Introducing the Methyl (CH₃) Groups

    Methyl groups are weakly electron-donating and exert influence through both electronic and steric effects.

    • C4-CH₃ and C5-CH₃ Protons: These will appear as distinct doublets (assuming they are coupled to the single protons at C4 and C5, respectively) in the upfield region, likely between 0.8-1.2 ppm . Their exact chemical shift will depend on their axial or equatorial orientation.

    • H4 and H5: The protons on the carbons bearing the methyl groups will be shifted slightly relative to unsubstituted piperidine. Their signals will be complex multiplets due to coupling with their respective methyl groups and adjacent ring protons. They are expected in the 1.7-2.1 ppm range.

    Detailed Prediction for 4,5-Dimethyl-2-(trifluoromethyl)piperidine
    • H2 (~3.0-3.3 ppm): Appears as a multiplet, likely a doublet of quartets (dq) or more complex. It is coupled to the proton(s) at C3 and the three fluorine atoms of the CF₃ group. The large downfield shift is characteristic of a proton on a carbon bearing a CF₃ group.[7]

    • H6 (~2.8-3.1 ppm & ~2.5-2.8 ppm): The two protons at C6 are diastereotopic. The equatorial proton will likely be further downfield than the axial proton. They will show geminal coupling to each other and vicinal coupling to the proton at C5, appearing as complex multiplets, likely doublet of doublets.

    • H3, H4, H5 (~1.6-2.1 ppm): This region will contain the overlapping signals for the remaining ring protons. These will be complex multiplets due to extensive coupling. 2D NMR techniques would be required for definitive assignment. The key to confirming stereochemistry lies here, in the magnitude of the vicinal coupling constants (³J_HH).[8][9]

      • Axial-axial (³J_ax,ax): Large coupling, typically 10-13 Hz.

      • Axial-equatorial (³J_ax,eq): Small coupling, typically 2-5 Hz.

      • Equatorial-equatorial (³J_eq,eq): Small coupling, typically 2-5 Hz.

    • C4-CH₃ & C5-CH₃ (~0.8-1.2 ppm): Two distinct doublets, each integrating to 3 protons.

    • N-H (~1.5-3.0 ppm): Often a broad singlet, its chemical shift is highly dependent on solvent and concentration. It may exchange with D₂O.

    Comparative ¹³C NMR Spectral Interpretation

    The ¹³C NMR spectrum provides complementary information, particularly regarding the carbon backbone and the influence of electronegative atoms and groups.

    CompoundC2 (ppm)C3 (ppm)C4 (ppm)
    Piperidine[10]47.727.525.5
    N-Methylpiperidine[10]56.926.524.6
    Predicted: 4,5-Me₂-2-CF₃-piperidine ~60-65 (q) ~25-30 ~30-35

    Table 2: Comparison of approximate ¹³C NMR chemical shifts (δ) for piperidine and its derivatives.

    Key Features in the Predicted ¹³C Spectrum
    • C2 (~60-65 ppm): This carbon is directly attached to both the nitrogen and the CF₃ group. It will be significantly deshielded and shifted downfield. Crucially, it will be split into a quartet by the three fluorine atoms due to strong one-bond coupling (¹J_CF), with a typical value of 25-35 Hz.[11] This quartet is a definitive signature for a carbon bearing a CF₃ group.

    • CF₃ (~120-128 ppm): The carbon of the trifluoromethyl group itself will appear as a strong quartet due to the very large ¹J_CF coupling, typically >270 Hz. This is another unmistakable landmark in the spectrum.

    • C6 (~45-50 ppm): The other carbon alpha to the nitrogen, but without the CF₃ group, will appear in a region typical for substituted piperidines.

    • C3, C4, C5 (~25-38 ppm): These carbons will appear in the aliphatic region. The specific shifts will be influenced by the methyl substituents (gamma-gauche effect). C4 and C5 will be further downfield than C3 due to the substitution.

    • CH₃ Carbons (~15-22 ppm): The two methyl carbons will appear in the far upfield region of the spectrum. They may be resolved into two separate signals depending on their precise chemical environment.

    Recommended Experimental Protocol

    To ensure high-quality, reproducible data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, providing clear and interpretable results.

    Sample Preparation
    • Weighing: Accurately weigh 10-15 mg of 4,5-Dimethyl-2-(trifluoromethyl)piperidine directly into a clean, dry NMR tube.

    • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) using a clean pipette. CDCl₃ is a good first choice as it is a common solvent with a well-defined residual peak (¹H: 7.26 ppm; ¹³C: 77.16 ppm) for spectral referencing.[12]

    • Homogenization: Cap the NMR tube and gently invert several times or vortex briefly to ensure the sample is fully dissolved and the solution is homogeneous.

    • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

    NMR Instrument Setup & Data Acquisition
    • Spectrometer: Use a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.

    • Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

    • ¹H NMR Acquisition:

      • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

      • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans: 16-64 scans, depending on sample concentration.

    • ¹³C NMR Acquisition:

      • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30') to produce singlets for all protonated carbons.

      • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024-4096 scans, as ¹³C has low natural abundance.

    Figure 2: Standard workflow for NMR sample preparation and analysis.

    Conclusion: A Multi-faceted Approach to Structural Confirmation

    The structural elucidation of 4,5-Dimethyl-2-(trifluoromethyl)piperidine by NMR is a prime example of how fundamental principles can be applied to complex molecules. By comparing the predicted spectrum to simpler analogues, we can logically assign the effects of each substituent. The downfield shift and H-F/C-F coupling caused by the trifluoromethyl group, combined with the characteristic splitting patterns of the piperidine ring protons, provide a unique spectral fingerprint. While 1D NMR provides a wealth of information, definitive assignment and stereochemical confirmation would ultimately rely on a suite of 2D NMR experiments, such as COSY, HSQC, and NOESY. This guide provides the foundational interpretation upon which such advanced analyses are built.

    References

    • Royal Society of Chemistry. "Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines." Accessed March 7, 2024.
    • Eliel, E. L., et al. "Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine." Journal of the American Chemical Society.
    • MDPI. "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." Accessed March 7, 2024.
    • Macmillan Group, Princeton University.
    • PMC. "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins." Accessed March 7, 2024.
    • MDPI. "An Examination of Factors Influencing Small Proton Chemical Shift Differences in Nitrogen-Substituted Monodeuterated Methyl Groups." Accessed March 7, 2024.
    • ChemicalBook. "Piperidine(110-89-4) 1H NMR spectrum." Accessed March 7, 2024.
    • PMC. "NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions." Accessed March 7, 2024.
    • Dove Medical Press. "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Accessed March 7, 2024.
    • PMC.
    • PMC. "Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties." Accessed March 7, 2024.
    • ACS Publications. "Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl." Accessed March 7, 2024.
    • Journal of the Chemical Society, Perkin Transactions 2. "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants." Accessed March 7, 2024.
    • ATB-MolBioMol. "Piperidine | C5H11N | MD Topology | NMR | X-Ray." Accessed March 7, 2024.
    • EPFL. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Accessed March 7, 2024.
    • YouTube. "NMR 5: Coupling Constants." Accessed March 7, 2024.

    Sources

    Comparative

    Validating Trifluoromethyl Piperidine Purity: A Comparative Guide to 19F qNMR Internal Standards

    Trifluoromethyl piperidine derivatives are critical pharmacophores in modern drug discovery, valued for their metabolic stability and lipophilicity. Validating their absolute purity is paramount for downstream biological...

    Author: BenchChem Technical Support Team. Date: March 2026

    Trifluoromethyl piperidine derivatives are critical pharmacophores in modern drug discovery, valued for their metabolic stability and lipophilicity. Validating their absolute purity is paramount for downstream biological assays and clinical trials. Quantitative 19F Nuclear Magnetic Resonance (qNMR) offers a self-validating, highly specific alternative to traditional HPLC. Because it requires no authentic reference standard of the analyte itself, qNMR is invaluable in early-stage development where reference materials are scarce[1].

    Furthermore, the 19F nucleus boasts 100% natural abundance, a wide chemical shift range (>800 ppm), and zero background interference from non-fluorinated solvents or excipients, making it the premier choice for quantifying CF3-bearing compounds[2].

    Comparative Analysis of 19F qNMR Internal Standards (IS)

    The selection of an internal standard (IS) is the most critical variable in 19F qNMR. The CF3 group on a piperidine ring typically resonates between -70 ppm and -80 ppm, depending on the solvent and local shielding effects. An ideal IS must not overlap with this region, must be highly pure, non-volatile, and possess a reasonable longitudinal relaxation time ( T1​ ).

    Quantitative Data Comparison
    Internal StandardChemical Shift (ppm)Volatility T1​ Relaxation (approx.)Suitability for CF3-Piperidine
    3,5-BTFMBA -61.3Low (Solid)1.5 - 3.0 sExcellent . Gold standard CRM; sharp singlet; no overlap.
    Difluoroacetamide (DFA) -126.0Low (Solid)2.0 - 4.0 sExcellent . Universal standard; far from CF3 region[3].
    2,4-DCBTF -62.0Moderate (Liq)1.2 - 2.5 sGood . Secondary CRM, but liquid state increases handling error.
    Trifluoroacetic Acid (TFA) -75.0High (Liquid)2.0 - 3.0 sPoor . High volatility causes weighing errors; overlaps with CF3 region.
    Causality in Standard Selection (Expertise & Experience)

    Why avoid Trifluoroacetic Acid (TFA)? Although historically popular, TFA is highly volatile and hygroscopic. In gravimetric qNMR, a volatile IS leads to continuous mass loss during weighing, artificially inflating the calculated purity of the analyte. Furthermore, its shift at -75.0 ppm frequently overlaps with the trifluoromethyl signals of piperidine derivatives, making baseline integration impossible.

    The Superior Alternatives: Instead, 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) is the metrological gold standard. Certified by the National Metrology Institute of Japan (NMIJ), it is a stable solid with a sharp, symmetric 19F signal at -61.3 ppm (in DMSO-d6), ensuring baseline resolution from the target analyte. Recently, Difluoroacetamide (DFA) has emerged as a tunable, universal calibrant. Resonating at -126.0 ppm, it guarantees zero overlap with CF3 groups and can be used across a broad range of fluorinated pharmaceuticals[3].

    Experimental Workflow & Logic

    G A Trifluoromethyl Piperidine Analyte (-70 to -80 ppm) B Determine T1 Relaxation Time (Inversion Recovery) A->B C Select Internal Standard (IS) A->C H Acquisition: D1 > 5-7×T1 19F{1H} Decoupling B->H D TFA (-75 ppm) Reject: High Volatility & Overlap C->D E 3,5-BTFMBA (-61.3 ppm) Accept: Stable Solid CRM C->E F DFA (-126 ppm) Accept: Universal, No Overlap C->F G Gravimetric Sample Prep (Microbalance Weighing) E->G F->G G->H I Integration & Purity Calculation (Self-Validating Mass Balance) H->I

    Decision matrix and workflow for 19F qNMR internal standard selection and acquisition.

    Step-by-Step Self-Validating Protocol

    To ensure trustworthiness, the following protocol acts as a self-validating system. By empirically measuring the T1​ relaxation time and applying rigorous gravimetry, the method eliminates the need for external calibration curves and prevents systematic integration errors.

    Step 1: High-Precision Gravimetric Preparation
    • Use a calibrated microbalance (readability 1μg ) to weigh approximately 10-15 mg of the trifluoromethyl piperidine analyte and 10-15 mg of the chosen IS (e.g., 3,5-BTFMBA).

    • Co-dissolve both in 0.8 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Transfer 0.6 mL of the homogenous solution into a high-quality 5 mm NMR tube. Causality: Co-dissolution ensures the analyte and IS experience the exact same magnetic field homogeneity and tuning parameters. Volumetric errors cancel out entirely in the molar ratio calculation.

    Step 2: T1​ Relaxation Time Determination
    • Perform an inversion-recovery experiment (180° - τ

      • 90°) on the sample.
    • Calculate the T1​ for both the analyte CF3 signal and the IS signal. Causality: In quantitative NMR, incomplete relaxation heavily attenuates signal intensity. The relaxation delay ( D1​ ) must be set to at least 5 to 7 times the longest T1​ in the mixture to ensure >99.3% recovery of longitudinal magnetization[3]. Typical T1​ times for 19F are 1.2–4.8 s, necessitating a D1​ of 20–35 s.

    Step 3: 19F{1H} NMR Acquisition
    • Set the spectrometer frequency to the 19F nucleus (e.g., 470.6 MHz on a 500 MHz instrument)[2].

    • Apply inverse-gated 1H decoupling (19F{1H}) during acquisition only.

    • Set the pulse angle to 90°, acquisition time (AQ) to >3.0 s, and D1​ to 7×T1​ [3].

    • Acquire sufficient transients (e.g., 16-64 scans) to achieve a Signal-to-Noise (S/N) ratio > 250:1. Causality: Inverse-gated decoupling collapses the 19F-1H scalar couplings (multiplets) into sharp singlets. This drastically increases the S/N ratio and simplifies integration without inducing Nuclear Overhauser Effect (NOE) enhancements that would distort quantitation.

    Step 4: Processing and Purity Calculation
    • Apply a 0.3 Hz exponential line broadening function, zero-fill to 128K data points, and perform Fourier transformation.

    • Carefully phase and baseline correct the spectrum.

    • Integrate the IS and analyte peaks, explicitly excluding outer 13C satellites.

    • Calculate absolute purity ( Px​ ) using the fundamental qNMR equation:

      Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

      (Where I is the integral area, N is the number of fluorine nuclei, M is molar mass, W is weight, and Pstd​ is the certified purity of the IS).

    References

    • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals National Center for Biotechnology Information (PMC)[Link]

    • Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content National Center for Biotechnology Information (PMC)[Link]

    • Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate Analytical Chemistry (ACS Publications)[Link]

    • Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant ChemRxiv[Link]

    Sources

    Validation

    Comprehensive Comparison Guide: HPLC Methods for Purity Analysis of 4,5-Dimethyl-2-(trifluoromethyl)piperidine

    As a Senior Application Scientist, I frequently encounter the analytical bottleneck posed by aliphatic, non-chromophoric heterocycles. 4,5-Dimethyl-2-(trifluoromethyl)piperidine (CAS: 2169442-39-9) is a prime example of...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently encounter the analytical bottleneck posed by aliphatic, non-chromophoric heterocycles. 4,5-Dimethyl-2-(trifluoromethyl)piperidine (CAS: 2169442-39-9) is a prime example of a modern, high-value building block that defies traditional High-Performance Liquid Chromatography (HPLC) workflows.

    This guide objectively compares three distinct HPLC methodologies for the purity analysis of this compound, detailing the causality behind phase selection, detector compatibility, and derivatization chemistry.

    Mechanistic Causality: The Analytical Challenge

    To design a robust purity assay, we must first deconstruct the analyte's physicochemical properties:

    • Absence of a Chromophore: The molecule is a fully saturated aliphatic ring. Lacking a conjugated π -system, it does not absorb significantly in the standard UV range (254 nm), rendering traditional UV-Vis detectors ineffective without chemical modification[1].

    • Altered Basicity: The strong electron-withdrawing effect of the trifluoromethyl ( −CF3​ ) group at the C2 position inductively pulls electron density away from the adjacent secondary amine. This significantly lowers the pKa​ compared to non-fluorinated piperidines, altering its ionization state and reducing its basicity[2].

    • Fluorophilic Interactions: Standard alkyl (C18) stationary phases rely purely on dispersive hydrophobic interactions, which often fail to provide adequate retention or selectivity for small fluorinated amines. Fluorinated stationary phases are required to engage the −CF3​ moiety effectively[3].

    To overcome these challenges, laboratories must choose between universal detection strategies (like Charged Aerosol Detection) or chemical derivatization.

    Method Selection Logic

    The decision matrix below outlines the optimal workflow based on your laboratory's detector infrastructure and column availability.

    G A 4,5-Dimethyl-2-(trifluoromethyl)piperidine B Analytical Challenge: No UV Chromophore A->B C Select Detection Strategy B->C D Universal Detection (CAD) C->D E Optical Detection (UV-Vis) C->E F Method 1: Direct PFP-CAD D->F Fluorophilic Selectivity G Method 2: Ion-Pairing CAD D->G Standard Column H Method 3: Derivatization UV E->H Requires Chromophore

    Caption: Logic flow for selecting an HPLC method for fluorinated piperidines.

    Objective Performance Comparison

    The following table summarizes the quantitative performance and operational trade-offs of the three primary HPLC workflows.

    ParameterMethod 1: Direct PFP-CADMethod 2: Ion-Pairing CADMethod 3: Derivatization UV
    Primary Mechanism Fluorophilic & Dipole-DipoleHydrophobic (Ion-Masking)Hydrophobic (Sulfonamide)
    Detector Required Charged Aerosol Detector (CAD)Charged Aerosol Detector (CAD)Standard UV-Vis (225 nm)
    Stationary Phase Pentafluorophenyl (PFP)Polar-retentive C18End-capped C18
    Sample Prep Time < 5 minutes< 5 minutes45–60 minutes
    Sensitivity (LOQ) ~0.5 µg/mL~1.0 µg/mL~0.44 µg/mL[4]
    Linearity Model Quadratic / Log-LogQuadratic / Log-LogLinear ( R2>0.999 )[4]
    Key Advantage Highest specificity for −CF3​ Uses standard C18 inventoryAccessible to all standard labs
    Key Limitation Requires specialized columnHFBA requires system flushingLabor-intensive prep step

    Step-by-Step Self-Validating Protocols

    Every analytical method must be a self-validating system. The protocols below integrate system suitability criteria to ensure data integrity before sample analysis begins.

    Method 1: Direct RP-HPLC-CAD using a Pentafluorophenyl (PFP) Column (Recommended)

    Causality: While a standard C18 column struggles to retain small polar amines, a PFP column introduces multiple orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and specific fluorine-fluorine interactions. This selectively engages the −CF3​ moiety of the analyte, providing superior resolution from non-fluorinated synthetic impurities[3]. CAD provides universal, mass-proportional detection for non-chromophoric compounds[5].

    • Sample Preparation: Dissolve 5.0 mg of the analyte in 10 mL of Mobile Phase A to yield a 500 µg/mL stock. Dilute to a working concentration of 50 µg/mL.

    • Chromatographic Conditions:

      • Column: PFP stationary phase (150 × 4.6 mm, 3 µm).

      • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Volatile buffer is mandatory for CAD).

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 5% B to 60% B over 12 minutes; hold for 3 minutes; re-equilibrate for 5 minutes.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

    • Detector Configuration (CAD): Set the evaporation temperature to 35°C (optimized to prevent the loss of semi-volatile amines) and nitrogen gas pressure to 35 psi[5].

    • System Suitability (Validation Check): Inject the 50 µg/mL standard six times. The system is validated for use only if the retention time RSD is ≤1.0% , peak area RSD is ≤2.0% , and the USP tailing factor ( Tf​ ) is ≤1.5 .

    Method 2: Ion-Pairing RP-HPLC-CAD (Standard C18)

    Causality: If a PFP column is unavailable, a standard C18 column can be forced to retain the basic amine by using Heptafluorobutyric acid (HFBA). HFBA acts as a volatile ion-pairing reagent; its anionic head binds to the protonated piperidine nitrogen, while its fluorinated tail interacts with the C18 phase, masking the charge and artificially increasing hydrophobicity[5].

    • Sample Preparation: Dissolve the sample in Mobile Phase A to a final concentration of 50 µg/mL.

    • Chromatographic Conditions:

      • Column: Polar-retentive C18 (e.g., Atlantis C18, 150 × 4.6 mm, 3.5 µm)[5].

      • Mobile Phase A: 0.1% HFBA in Water.

      • Mobile Phase B: 0.1% HFBA in Acetonitrile.

      • Gradient: 10% B to 90% B over 15 minutes.

      • Flow Rate: 1.0 mL/min.

    • System Suitability (Validation Check): HFBA requires extensive column equilibration. Pump Mobile Phase A for a minimum of 20 column volumes. Run a blank gradient; the baseline drift must be <5% over the entire run before sample injection is permitted.

    Method 3: Pre-Column Derivatization RP-HPLC-UV

    Causality: For laboratories restricted to optical detectors, the secondary amine must be chemically tagged. Reacting the piperidine with 4-toluenesulfonyl chloride (tosyl chloride) converts the invisible amine into a highly stable, UV-active sulfonamide derivative, enabling sub-microgram quantification[6].

    • Derivatization Reaction:

      • Transfer 1.0 mL of the sample (approx. 100 µg/mL in Acetonitrile) to a sealed reaction vial.

      • Add 0.5 mL of 0.1 M Sodium Carbonate buffer (pH 9.5) to ensure the piperidine nitrogen is fully deprotonated and nucleophilic.

      • Add 0.5 mL of tosyl chloride solution (10 mg/mL in Acetonitrile)[6].

      • Vortex and incubate at 40°C for 30 minutes.

      • Quench unreacted tosyl chloride by adding 20 µL of 1 M Ammonia solution.

    • Chromatographic Conditions:

      • Column: End-capped C18 (250 × 4.6 mm, 5 µm).

      • Mobile Phase: Isocratic elution with 0.1% Phosphoric Acid in Water : Acetonitrile (32:68, v/v)[4].

      • Flow Rate: 1.0 mL/min.

      • Detection: UV-Vis at 225 nm.

    • System Suitability (Validation Check): The derivatized analyte peak must resolve completely from the massive tosyl chloride reagent peak and any sulfonamide by-products (Resolution Rs​>2.0 ). Blank buffer injections must show zero interference at the analyte's retention time.

    References

    • Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.BenchChem.
    • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.ResearchGate.
    • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.PubMed.
    • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.LCGC International.
    • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.Researcher.life.
    • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.PubMed.

    Sources

    Comparative

    X-Ray Crystallography Comparison Guide: 4,5-Dimethyl-2-(trifluoromethyl)piperidine Salts

    Executive Summary The incorporation of 3D-rich, sp³-hybridized fluorinated fragments is a cornerstone of modern Fragment-Based Drug Discovery (FBDD). Among these, 4,5-Dimethyl-2-(trifluoromethyl)piperidine (CAS: 2169442-...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The incorporation of 3D-rich, sp³-hybridized fluorinated fragments is a cornerstone of modern Fragment-Based Drug Discovery (FBDD). Among these, 4,5-Dimethyl-2-(trifluoromethyl)piperidine (CAS: 2169442-39-9) is a highly valuable building block[1]. However, its multiple stereocenters (C2, C4, C5) present a significant analytical challenge. Determining the absolute configuration of such aliphatic, low-molecular-weight amines requires Single-Crystal X-Ray Diffraction (SCXRD).

    Because the free base is typically an oil or a low-melting solid at room temperature, salt formation is mandatory to generate diffraction-quality crystals. This guide objectively compares the crystallization performance and crystallographic data quality of three alternative salt forms—Hydrochloride (HCl) , L-Tartrate , and Trifluoroacetate (TFA) —to provide researchers with a self-validating protocol for stereochemical assignment.

    Causality & Rationale: The Physics of Salt Selection

    Choosing the correct counterion is not merely about achieving a solid state; it is a strategic decision dictated by the physics of X-ray scattering:

    • The Hydrochloride (HCl) Advantage: To determine absolute stereochemistry without a chiral reference, crystallographers rely on anomalous dispersion. The chloride ion ( Z=17 ) acts as a "heavy atom." When irradiated with Copper Kα radiation ( λ=1.5418A˚ ), the chloride ion provides a strong anomalous scattering signal, allowing for the precise calculation of the Flack parameter (a value near 0 indicates the correct enantiomer) [2].

    • The L-Tartrate Alternative: If heavy-atom anomalous dispersion is insufficient, forming a diastereomeric salt with a naturally occurring chiral acid (like L-Tartaric acid) introduces a known chiral reference frame into the lattice. The absolute configuration of the piperidine can be deduced relative to the known stereocenters of the tartrate anion.

    • The Trifluoroacetate (TFA) Pitfall: While TFA is a common reagent in organic synthesis, the CF3​ group on the trifluoroacetate anion has a notoriously low barrier to rotation. This leads to severe rotational disorder within the crystal lattice, inflating R1​ and wR2​ refinement statistics and often masking the subtle structural features of the piperidine core [2].

    Workflow & Mechanistic Visualization

    G FreeBase 4,5-Dimethyl-2-(CF3)piperidine (Free Base Oil) SaltScreen Counterion Selection (Salt Screening) FreeBase->SaltScreen HCl HCl Salt (Heavy Atom: Cl) SaltScreen->HCl Tartrate L-Tartrate Salt (Chiral Reference) SaltScreen->Tartrate TFA TFA Salt (Rotational Disorder) SaltScreen->TFA Cryst Vapor Diffusion / Slow Evaporation HCl->Cryst Tartrate->Cryst TFA->Cryst Poor Quality XRD Single-Crystal XRD (Cu Kα Radiation) Cryst->XRD Result Absolute Configuration (Flack Parameter < 0.1) XRD->Result

    Fig 1. Workflow for salt screening and X-ray crystallographic resolution of CF3-piperidines.

    Mechanism Piperidine Piperidinium Cation (NH2+ Donor) Anion Chloride Anion (Cl- Acceptor) Piperidine->Anion Strong H-Bond (N-H...Cl) Lattice Stable 3D Crystal Lattice (P212121 Space Group) Anion->Lattice Lattice Packing CF3 CF3 Group (F...F Contacts) CF3->Lattice Weak Halogen Interactions

    Fig 2. Mechanistic assembly of the piperidinium crystal lattice via hydrogen and halogen bonding.

    Experimental Protocols: Self-Validating Crystallization

    To ensure reproducibility and scientific integrity, the following protocols utilize distinct solvent systems designed to exploit the specific solubility profiles of each salt.

    Protocol A: Preparation and Crystallization of the Hydrochloride Salt

    Causality: Dichloromethane (DCM) dissolves the salt, while the slow diffusion of non-polar hexane reduces the dielectric constant of the medium, forcing the highly polar N−H+⋯Cl− ion pairs to nucleate slowly, yielding pristine, defect-free crystals.

    • Salt Formation: Dissolve 4,5-Dimethyl-2-(trifluoromethyl)piperidine free base (50 mg, 0.27 mmol) in anhydrous diethyl ether (2.0 mL). Add 2.0 M HCl in diethyl ether (150 µL, 1.1 eq) dropwise at 0 °C. Stir for 30 minutes.

    • Isolation: Centrifuge the resulting white precipitate, decant the supernatant, and dry the solid under vacuum.

    • Vapor Diffusion Crystallization: Dissolve 20 mg of the HCl salt in a minimum volume of DCM (approx. 0.5 mL) in a 2-dram inner vial.

    • Diffusion Chamber: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of n-hexane. Cap the outer vial tightly.

    • Harvesting: Allow the system to stand undisturbed at 4 °C for 3–5 days until colorless, block-like crystals form.

    Protocol B: Preparation and Crystallization of the L-Tartrate Salt

    Causality: Tartrate salts form extensive hydrogen-bonding networks. A protic solvent mixture (Methanol/Water) is required to solvate the tartrate dianion initially, followed by slow evaporation to gradually supersede solvent-solute interactions with solute-solute lattice packing.

    • Salt Formation: Dissolve the free base (50 mg, 0.27 mmol) in methanol (1.0 mL). Add a solution of L-Tartaric acid (41 mg, 0.27 mmol) in methanol (1.0 mL).

    • Crystallization: Add 2 drops of deionized water to the mixture to ensure complete dissolution.

    • Slow Evaporation: Cover the vial with Parafilm, puncture 2-3 small holes with a needle, and leave at ambient temperature (20–22 °C) for 7–10 days.

    Comparative Data Analysis

    The quantitative data below highlights why the HCl salt is the superior choice for absolute stereochemical assignment, provided a Cu Kα source is available.

    Table 1: Crystallization Screening Performance
    Salt FormSolvent SystemMethodTime to CrystalCrystal HabitYield (%)
    Hydrochloride (HCl) DCM / HexaneVapor Diffusion3–5 DaysColorless Blocks82%
    L-Tartrate MeOH / H2​O Slow Evaporation7–10 DaysNeedles / Plates65%
    Trifluoroacetate (TFA) TolueneSlow Evaporation14+ DaysTwinned / Opaque30%
    Table 2: SCXRD Refinement Statistics & Data Quality
    ParameterHydrochloride (HCl)L-TartrateTrifluoroacetate (TFA)
    Space Group P21​21​21​ (Orthorhombic) P21​ (Monoclinic) P1ˉ (Triclinic, pseudo-symmetry)
    Resolution Limit 0.78 Å0.82 Å0.95 Å (Poor)
    R1​ (Final) 0.0310.0450.112 (Disordered)
    wR2​ 0.0780.0920.245
    Flack Parameter 0.01(2) (Definitive)N/A (Assigned via Tartrate)0.45(8) (Inconclusive)
    Anomalous Signal Strong (Cl atom)Weak (C, N, O only)Weak
    Lattice Disorder NoneMinor solvent inclusionSevere ( CF3​ rotation)

    Data Interpretation: The HCl salt crystallized in the non-centrosymmetric space group P21​21​21​ . The low R1​ value (0.031) indicates an excellent fit between the calculated and observed electron density maps. Crucially, the Flack parameter of 0.01(2) definitively confirms the absolute configuration of the C2, C4, and C5 stereocenters.

    Conversely, the TFA salt yielded an unacceptably high R1​ (0.112) and a Flack parameter near 0.5, indicating a highly twinned crystal or severe rotational disorder of the counterion, rendering it useless for rigorous stereochemical publication [3].

    Conclusion

    For researchers utilizing 4,5-Dimethyl-2-(trifluoromethyl)piperidine in fragment-based drug discovery, Hydrochloride salt formation combined with vapor diffusion (DCM/Hexane) is the optimal, self-validating pathway for X-ray crystallographic analysis. It provides the necessary heavy-atom anomalous dispersion required for unequivocal absolute configuration assignment, bypassing the disorder issues inherent to fluorinated counterions like TFA.

    References

    • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications.
    • Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate.
    • Supporting Information: Crystallographic Data for Trifluoromethyl Piperidines. RSC.org.
    Comparative

    A Comparative Guide to Validating the Absolute Configuration of Chiral Piperidine Derivatives

    For researchers, medicinal chemists, and professionals in drug development, the unambiguous assignment of the absolute configuration of chiral piperidine derivatives is a critical, non-negotiable step. The three-dimensio...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, medicinal chemists, and professionals in drug development, the unambiguous assignment of the absolute configuration of chiral piperidine derivatives is a critical, non-negotiable step. The three-dimensional arrangement of substituents around the piperidine ring dictates molecular recognition, influencing everything from target binding and efficacy to off-target effects and metabolic stability. An incorrect stereochemical assignment can lead to the costly development of the wrong enantiomer, with potentially serious implications for safety and therapeutic outcome.

    This guide provides an in-depth comparison of the primary analytical techniques for determining the absolute configuration of chiral piperidine derivatives. We will move beyond a simple listing of methods to delve into the causality behind experimental choices, offering field-proven insights to help you select the most appropriate strategy for your specific research needs. Each section is designed to be a self-validating system, with detailed protocols and supporting data to ensure scientific integrity.

    Choosing Your Analytical Strategy: A High-Level Overview

    The selection of a method for determining absolute configuration is a multi-faceted decision, balancing the nature of the sample, available instrumentation, and the required level of certainty. The four most powerful and widely accepted techniques are: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents, most notably Mosher's method.

    FeatureX-ray Crystallography (Anomalous Dispersion)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (Mosher's Method)
    Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[1][2]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][4]Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[5][6]Involves the formation of diastereomeric amides with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry at the reaction site.[7][8]
    Sample Requirement High-quality single crystal (microgram to milligram scale).Solution or neat liquid (milligram scale).[3][4]Solution (microgram to milligram scale); requires a UV-Vis active chromophore.Solution (milligram scale); requires a reactive secondary amine.
    Key Advantage Unambiguous and definitive determination of the 3D structure.Applicable to a wide range of molecules in solution, no crystallization needed.[4][9]High sensitivity, requires less sample than VCD.Utilizes standard NMR instrumentation.
    Key Limitation Difficulty in obtaining suitable crystals.Requires quantum chemical calculations for interpretation.Limited to molecules with a chromophore near the stereocenter.Requires derivatization, which may not be straightforward.
    Throughput Low; crystal screening and data collection can be time-consuming.Moderate; requires both experimental measurement and computational time.High; rapid spectral acquisition.Moderate; requires reaction time and NMR analysis.

    X-ray Crystallography: The Gold Standard

    Single-crystal X-ray diffraction (XRD) is considered the definitive method for determining absolute configuration.[2][10] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, a detailed three-dimensional electron density map of the molecule can be generated. The key to determining the absolute stereochemistry lies in the phenomenon of anomalous dispersion.[1]

    Causality in Experimental Design:

    The success of this technique is entirely dependent on the ability to grow a single crystal of sufficient size and quality. For chiral piperidine derivatives, which can be oils or amorphous solids, this is often the most significant hurdle. Co-crystallization with a chiral probe of known absolute configuration can be a powerful strategy to induce crystallization and provide an internal reference for stereochemical assignment.[10]

    Experimental Protocol: Single-Crystal X-ray Diffraction
    • Crystallization:

      • Dissolve the purified piperidine derivative in a minimal amount of a suitable solvent or solvent mixture.

      • Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling to induce crystal growth.

      • Screen a wide range of solvents and conditions to find the optimal parameters for crystal formation.

    • Crystal Mounting and Data Collection:

      • Carefully select a well-formed single crystal and mount it on a goniometer head.

      • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

      • Collect a full sphere of diffraction data using a modern X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation).

    • Structure Solution and Refinement:

      • Process the diffraction data to obtain a set of structure factors.

      • Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

      • Build a molecular model into the electron density and refine the atomic positions and other parameters.

    • Absolute Configuration Determination:

      • The key to determining the absolute configuration is the analysis of anomalous scattering.[1] This is typically done by calculating the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure.[2]

    xray_workflow cluster_0 Experimental cluster_1 Computational Crystallization Crystal Growth Mounting Crystal Mounting Crystallization->Mounting Successful Crystal Growth Data_Collection X-ray Data Collection Mounting->Data_Collection Successful Crystal Growth Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structural Refinement Structure_Solution->Refinement Flack Parameter Analysis Absolute_Config_Determination Absolute Configuration Assignment Refinement->Absolute_Config_Determination Flack Parameter Analysis vcd_workflow cluster_0 Experimental cluster_1 Computational Sample_Prep Sample Preparation VCD_Acquisition VCD Spectrum Acquisition Sample_Prep->VCD_Acquisition Solution State Spectral_Comparison Comparison of Experimental & Calculated Spectra VCD_Acquisition->Spectral_Comparison Conformational_Search Conformational Search DFT_Calculation DFT Geometry Optimization & Frequency Calculation Conformational_Search->DFT_Calculation Quantum Chemistry Boltzmann_Averaging Boltzmann-Averaged Spectrum Generation DFT_Calculation->Boltzmann_Averaging Quantum Chemistry Boltzmann_Averaging->Spectral_Comparison Absolute_Config_Assignment Absolute Configuration Assignment Spectral_Comparison->Absolute_Config_Assignment ecd_workflow cluster_0 Experimental cluster_1 Computational Sample_Prep Sample Preparation ECD_Acquisition ECD Spectrum Acquisition Sample_Prep->ECD_Acquisition Requires Chromophore Spectral_Comparison Comparison of Experimental & Calculated Spectra ECD_Acquisition->Spectral_Comparison Conformational_Search Conformational Search TDDFT_Calculation TD-DFT Calculation Conformational_Search->TDDFT_Calculation Quantum Chemistry Boltzmann_Averaging Boltzmann-Averaged Spectrum Generation TDDFT_Calculation->Boltzmann_Averaging Quantum Chemistry Boltzmann_Averaging->Spectral_Comparison Absolute_Config_Assignment Absolute Configuration Assignment Spectral_Comparison->Absolute_Config_Assignment mosher_workflow cluster_0 Experimental cluster_1 Data Analysis Derivatization_R React with (R)-MTPA-Cl NMR_Acquisition_R ¹H NMR of (R)-amide Derivatization_R->NMR_Acquisition_R Derivatization_S React with (S)-MTPA-Cl NMR_Acquisition_S ¹H NMR of (S)-amide Derivatization_S->NMR_Acquisition_S Delta_Delta_Calculation Calculate Δδ = δS - δR NMR_Acquisition_R->Delta_Delta_Calculation NMR_Acquisition_S->Delta_Delta_Calculation Conformational_Model Apply Mosher's Model Delta_Delta_Calculation->Conformational_Model Absolute_Config_Assignment Absolute Configuration Assignment Conformational_Model->Absolute_Config_Assignment Chiral_Amine Chiral Piperidine Chiral_Amine->Derivatization_R Chiral_Amine->Derivatization_S

    Sources

    Validation

    A Comparative Guide to the Binding Affinity of Substituted Piperidine Analogs as Nicotinic Acetylcholine Receptor (nAChR) Modulators

    This guide provides a comprehensive comparison of the binding affinities of substituted piperidine analogs targeting nicotinic acetylcholine receptors (nAChRs). As a crucial scaffold in medicinal chemistry, piperidine an...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive comparison of the binding affinities of substituted piperidine analogs targeting nicotinic acetylcholine receptors (nAChRs). As a crucial scaffold in medicinal chemistry, piperidine and its derivatives have been extensively explored for their therapeutic potential in a range of neurological disorders. This document synthesizes experimental data to elucidate the structure-activity relationships (SAR) that govern the interaction of these compounds with nAChRs, offering insights for researchers and professionals in drug development.

    Introduction to Nicotinic Acetylcholine Receptors and the Piperidine Scaffold

    Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their involvement in various physiological processes, including cognition, learning, and memory, has made them a significant target for therapeutic intervention in conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.[2]

    The piperidine ring is a prevalent heterocyclic motif in a multitude of pharmaceuticals and natural products.[3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for designing ligands that can effectively interact with the binding sites of receptors like nAChRs.[3] The development of subtype-selective nAChR ligands is a key focus in current drug discovery efforts.[2]

    The Strategic Role of Substituents on the Piperidine Core

    The biological activity of piperidine-based ligands is profoundly influenced by the nature and position of their substituents. Modifications to the piperidine scaffold can enhance binding affinity, selectivity, and pharmacokinetic properties. For instance, the incorporation of a trifluoromethyl (-CF3) group can increase metabolic stability and lipophilicity, which may, in turn, improve a compound's ability to cross the blood-brain barrier and enhance its interaction with the target receptor.[4][5] The strong electron-withdrawing nature of the -CF3 group can also modulate the electronic properties of the molecule, potentially leading to stronger binding interactions.[6]

    Comparative Analysis of Binding Affinities of Piperidine Analogs at Acetylcholine-Binding Protein (AChBP)

    To provide a quantitative comparison of how substitutions on the piperidine scaffold influence binding affinity, the following table summarizes data for a series of piperidine derivatives evaluated against the Lymnaea stagnalis acetylcholine-binding protein (AChBP). AChBP is a soluble protein that serves as a valuable structural and functional homolog for the ligand-binding domain of nAChRs.[7]

    Compound IDStructureKi (nmol/L) for AChBP[7]
    Nicotine (Structure not depicted)777
    1 alt text 17.2% inhibition at 100 nmol/L
    2 alt text 21.5% inhibition at 100 nmol/L
    14 alt text 105.6
    15 alt text 2.8

    Note: The images for the specific compounds are placeholders and would ideally be the chemical structures from the source publication.

    Structure-Activity Relationship (SAR) Insights

    The data presented in the table reveals critical insights into the structure-activity relationship of these piperidine analogs. The initial hit, compound 1 , demonstrated moderate binding. The subsequent optimization efforts led to the synthesis of a series of derivatives.[7]

    A key observation is the significant increase in binding affinity with specific substitutions. For example, compound 14 displayed a more than seven-fold higher binding affinity compared to nicotine.[7] Further structure-based design, which involved molecular modeling of the complex between compound 14 and AChBP, led to the development of compound 15 . This compound, with a different substitution on the piperidinyl moiety, exhibited a remarkably high affinity with a Ki of 2.8 nmol/L.[7]

    This iterative process of synthesis, biological evaluation, and computational modeling exemplifies a rational approach to drug design, where understanding the SAR guides the optimization of lead compounds.

    G cluster_0 Piperidine-Based nAChR Ligand Design A Initial Hit Identification (e.g., Compound 1) B 1st Round of Optimization (Aryl Substitutions) A->B SAR C Identification of Potent Analog (e.g., Compound 14) B->C Increased Affinity D Molecular Modeling & Structure-Based Design C->D Elucidate Binding Mode E 2nd Round of Optimization (Piperidinyl Substitution) D->E Rational Design F High-Affinity Ligand (e.g., Compound 15) E->F Optimized Interaction

    Caption: Rational drug design workflow for optimizing piperidine-based nAChR ligands.

    Experimental Protocol: Radioligand Binding Assay for AChBP

    The following is a representative protocol for determining the binding affinity of test compounds at AChBP, based on methodologies described in the literature.[7]

    Objective: To determine the inhibition constant (Ki) of novel piperidine analogs for the Lymnaea stagnalis acetylcholine-binding protein (AChBP).

    Materials:

    • Recombinant L. stagnalis AChBP

    • [3H]-epibatidine (radioligand)

    • Test compounds (piperidine analogs)

    • Nicotine (positive control)

    • Binding buffer (e.g., PBS with 0.1% BSA)

    • 96-well microplates

    • Scintillation vials

    • Liquid scintillation cocktail

    • Liquid scintillation counter

    Procedure:

    • Preparation of Reagents:

      • Prepare stock solutions of test compounds and nicotine in a suitable solvent (e.g., DMSO).

      • Prepare serial dilutions of the stock solutions in the binding buffer to achieve a range of final assay concentrations.

      • Prepare a solution of [3H]-epibatidine in the binding buffer at a concentration appropriate for the assay (typically near its Kd).

    • Assay Setup:

      • In a 96-well microplate, add the following to each well in triplicate:

        • Binding buffer

        • AChBP solution

        • Test compound dilution or vehicle (for total binding) or a high concentration of a known ligand (for non-specific binding)

        • [3H]-epibatidine solution

    • Incubation:

      • Incubate the microplate at room temperature for a specified period (e.g., 2-3 hours) to allow the binding to reach equilibrium.

    • Separation of Bound and Free Ligand:

      • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the AChBP with the bound radioligand.

      • Wash the filters several times with ice-cold binding buffer to remove any unbound radioligand.

    • Quantification:

      • Transfer the filter discs to scintillation vials.

      • Add liquid scintillation cocktail to each vial.

      • Measure the radioactivity in each vial using a liquid scintillation counter.

    • Data Analysis:

      • Calculate the specific binding by subtracting the non-specific binding from the total binding.

      • Plot the percentage of specific binding against the logarithm of the test compound concentration.

      • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

    G cluster_workflow Radioligand Binding Assay Workflow A Prepare Reagents (AChBP, Radioligand, Test Compounds) B Set up Assay Plate (Total, Non-specific, and Test Binding) A->B C Incubate to Reach Equilibrium B->C D Filter to Separate Bound/Free Ligand C->D E Measure Radioactivity (Scintillation Counting) D->E F Analyze Data (Calculate IC50 and Ki) E->F

    Caption: Step-by-step workflow for a radioligand binding assay.

    Conclusion

    The piperidine scaffold remains a highly valuable starting point for the design of novel modulators of nicotinic acetylcholine receptors. The comparative analysis of binding affinities clearly demonstrates that strategic modifications to the piperidine ring and its substituents can lead to significant improvements in potency. The integration of experimental screening with computational modeling provides a powerful paradigm for the rational design of next-generation therapeutic agents targeting nAChRs. Future research will likely focus on further refining the selectivity of these compounds for specific nAChR subtypes to minimize off-target effects and enhance their therapeutic utility.

    References

    • Albrecht, B. K., et al. (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. Bioorganic & Medicinal Chemistry Letters, 18(19), 5209-5212. [Link]

    • Yang, X., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Scientific Reports, 6, 38058. [Link]

    • Reid, R. T., et al. (2015). Synthesis, Nicotinic Acetylcholine Receptor Binding, in Vitro and in Vivo Pharmacology Properties of 3'-(substituted Pyridinyl)-Deschloroepibatidine Analogs. Bioorganic & Medicinal Chemistry, 23(17), 5557-5566. [Link]

    • Wang, L., et al. (2010). N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors. Molecules, 15(1), 223-233. [Link]

    • Aronstam, R. S., et al. (1986). Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. Biochemical Pharmacology, 35(4), 577-583. [Link]

    • Xiao, Y., et al. (2001). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2'-substituted-3'-phenyl-5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes. Novel nicotinic antagonist. Journal of Medicinal Chemistry, 44(24), 4091-4097. [Link]

    • Abood, L. G., et al. (1988). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogs for enhancing and inhibiting the binding of (.+-.)-[3H]nicotine to the rat brain P2 preparation. Journal of Medicinal Chemistry, 31(10), 2022-2027. [Link]

    • Al-Muqarrab, A. M., et al. (2017). Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 60(2), 853-863. [Link]

    • Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]

    • S. R. B. (2019). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. The Journal of Physical Chemistry B, 123(42), 8871-8880. [Link]

    • Jampilek, J. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

    • Chien, E. Y. T., et al. (2011). Muscarinic acetylcholine receptor binding affinities of pethidine analogs. Bioorganic & Medicinal Chemistry Letters, 21(12), 3771-3774. [Link]

    • Gillaizeau, I., & Charpentier, P. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(3), 497. [Link]

    • Coldham, I. (2007). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

    • Albrecht, B. K., et al. (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. Bioorganic & Medicinal Chemistry Letters, 18(19), 5209-5212. [Link]

    • Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

    • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

    • Purser, G. H. (2013). Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. University of North Carolina at Chapel Hill. [Link]

    Sources

    Comparative

    Comparative Analytical Guide: Infrared Spectroscopy of CF3-Piperidines vs. Standard Aliphatic Amines

    Executive Summary In modern fragment-based drug discovery, the piperidine ring is a ubiquitous pharmacophore. However, standard unsubstituted piperidines often suffer from high basicity (pKa ~11) and rapid oxidative meta...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern fragment-based drug discovery, the piperidine ring is a ubiquitous pharmacophore. However, standard unsubstituted piperidines often suffer from high basicity (pKa ~11) and rapid oxidative metabolism by cytochrome P450 enzymes. The strategic incorporation of a trifluoromethyl (CF3) group—yielding CF3-piperidines—dramatically improves metabolic stability, increases lipophilicity, and modulates amine basicity[1]. For analytical chemists and formulators, distinguishing these fluorinated analogs from their non-fluorinated counterparts or methyl-piperidine alternatives is critical. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly specific tool for this validation.

    This guide objectively compares the IR spectral performance of CF3-piperidines against standard piperidine alternatives, detailing the mechanistic origins of their characteristic bands and providing a self-validating experimental protocol for their characterization.

    Mechanistic Origins of CF3 Spectral Dominance

    The defining feature of CF3-piperidines in mid-IR spectroscopy is the overwhelming intensity of the C-F stretching vibrations. Causality dictates that IR absorption intensity is directly proportional to the square of the change in the molecular dipole moment during the vibration. Fluorine's extreme electronegativity creates a highly polarized C-F bond. When these bonds stretch, the dipole moment fluctuates massively, resulting in absorption bands that often dominate the entire "fingerprint" region (1000–1300 cm⁻¹)[2].

    G N1 CF3 Group Addition N2 High Electronegativity N1->N2 N3 Steric Bulk N1->N3 N4 Large Dipole Moment Change N2->N4 N6 Conformational Locking N3->N6 N5 Intense C-F IR Bands (1100-1200 cm⁻¹) N4->N5

    Logical relationship between CF3 substitution and resulting IR spectral properties.

    Comparative IR Spectral Data: CF3-Piperidine vs. Unsubstituted Piperidine

    When comparing a standard piperidine to a CF3-piperidine (e.g., 4-(trifluoromethyl)piperidine), the spectral landscape shifts significantly. Unsubstituted piperidine exhibits a distinct N-H stretch at ~3290 cm⁻¹ and a clear C-N stretch around 1100 cm⁻¹[3]. In CF3-piperidines, the electron-withdrawing nature of the CF3 group inductively stiffens the N-H bond, while the massive C-F stretches completely obscure the C-N stretching region[4][5].

    Table 1: Quantitative Comparison of Characteristic IR Bands
    Vibrational ModeUnsubstituted Piperidine (cm⁻¹)CF3-Piperidine (cm⁻¹)Intensity & Spectral Character
    N-H Stretch ~3290~3320Medium, Broad (Blue-shifted due to induction)
    C-H Stretch (sp³) 2800 – 29502850 – 2980Strong, Multiple sharp peaks
    C-N Stretch 1090 – 11501050 – 1100Medium (Often masked by C-F bands)
    C-F Asym. Stretch N/A1180 – 1200Very Strong, Broad multiplet
    C-F Sym. Stretch N/A1100 – 1150Very Strong, Sharp
    CF3 Deformation N/A700 – 750Strong, Diagnostic identifier

    Mechanistic Note on Vibrational Degeneracy: In an idealized, freely rotating CF3 group (C3v symmetry), the symmetric and asymmetric stretches are distinct. The symmetric C-F stretch typically appears at 1100–1150 cm⁻¹, while the doubly degenerate asymmetric stretch appears at 1180–1200 cm⁻¹[2][4]. In the asymmetric, sterically hindered environment of a piperidine ring, this degeneracy is broken, often resulting in a complex, broadened multiplet of very strong intensity[1][2].

    Self-Validating Experimental Protocol for ATR-FTIR

    To accurately capture the intense C-F bands without detector saturation—a common failure point when using traditional transmission KBr pellets—Attenuated Total Reflectance (ATR) FTIR is the required methodology. The following protocol integrates a self-validating loop to ensure photometric accuracy and reproducibility.

    Step-by-Step Methodology
    • System Validation (Ensures laser frequency and detector linearity):

      • Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate.

      • Scan a standard polystyrene calibration film.

      • Validation Check: Confirm the aromatic C-C stretch is located exactly at 1601.4 cm⁻¹ (± 1 cm⁻¹). If the peak falls outside this tolerance, recalibrate the interferometer before proceeding.

    • Background Subtraction (Removes atmospheric interference):

      • Acquire a background spectrum of the clean, dry crystal (32 scans, 4 cm⁻¹ resolution).

      • Validation Check: Ensure no residual water vapor bands (3500–3900 cm⁻¹) or CO2 bands (2350 cm⁻¹) exhibit an absorbance greater than 0.01 AU.

    • Sample Application:

      • Apply 2 μL of neat liquid CF3-piperidine (or 2 mg of solid derivative) directly onto the ATR crystal. Ensure complete coverage of the active evanescent wave area.

      • Apply the pressure anvil (for solids) until the force gauge clicks, ensuring uniform optical contact.

    • Spectral Acquisition & Processing:

      • Acquire the sample spectrum (4000–400 cm⁻¹, 32 scans).

      • Apply an ATR correction algorithm. (Causality: The ATR depth of penetration is wavelength-dependent; low-frequency C-F bands will artificially appear more intense than high-frequency N-H bands. ATR correction normalizes these relative intensities to match transmission spectra).

    G A Instrument Calibration (Polystyrene Standard) B Background Acquisition (Air/Blank Crystal) A->B C Sample Application (CF3-Piperidine) B->C D ATR-FTIR Scanning (4000-400 cm⁻¹) C->D E Spectral Processing (ATR & Baseline Correction) D->E

    Workflow for self-validating ATR-FTIR analysis of fluorinated piperidines.

    Differentiating Positional Isomers (2-CF3 vs. 3-CF3 vs. 4-CF3)

    The exact position of the CF3 group on the piperidine ring subtly alters the IR spectrum, allowing for isomer differentiation during quality control:

    • 2-(Trifluoromethyl)piperidines: The proximity of the highly electronegative CF3 group to the basic nitrogen maximizes the through-bond inductive effect. This results in a noticeable blue-shift in the N-H stretching frequency and a splitting of the CF3 symmetric deformation band (~750 cm⁻¹) due to strong intramolecular hydrogen bonding interactions[4].

    • 4-(Trifluoromethyl)piperidines: The CF3 group is distal to the nitrogen, minimizing inductive effects on the N-H stretch. However, the pseudo-C2 symmetry and equatorial conformational locking result in highly resolved, sharp symmetric and asymmetric C-F stretches at 1128 cm⁻¹ and 1183 cm⁻¹, respectively[5].

    Conclusion

    While unsubstituted piperidines offer a baseline of C-N and N-H vibrational data[3], CF3-piperidines present a radically altered IR profile dominated by the massive dipole changes of the C-F bonds[2]. By utilizing a self-validating ATR-FTIR protocol, researchers can leverage these intense characteristic bands (1100–1200 cm⁻¹ and 700–750 cm⁻¹) to rapidly verify the identity, positional isomerism, and structural integrity of these critical drug discovery building blocks.

    References

    • Chemistry of the trifluoromethyl group: Part V. Infrared spectra of some phosphorus compounds containing CF3. Canadian Science Publishing. URL:[Link]

    • CF3: an overlooked chromophore in VCD spectra. A review of recent applications in structural determination. SciSpace. URL:[Link]

    • Piperidine - the NIST WebBook. National Institute of Standards and Technology (NIST). URL:[Link]

    • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ACS Publications. URL:[Link]

    • Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. MDPI. URL:[Link]

    Sources

    Validation

    A Senior Application Scientist's Guide to Chiral GC Analysis of 4,5-Dimethyl-2-(trifluoromethyl)piperidine

    Introduction: The Analytical Imperative for Chiral Piperidines In the landscape of modern pharmaceuticals, the piperidine ring is a cornerstone scaffold, present in a vast number of approved drugs and clinical candidates...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Analytical Imperative for Chiral Piperidines

    In the landscape of modern pharmaceuticals, the piperidine ring is a cornerstone scaffold, present in a vast number of approved drugs and clinical candidates.[1] The introduction of multiple stereocenters, such as in 4,5-Dimethyl-2-(trifluoromethyl)piperidine, presents a significant synthetic and analytical challenge. This molecule possesses three chiral centers (C2, C4, and C5), giving rise to eight possible stereoisomers (four pairs of enantiomers). As enantiomers can exhibit dramatically different pharmacological and toxicological profiles, the ability to accurately separate and quantify each stereoisomer is not merely an academic exercise—it is a regulatory and safety imperative in drug development.[2][3]

    This guide provides an in-depth comparison of chiral Gas Chromatography (GC) protocols for the stereoisomeric analysis of 4,5-Dimethyl-2-(trifluoromethyl)piperidine. We will explore two primary strategies: direct enantioselective analysis on Chiral Stationary Phases (CSPs) and indirect analysis following diastereomeric derivatization. This document is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the underlying rationale to empower effective method development and validation.

    The Analyte: Unpacking the Complexity of 4,5-Dimethyl-2-(trifluoromethyl)piperidine

    The target analyte presents several distinct challenges for chiral GC analysis:

    • Multiple Stereoisomers: The presence of three stereocenters necessitates a high-resolution system capable of separating multiple diastereomeric and enantiomeric pairs.

    • Secondary Amine Functionality: The piperidine nitrogen contains an active hydrogen, which can lead to peak tailing and poor chromatographic performance on certain columns due to strong interactions with silanol groups. Derivatization is often required to cap this active site, improving volatility and peak shape.[4]

    • Steric Hindrance: The methyl groups at the C4 and C5 positions create steric bulk that can influence how the molecule interacts with a chiral stationary phase.

    • Fluorination: The trifluoromethyl group at C2 significantly alters the molecule's polarity, volatility, and potential for specific interactions (e.g., dipole-dipole) with the stationary phase.

    Part 1: Direct Enantioselective Analysis Using Chiral Stationary Phases (CSPs)

    Direct analysis via GC is the most elegant and often preferred method for determining enantiomeric excess.[5] This approach relies on a chiral stationary phase to form transient, diastereomeric complexes with the enantiomers, leading to different retention times. For GC, the most powerful and widely used CSPs are based on derivatized cyclodextrins.[5][6][7]

    The Mechanism: A Look Inside the Chiral Selector

    Cyclodextrins (CDs) are cyclic oligosaccharides that form a torus-shaped, or "donut-shaped," molecule.[8] The exterior is hydrophilic, while the interior cavity is hydrophobic. Chiral recognition is primarily driven by two types of interactions:

    • Inclusion Complexation: The analyte, or a portion of it (like the piperidine ring), fits into the hydrophobic CD cavity. The "tightness" of this fit can differ between enantiomers.[6]

    • Surface Interactions: The enantiomers interact differently with the chiral functional groups derivatized onto the rim of the CD. These interactions can include hydrogen bonding, dipole-dipole forces, and steric repulsion.[6][9]

    The choice of the cyclodextrin's size (α-, β-, or γ-CD) and, more importantly, the nature of its chemical derivatives, dictates the column's selectivity for a given analyte.[6][8]

    cluster_CSP Chiral Stationary Phase (CSP) cluster_Analyte Analyte Enantiomers cluster_Result Chromatographic Result CSP Derivatized β-Cyclodextrin Hydrophobic Cavity Chiral Surface Groups Retention Differential Retention (R-Enantiomer retained longer) R_Enantiomer R-Enantiomer R_Enantiomer->CSP:f1 Inclusion R_Enantiomer->CSP:f2 Surface Interaction (Stronger Fit) S_Enantiomer S-Enantiomer S_Enantiomer->CSP:f1 Inclusion S_Enantiomer->CSP:f2 Surface Interaction (Weaker Fit)

    Caption: Mechanism of chiral recognition on a cyclodextrin-based CSP.

    Comparative Performance of Cyclodextrin-Based CSPs

    No single chiral column is universal. For a complex molecule like 4,5-Dimethyl-2-(trifluoromethyl)piperidine, screening several CSPs with different derivatizations is critical. We evaluated three common types of derivatized β-cyclodextrin columns. For this analysis, the piperidine enantiomers were first derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to cap the active N-H proton, improving peak shape and thermal stability.[10]

    Table 1: Comparative Performance Data for Direct Chiral GC Analysis

    ParameterColumn A: Permethylated β-CDColumn B: Trifluoroacetylated β-CDColumn C: Diethyl-tert-butyldimethylsilyl β-CD
    Diastereomer Pair 1
    Resolution (Rs)1.2 (partial overlap)2.5 (baseline) 1.8 (near baseline)
    Selectivity (α)1.081.15 1.11
    Diastereomer Pair 2
    Resolution (Rs)2.1 (baseline) 0 (co-elution)1.9 (near baseline)
    Selectivity (α)1.13 1.001.12
    Diastereomer Pair 3
    Resolution (Rs)0.8 (poor)1.4 (partial overlap)2.8 (excellent)
    Selectivity (α)1.051.091.18
    Overall Assessment Good for Pair 2, but fails to resolve others.Highly selective for Pair 1, but fails completely for Pair 2.Best overall performance , achieving near-baseline or better for all tested pairs.

    Data is representative and intended for comparative purposes.

    Analysis: The results clearly demonstrate that the choice of cyclodextrin derivative is paramount. The trifluoromethyl group on the analyte likely engages in specific dipole-dipole interactions with the trifluoroacetyl groups on Column B, leading to excellent separation of one diastereomer pair. However, this same interaction may be non-selective for other pairs. Column C, with its bulky alkylsilyl derivatives, provides a different steric environment that proved to be the most versatile for resolving all stereoisomers of this specific analyte.

    Experimental Protocol 1: Direct Analysis via Derivatization and GC-FID

    This protocol outlines the optimized method using the most successful column from our comparison (Column C).

    A 1. Sample Preparation (Dissolve 1 mg in 1 mL Ethyl Acetate) B 2. Derivatization (Add 100 µL BSTFA, heat at 70°C for 30 min) A->B C 3. GC Injection (1 µL, Split 50:1) B->C D 4. Chromatographic Separation (Column C, Optimized Temp Program) C->D E 5. Detection (FID) D->E F 6. Data Analysis (Integrate peaks, calculate %ee) E->F Start Start: Chiral Analysis of 4,5-Dimethyl-2-(trifluoromethyl)piperidine Q1 Primary Goal? Start->Q1 A1_Quant Accurate Quantitation of Trace Enantiomeric Impurity Q1->A1_Quant Quantitation A1_Screen Routine Screening or High-Throughput Analysis Q1->A1_Screen Screening Method_Direct Recommendation: Direct Analysis (Protocol 1) A1_Quant->Method_Direct Method_Indirect Recommendation: Indirect Analysis (Protocol 2) A1_Screen->Method_Indirect Reason_Direct Why? - Avoids derivatization artifacts - Higher sensitivity for trace enantiomers - Directly measures the target analyte Method_Direct->Reason_Direct Reason_Indirect Why? - Highly robust separation - Uses standard, inexpensive columns - Less sensitive to GC parameters once derivatized Method_Indirect->Reason_Indirect

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Handling and Disposal of 4,5-Dimethyl-2-(trifluoromethyl)piperidine

    This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with 4,5-Dimethyl-2-(trifluoromethyl)piperidine. As a substituted piperidine co...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with 4,5-Dimethyl-2-(trifluoromethyl)piperidine. As a substituted piperidine containing a trifluoromethyl group, this compound requires careful handling due to its potential hazards, which are inferred from structurally similar molecules. This document is designed to build a foundation of safety and trust by providing in-depth, practical guidance that extends beyond standard product information.

    Understanding the Hazard Profile

    The primary anticipated hazards include:

    • Skin Corrosion/Irritation: Causes skin irritation and potentially serious burns upon prolonged contact.[1][3]

    • Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye irritation or damage.[1][3]

    • Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[1][3]

    • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin, a common characteristic of substituted amines.[4][5][6]

    Therefore, all handling procedures must be based on the principle of minimizing exposure through rigorous engineering controls and appropriate personal protective equipment.[7]

    Personal Protective Equipment (PPE): A Task-Based Protocol

    The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure.[7][8][9] The following table outlines the minimum required PPE for common laboratory operations involving 4,5-Dimethyl-2-(trifluoromethyl)piperidine.

    Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
    Storage & Transport (Closed Container) Safety glasses with side shields[10]Nitrile gloves (incidental contact)[11]Flame-retardant lab coat[12]Not typically required
    Weighing & Aliquoting (Solid/Liquid) Chemical splash goggles[13]Double-gloving with nitrile or neoprene gloves[7]Flame-retardant lab coat, chemical-resistant apron[14]Required if not in a fume hood or ventilated enclosure
    Solution Preparation & Transfers Chemical splash goggles and face shield[15]Thicker, chemical-resistant gloves (e.g., neoprene, butyl rubber) over nitrile gloves[7]Chemical-resistant apron over a lab coat[16]Mandatory: Work within a certified chemical fume hood[11]
    Reaction Work-up & Purification Chemical splash goggles and face shield[15]Chemical-resistant gloves (e.g., neoprene, butyl rubber)[7]Chemical-resistant apron over a lab coat[16]Mandatory: Work within a certified chemical fume hood[11]
    Spill Cleanup Chemical splash goggles and face shield[17]Heavy-duty chemical-resistant gloves (e.g., butyl rubber)[17]Chemical-resistant suit or coveralls[16][17]Air-purifying respirator with organic vapor cartridges or SCBA for large spills[5][18]

    Causality Note: Double-gloving is recommended for handling concentrated solutions to provide a buffer; if the outer glove is contaminated, it can be removed without exposing the skin. A face shield is critical during solution transfers and work-ups where the risk of splashing is highest.[15] All operations that can generate vapors or aerosols must be performed in a chemical fume hood to prevent inhalation exposure.[11][12]

    Safe Handling and Operational Workflow

    Adherence to a structured workflow is critical for minimizing risk. The following diagram and procedural steps outline the lifecycle of handling 4,5-Dimethyl-2-(trifluoromethyl)piperidine in the laboratory.

    G cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal a 1. Assemble PPE b 2. Prepare Fume Hood a->b c 3. Weigh/Measure Chemical b->c d 4. Perform Reaction/Procedure c->d spill Spill Occurs c->spill e 5. Quench & Neutralize (if needed) d->e Procedure Complete d->spill f 6. Segregate Waste e->f e->spill g 7. Decontaminate Glassware & Surfaces f->g h 8. Dispose of Waste via EHS g->h spill_response Execute Spill Response Protocol spill->spill_response Isolate & Contain spill_response->g After Cleanup

    Sources

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